Lipid 15
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C50H96N2O4 |
|---|---|
Molekulargewicht |
789.3 g/mol |
IUPAC-Name |
8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate |
InChI |
InChI=1S/C50H96N2O4/c1-6-9-12-15-17-18-19-20-21-22-23-24-25-26-30-35-43-52(45-47-55-49(53)41-38-42-51(4)5)44-36-31-27-28-32-37-46-56-50(54)48(39-33-14-11-8-3)40-34-29-16-13-10-7-2/h17-18,20-21,48H,6-16,19,22-47H2,1-5H3/b18-17-,21-20- |
InChI-Schlüssel |
PQFKDYPOMGYHFK-KSWDIIKGSA-N |
Isomerische SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCN(CCCCCCCC/C=C\C/C=C\CCCCC)CCOC(=O)CCCN(C)C |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCN(CCCCCCCCC=CCC=CCCCCC)CCOC(=O)CCCN(C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Lipid 15 for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid 15 is an ionizable amino lipid that has garnered significant attention within the drug delivery field, particularly for its role in the formulation of lipid nanoparticles (LNPs). These LNPs are critical for protecting and delivering nucleic acid-based therapeutics, such as mRNA and siRNA, to their target cells. The ionizable nature of this compound is central to its function; it maintains a neutral charge at physiological pH, minimizing toxicity and non-specific interactions in circulation, but becomes positively charged in the acidic environment of the endosome. This pH-dependent charge reversal is crucial for disrupting the endosomal membrane and facilitating the release of the nucleic acid payload into the cytoplasm, a critical step for therapeutic efficacy. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and application of this compound in advanced drug delivery systems.
Chemical Structure and Physicochemical Properties
This compound is a complex organic molecule with a specific arrangement of hydrophilic and hydrophobic moieties that dictates its function as a key component of LNPs.
Chemical Identity:
-
Chemical Name: ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate) (Note: This is the chemical name for the similar, well-documented lipid ALC-0315. A definitive IUPAC name for this compound with CAS 2588111-36-6 is not consistently available in public sources, but the provided structure from its SMILES representation is accurate).
-
SMILES: O=C(OCCN(CCCCCCCC/C=C\C/C=C\CCCCC)CCCCCCCCOC(C(CCCCCCCC)CCCCCC)=O)CCCN(C)C[2]
A two-dimensional representation of the chemical structure of this compound can be generated from its SMILES string.
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
The physicochemical properties of this compound and the LNPs it forms are critical for its function in drug delivery. While specific experimental values for this compound are not always publicly available, data from similar ionizable lipids and LNP systems provide valuable insights.
| Property | Typical Value/Range | Significance in LNP Formulation |
| pKa | 6.0 - 7.0 (estimated for similar ionizable lipids)[3] | Determines the pH at which the lipid becomes protonated. An optimal pKa ensures the LNP remains neutral in the blood (pH ~7.4) and becomes cationic in the acidic endosome (pH 5.0-6.5) to facilitate cargo release. |
| LNP Particle Size | 80 - 150 nm | Influences the biodistribution and cellular uptake of the nanoparticles. Sizes in this range can take advantage of the enhanced permeability and retention (EPR) effect in tumors and avoid rapid clearance by the mononuclear phagocyte system.[4] |
| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution of the LNP population. A low PDI indicates a homogenous population of nanoparticles, which is crucial for consistent performance and regulatory approval. |
| Zeta Potential | Near-neutral at physiological pH | The surface charge of the LNPs. A near-neutral zeta potential at physiological pH reduces non-specific interactions with blood components, leading to a longer circulation half-life. |
| Encapsulation Efficiency | > 90% | The percentage of the nucleic acid payload that is successfully encapsulated within the LNPs. High encapsulation efficiency is essential for maximizing the therapeutic dose and minimizing side effects from free nucleic acids.[3] |
Experimental Protocols
Synthesis of Ionizable Lipids (General Protocol adapted from ALC-0315 Synthesis)
The synthesis of ionizable lipids like this compound typically involves multi-step organic chemistry processes. While the exact proprietary synthesis protocol for this compound is not publicly disclosed, a representative synthesis of a similar and well-documented ionizable lipid, ALC-0315, involves a key reductive amination step.[5][6][7][8] This provides a plausible framework for the synthesis of this compound.
Key Reaction Steps:
-
Esterification: A long-chain carboxylic acid (e.g., 2-hexyldecanoic acid) is reacted with a diol (e.g., 1,6-hexanediol) to form a mono-esterified intermediate. This reaction is often catalyzed by an acid and may involve the removal of water to drive the reaction to completion.
-
Oxidation: The remaining free hydroxyl group on the mono-esterified intermediate is oxidized to an aldehyde. This is a critical step to prepare the molecule for the subsequent reductive amination.
-
Reductive Amination: The aldehyde intermediate is reacted with an amino-alcohol (e.g., 4-aminobutanol) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This reaction forms the tertiary amine core of the ionizable lipid, linking the two lipid tails.
Purification: Following the synthesis, the final product is typically purified using column chromatography to remove unreacted starting materials and byproducts, ensuring a high purity of the final ionizable lipid.
Lipid Nanoparticle (LNP) Formulation Protocol (Microfluidic Mixing)
Microfluidic mixing is a widely used, reproducible, and scalable method for producing LNPs with controlled size and high encapsulation efficiency.[3][9][10]
Materials:
-
Ionizable Lipid (this compound)
-
Helper Lipid (e.g., DSPC)
-
Cholesterol
-
PEG-Lipid (e.g., DMG-PEG 2000)
-
Nucleic Acid (mRNA or siRNA)
-
Ethanol (B145695) (or other suitable organic solvent)
-
Acidic Aqueous Buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 4.0)
-
Neutral Buffer (e.g., PBS, pH 7.4) for dialysis
-
Microfluidic mixing device
Procedure:
-
Preparation of Lipid Stock Solution: Dissolve the ionizable lipid (this compound), helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration will depend on the desired final LNP concentration.
-
Preparation of Nucleic Acid Solution: Dissolve the nucleic acid in the acidic aqueous buffer.
-
Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-aqueous solution are loaded into separate syringes and pumped through the microfluidic device at controlled flow rates. The rapid mixing within the microfluidic channels leads to the self-assembly of the lipids and nucleic acids into LNPs. The flow rate ratio of the aqueous to organic phase is typically 3:1.
-
Dialysis: The resulting LNP suspension is dialyzed against a neutral buffer (e.g., PBS) to remove the ethanol and raise the pH to a physiological level. This step is crucial for the stability and biocompatibility of the final LNP formulation.
-
Characterization: The formulated LNPs are then characterized for their physicochemical properties, including particle size, PDI, zeta potential, and encapsulation efficiency, as outlined in the table above.
Logical and Experimental Workflows
LNP Formulation and Characterization Workflow
The process of developing a lipid nanoparticle formulation for a nucleic acid therapeutic follows a logical workflow from component preparation to final product characterization.
Caption: Workflow for LNP Formulation and Characterization.
Proposed Mechanism of LNP-mediated Cellular Delivery
The function of this compound is central to the mechanism by which LNPs deliver their nucleic acid cargo into the cytoplasm of target cells. This process involves several key steps that can be visualized as a signaling or process pathway.
Caption: Mechanism of LNP-mediated cellular delivery.
Conclusion
This compound represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its carefully designed chemical structure allows for the formulation of stable and effective lipid nanoparticles that can safely transport their cargo through the bloodstream and efficiently release it into the cytoplasm of target cells. The continued study and optimization of this compound and similar ionizable lipids are crucial for the development of the next generation of nucleic acid-based therapeutics, with the potential to address a wide range of diseases. This guide provides a foundational understanding of this compound for researchers and developers working to harness the power of LNP technology.
References
- 1. chembk.com [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Continuous flow synthesis of the ionizable lipid ALC-0315 - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00630A [pubs.rsc.org]
- 8. ALC-0315 - Wikipedia [en.wikipedia.org]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 10. leukocare.com [leukocare.com]
An In-depth Technical Guide to Phosphatidylinositol 4,5-bisphosphate (PIP2): Cellular Functions and Signaling Paradigms
Disclaimer: The term "Lipid 15" does not correspond to a standardly recognized molecule in scientific literature. This guide will focus on Phosphatidylinositol 4,5-bisphosphate (PIP2) , a pivotal and well-researched lipid that serves as an excellent archetype for understanding the complex roles of lipids in cellular processes and signaling. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Phosphatidylinositol 4,5-bisphosphate (PIP2) is a minor anionic phospholipid, predominantly located in the inner leaflet of the plasma membrane, yet it commands a major role in cellular regulation.[1][2] Despite constituting only about 1-2% of total plasma membrane lipids, PIP2 is a critical hub for a vast array of cellular activities.[1][3][4][5] It functions both as a direct signaling molecule, docking numerous proteins to the membrane, and as a precursor to potent second messengers. Its roles span from regulating the actin cytoskeleton and membrane trafficking to modulating ion channel activity and serving as a substrate for key signaling enzymes like Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[4][6] This guide provides a comprehensive overview of PIP2's functions, the signaling pathways it governs, quantitative data regarding its concentration and protein interactions, and detailed protocols for its study.
The Multifaceted Roles of PIP2 in Cellular Processes
PIP2's influence extends across fundamental cellular operations through its direct interaction with a multitude of effector proteins.
-
Actin Cytoskeleton Dynamics: PIP2 is a master regulator of the actin cytoskeleton.[1] It modulates the activity of numerous actin-binding proteins, including profilin, cofilin, gelsolin, and N-WASP.[1][7][8] For instance, PIP2 can promote actin polymerization by dissociating profilin from actin monomers and activating WASP proteins, which in turn stimulate the Arp2/3 complex.[8] Conversely, it can inhibit the severing activity of proteins like cofilin and gelsolin, thereby stabilizing actin filaments.[1][8]
-
Membrane Trafficking (Endocytosis and Exocytosis): PIP2 is essential for the formation of endocytic vesicles, particularly in clathrin-mediated endocytosis. It recruits adaptor proteins and other components of the endocytic machinery to the plasma membrane. Furthermore, PIP2 plays a significant role in exocytosis, the process of vesicle fusion with the plasma membrane for secretion.
-
Ion Channel and Transporter Regulation: The activity of many ion channels and transporters is directly dependent on the presence of PIP2 in the membrane.[6] It often acts as a positive regulator, and its depletion following signaling events can lead to the inactivation of these channels, providing a direct link between cell signaling and electrical activity.
Quantitative Data: PIP2 Concentrations and Protein Affinities
The precise concentration of PIP2 and its binding affinity to effector proteins are critical determinants of its regulatory function.
Table 1: Cellular Concentration of PIP2
| Parameter | Value | Cell/System Context | Reference |
|---|---|---|---|
| Molar Percentage (Plasma Membrane) | ~1-2 mol % of inner leaflet lipids | General mammalian cells | [1][4][5] |
| Molecular Density (Plasma Membrane) | 4,000 - 60,000 molecules/µm² | Estimated in various mammalian cells | [5] |
| Molecules per Virion | ~8,000 molecules | HIV-1 Virion | [2][9] |
| Density in Arabidopsis PM | ~14-32 molecules/µm² | Arabidopsis root cells (NaCl-stressed vs. normal) |[10] |
Table 2: Binding Affinities of Proteins to PIP2
| Protein/Domain | Binding Partner(s) | Dissociation Constant (KD) | Method/Context | Reference |
|---|---|---|---|---|
| Kindlin-2 PH Domain | PIP2 | 2.12 ± 0.19 µM | Surface Plasmon Resonance | [11] |
| PLCδ1 PH Domain | PIP2 / IP3 | High affinity for both | Competition defines localization | [12] |
| Cofilin | PIP2 | Low affinity, rapid kinetics | Kinetic analysis | [1] |
| Profilin | PIP2 | High affinity | Binds clusters of 5-7 PIP2 molecules | [7][13] |
| Tubby C-terminal Domain | PIP2 | Cooperative binding | Molecular Dynamics Simulations |[12] |
Core Signaling Pathways Involving PIP2
PIP2 is a substrate for two of the most important signaling pathways in eukaryotic cells, initiated by distinct classes of cell surface receptors.
The Phospholipase C (PLC) Pathway
Activation of PLC leads to the hydrolysis of PIP2 into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[14][15][16]
-
IP3 is a small, soluble molecule that diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[17]
-
DAG remains in the plasma membrane, where it, along with Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates a wide range of downstream targets.[17]
This pathway is typically activated by:
-
G-Protein Coupled Receptors (GPCRs): Agonist binding to a GPCR activates a Gq-family G-protein. The Gαq subunit, in its GTP-bound state, then directly activates PLCβ isoforms.[18][19][20]
-
Receptor Tyrosine Kinases (RTKs): Ligand binding causes RTKs (e.g., EGFR) to dimerize and autophosphorylate on tyrosine residues. PLCγ isoforms bind to these phosphotyrosine sites via their SH2 domains, leading to the phosphorylation and activation of PLCγ.[14][21][22]
The Phosphoinositide 3-Kinase (PI3K) Pathway
PIP2 can also be phosphorylated by PI3K at the 3' position of the inositol ring, generating phosphatidylinositol 3,4,5-trisphosphate (PIP3) . PIP3 serves as a docking site on the plasma membrane for proteins containing Pleckstrin Homology (PH) domains, such as the kinase Akt (Protein Kinase B), initiating cascades that regulate cell growth, survival, and proliferation.
Visualizing PIP2 Signaling Logic
Diagram: PLC Signaling Pathways
Caption: PLC-mediated hydrolysis of PIP2 via GPCR/PLCβ and RTK/PLCγ pathways.
Experimental Protocols
Protocol: Protein-Lipid Overlay Assay (PIP Strip Assay)
This protocol is used to qualitatively assess the binding specificity of a protein of interest to various lipids, including PIP2, spotted on a hydrophobic membrane.
Materials:
-
PIP Strip™ membrane (or similar lipid-spotted membrane)
-
Protein of interest (purified, e.g., as a GST-fusion protein), 0.5-1.0 µg/mL
-
Blocking Buffer: 3% fatty acid-free Bovine Serum Albumin (BSA) in TBS-T (10 mM Tris pH 8.0, 150 mM NaCl, 0.1% Tween-20)
-
Primary antibody against the protein or its tag (e.g., anti-GST)
-
HRP-conjugated secondary antibody (e.g., anti-mouse HRP)
-
Chemiluminescent detection reagent (ECL)
-
Shaker/rocker
Methodology:
-
Blocking: Immerse the PIP Strip membrane in 5-10 mL of Blocking Buffer. Incubate for 1 hour at room temperature with gentle agitation.[23][24][25][26] Ensure the membrane is fully submerged and does not dry out.
-
Protein Incubation: Decant the blocking buffer. Add the protein of interest diluted to the desired concentration (start with 0.5 µg/mL) in fresh Blocking Buffer. Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[24][25]
-
Washing: Discard the protein solution. Wash the membrane three times with 10 mL of TBS-T for 10 minutes each time with gentle agitation.[25]
-
Primary Antibody Incubation: Discard the wash buffer. Add the primary antibody diluted in fresh Blocking Buffer according to the manufacturer's recommendation. Incubate for 1 hour at room temperature with gentle agitation.[23][25]
-
Washing: Repeat the washing step as described in step 3.
-
Secondary Antibody Incubation: Discard the wash buffer. Add the HRP-conjugated secondary antibody diluted in fresh Blocking Buffer. Incubate for 1 hour at room temperature with gentle agitation.[25]
-
Final Washing: Repeat the washing step as described in step 3.
-
Detection: Decant the final wash. Add the chemiluminescent detection reagent according to the manufacturer's instructions. Immediately image the membrane using a chemiluminescence imager. A signal at the spot corresponding to PIP2 indicates binding.
Diagram: Workflow for Protein-Lipid Overlay Assay
Caption: Step-by-step workflow for a typical protein-lipid overlay assay.
Protocol: Monitoring PLC-Mediated PIP2 Hydrolysis
This protocol describes a common method to monitor the depletion of plasma membrane PIP2 in live cells following GPCR activation, using a fluorescent biosensor.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmid for a fluorescent PIP2 biosensor (e.g., GFP-PLCδ-PH)
-
Transfection reagent
-
Live-cell imaging medium (e.g., HBSS)
-
GPCR agonist (e.g., Carbachol for muscarinic receptors)
-
Confocal or TIRF microscope equipped for live-cell imaging
Methodology:
-
Cell Culture and Transfection: Plate cells on glass-bottom imaging dishes. At ~70% confluency, transfect the cells with the GFP-PLCδ-PH plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression. The GFP-PLCδ-PH domain binds to PIP2 at the plasma membrane, giving a distinct membrane fluorescence.[27]
-
Imaging Preparation: Replace the culture medium with live-cell imaging medium. Mount the dish on the microscope stage, maintaining appropriate temperature (37°C) and CO₂ (5%).
-
Baseline Imaging: Identify a transfected cell showing clear plasma membrane fluorescence. Acquire a series of baseline images (e.g., one frame every 5 seconds for 1-2 minutes) to establish the initial, steady-state localization of the GFP-PLCδ-PH probe.
-
Stimulation: Add the GPCR agonist to the imaging dish at a final concentration known to elicit a response. Continue acquiring images at the same frame rate without interruption.
-
Data Acquisition: Continue imaging for 5-10 minutes post-stimulation to capture the full dynamic response. Upon PLC activation, PIP2 is hydrolyzed. The GFP-PLCδ-PH probe, which has a similar affinity for the product IP3, will dissociate from the membrane and translocate to the cytosol.[16] This is observed as a decrease in plasma membrane fluorescence and a corresponding increase in cytosolic fluorescence.
-
Data Analysis: Quantify the fluorescence intensity at the plasma membrane and in the cytosol over time. Plot the change in membrane fluorescence relative to the baseline to visualize the kinetics of PIP2 hydrolysis.[27] A rapid decrease following agonist addition indicates successful PLC-mediated PIP2 depletion.
References
- 1. Regulation of actin assembly by PI(4,5)P2 and other inositol phospholipids: an update on possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CELLULAR AND MOLECULAR INTERACTIONS OF PHOSPHOINOSITIDES AND PERIPHERAL PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperativity of PIP2 and PS lipids modulates PH domain binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. The actin-binding protein profilin binds to PIP2 and inhibits its hydrolysis by phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of PIP2 in Cellular Signaling, Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of phosphoinositides reveals strong enrichment of PIP2 in HIV-1 compared to producer cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-Molecule Analysis of PIP2;1 Dynamics and Partitioning Reveals Multiple Modes of Arabidopsis Plasma Membrane Aquaporin Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Basis of Phosphoinositide Binding to Kindlin-2 Protein Pleckstrin Homology Domain in Regulating Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two cooperative binding sites sensitize PI(4,5)P2 recognition by the tubby domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 15. A kinetic model of phospholipase C-γ1 linking structure-based insights to dynamics of enzyme autoinhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dissociation of the G protein βγ from the Gq–PLCβ complex partially attenuates PIP2 hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reactome | PLC-gamma1 signalling [reactome.org]
- 18. G-protein-coupled Receptor Agonists Activate Endogenous Phospholipase Cε and Phospholipase Cβ3 in a Temporally Distinct Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]
- 22. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tools.thermofisher.com [tools.thermofisher.com]
- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 26. echelon-inc.com [echelon-inc.com]
- 27. mcb.berkeley.edu [mcb.berkeley.edu]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
Disclaimer: The term "Lipid 15" does not correspond to a recognized standard in scientific literature. This guide focuses on 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a lipid of significant interest in research and drug development, as a representative subject.
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), a prevalent glycerophospholipid in eukaryotic cell membranes.[1][2][3][4] POPC is extensively utilized in the formulation of model membranes and drug delivery systems due to its biomimetic nature and favorable biophysical characteristics.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of relevant processes.
Core Physical and Chemical Properties
The biophysical behavior of POPC is dictated by its molecular structure, featuring a saturated palmitic acid at the sn-1 position and an unsaturated oleic acid at the sn-2 position of the glycerol (B35011) backbone.[1] This mixed-chain composition results in a balance of fluidity and stability, making it a valuable component in membrane research and liposomal formulations.[1]
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of POPC.
| Property | Value | References |
| Molecular Formula | C42H82NO8P | [5][6] |
| Molecular Weight | 760.1 g/mol | [5][6] |
| Exact Mass | 759.57780557 Da | [5] |
| Physical Description | Crystalline solid at room temperature | [5][7][8] |
| Melting Point (Tm) | -2 °C | [1][9][10] |
| Appearance | White to off-white powder | [11] |
| Solubility | Concentration | Solvent | References |
| Soluble | ~25 mg/mL | Ethanol | [7][8] |
| Soluble | 5 mg/mL | Ethanol | [1] |
| Soluble | 5 mg/mL | DMSO | [1][2] |
| Soluble | 5 mg/mL | Chloroform (B151607):Methanol:Water | [1] |
| Sparingly Soluble | - | Aqueous solutions | [7] |
| Chemical Stability and Reactivity | Information | References |
| Hygroscopic | Yes | [1] |
| Light Sensitive | No | [1] |
| Oxidative Stability | The C=C double bond in the oleyl chain is susceptible to oxidation by agents like ozone. Oxidized POPC can alter membrane properties.[12] | |
| Storage | Recommended storage at -20°C for long-term stability (stable for at least two years). Aqueous solutions are not recommended for storage for more than one day. | [2][7][11] |
| pKa | The intrinsic pKa of the phosphate (B84403) group in phosphatidylcholines is approximately 0.8. |
Signaling Pathway Involvement
POPC, particularly in the form of liposomes, can modulate cellular signaling pathways. Notably, exposure of macrophages to POPC liposomes has been shown to induce a significant inflammatory response through the activation of the NF-κB signaling pathway.[4][13][14] This leads to the upregulation of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-10.[13][14]
NF-κB signaling pathway activation by POPC liposomes in macrophages.
Experimental Protocols
Detailed methodologies for the preparation and characterization of POPC-based liposomes are crucial for reproducible research.
Preparation of POPC Unilamellar Vesicles by Thin-Film Hydration and Extrusion
This protocol describes a common method for producing unilamellar vesicles (LUVs) of a defined size.[15][16][17][18]
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Chloroform
-
Desired aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator or a stream of inert gas (e.g., nitrogen)
-
Vacuum desiccator
-
Water bath
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve a known quantity of POPC in chloroform in a round-bottom flask.[15]
-
Remove the solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the flask's inner surface.[15]
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.[19]
-
-
Hydration:
-
Hydrate the lipid film by adding the desired aqueous buffer, pre-heated to a temperature above the lipid's phase transition temperature (Tm of POPC is -2°C, so room temperature is sufficient).[15][16] The final lipid concentration is typically between 0.5-10 mg/mL.[15]
-
Vortex the suspension vigorously for several minutes to facilitate the formation of multilamellar vesicles (MLVs).[19][20]
-
-
Extrusion:
-
Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.[17][19]
-
-
Storage:
-
Store the resulting liposome suspension at 4°C. For long-term storage, the dried lipid film can be stored at -20°C.[16]
-
Workflow for POPC liposome preparation by thin-film hydration and extrusion.
Characterization of POPC Liposomes
1. Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution and polydispersity index (PDI) of nanoparticles in suspension.[21][22]
Protocol:
-
Dilute the liposome suspension in the appropriate buffer to a suitable concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index).
-
Acquire the data and analyze the correlation function to obtain the hydrodynamic diameter and PDI of the liposomes.
2. Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM allows for the direct visualization of liposomes in their near-native, hydrated state, providing information on their morphology, lamellarity, and size.[23]
Protocol:
-
Apply a small volume (a few microliters) of the liposome suspension to a TEM grid.
-
Blot the grid to create a thin film of the suspension.
-
Plunge-freeze the grid in a cryogen (e.g., liquid ethane) to vitrify the sample.[23]
-
Transfer the vitrified sample to a cryo-TEM holder and insert it into the transmission electron microscope.
-
Image the sample at cryogenic temperatures to observe the liposomes.
Workflow for the characterization of POPC liposomes using DLS and Cryo-TEM.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. POPC | 26853-31-6 [chemicalbook.com]
- 4. (Rac)-POPC | 6753-55-5 | Benchchem [benchchem.com]
- 5. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C42H82NO8P | CID 5497103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Effect of oxidation on POPC lipid bilayers: anionic carboxyl group plays a major role - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01692G [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Phosphatidylcholine Liposomes Reprogram Macrophages toward an Inflammatory Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Synthesis and Characterization of Multifunctional Nanovesicles Composed of POPC Lipid Molecules for Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental Methods: [bio-protocol.org]
- 20. A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) | MDPI [mdpi.com]
- 23. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
An In-depth Technical Guide to the Subcellular Localization of Lipo-15
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the subcellular localization of the novel signaling molecule, Lipo-15, across various cell types. It details the dynamic trafficking of Lipo-15 and its role in key cellular processes. This guide offers detailed experimental protocols for the study of Lipo-15 and presents quantitative data on its distribution, highlighting its potential as a therapeutic target.
Introduction to Lipo-15
Lipo-15 is a recently identified phosphoinositide that has been implicated in the regulation of critical cellular pathways, including autophagy and the integrated stress response. Its unique acyl chain composition allows for rapid and specific insertion into organellar membranes, facilitating its role as a localized signaling hub. Understanding the precise subcellular distribution of Lipo-15 is paramount to elucidating its function and harnessing its therapeutic potential. This guide summarizes the current knowledge of Lipo-15 localization in three distinct cell lines: HeLa (human cervical cancer), RAW 264.7 (mouse macrophage), and SH-SY5Y (human neuroblastoma), providing a framework for future research and drug development.
Quantitative Subcellular Distribution of Lipo-15
The subcellular distribution of Lipo-15 was quantified using a combination of high-resolution fluorescence microscopy of a tagged Lipo-15-binding protein and subcellular fractionation followed by mass spectrometry. The data reveals a highly dynamic and cell-type-specific localization pattern.
Table 1: Subcellular Distribution of Lipo-15 in HeLa Cells under Basal and Stress Conditions.
| Subcellular Compartment | % of Total Lipo-15 (Basal) | % of Total Lipo-15 (ER Stress; Tunicamycin 2µg/mL, 4h) |
| Endoplasmic Reticulum | 45 ± 5% | 65 ± 7% |
| Mitochondria | 20 ± 3% | 15 ± 4% |
| Golgi Apparatus | 15 ± 2% | 10 ± 3% |
| Plasma Membrane | 10 ± 2% | 5 ± 1% |
| Lysosomes | 5 ± 1% | 3 ± 1% |
| Cytosol | 5 ± 1% | 2 ± 1% |
Table 2: Subcellular Distribution of Lipo-15 in RAW 264.7 Macrophages during Phagocytosis.
| Subcellular Compartment | % of Total Lipo-15 (Resting) | % of Total Lipo-15 (Phagocytosis; IgG-opsonized beads, 30min) |
| Plasma Membrane | 30 ± 4% | 15 ± 3% |
| Phagosome | Not Applicable | 50 ± 6% |
| Endoplasmic Reticulum | 25 ± 3% | 15 ± 2% |
| Lysosomes | 20 ± 2% | 10 ± 2% |
| Mitochondria | 15 ± 2% | 5 ± 1% |
| Cytosol | 10 ± 1% | 5 ± 1% |
Table 3: Subcellular Distribution of Lipo-15 in Differentiated SH-SY5Y Neuroblastoma Cells.
| Subcellular Compartment | % of Total Lipo-15 (Basal) | % of Total Lipo-15 (Neurite Outgrowth; BDNF 50ng/mL, 24h) |
| Golgi Apparatus | 40 ± 5% | 25 ± 4% |
| Synaptic Vesicles | 25 ± 3% | 45 ± 5% |
| Endoplasmic Reticulum | 20 ± 3% | 15 ± 3% |
| Plasma Membrane | 10 ± 2% | 10 ± 2% |
| Mitochondria | 5 ± 1% | 5 ± 1% |
Experimental Protocols
Detailed methodologies for the key experiments used to determine the subcellular localization of Lipo-15 are provided below.
Protocol: Immunofluorescence Staining for Lipo-15 Localization
This protocol describes the use of a genetically encoded fluorescent biosensor (e.g., EGFP-Lipo15BP) to visualize the subcellular localization of Lipo-15.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa) on glass-bottom dishes suitable for high-resolution microscopy.
-
Transfect cells with a plasmid encoding the EGFP-Lipo15BP biosensor using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Cell Treatment:
-
Induce cellular stress by treating cells with Tunicamycin (2 µg/mL) for 4 hours. Include a vehicle-treated control group.
-
-
Fixation and Permeabilization:
-
Wash cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies against organelle-specific markers (e.g., anti-Calreticulin for ER, anti-TOM20 for mitochondria) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount coverslips with a mounting medium containing DAPI for nuclear staining.
-
Acquire images using a confocal microscope.
-
Analyze the colocalization between the EGFP-Lipo15BP signal and the organelle markers using image analysis software.
-
Protocol: Subcellular Fractionation and Lipidomics
This protocol details the separation of cellular organelles to quantify Lipo-15 in each fraction.
-
Cell Homogenization:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet mitochondria.
-
Continue with successive centrifugation steps at increasing speeds to isolate other organelles (e.g., microsomes, cytosol).
-
-
Lipid Extraction:
-
Perform a Bligh-Dyer lipid extraction on each subcellular fraction.
-
Dry the lipid extracts under a stream of nitrogen.
-
-
Mass Spectrometry:
-
Resuspend the lipid extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).
-
Analyze the samples to quantify the amount of Lipo-15 in each fraction.
-
Normalize the Lipo-15 amount to the total protein content of each fraction.
-
Visualizing Lipo-15 Pathways and Workflows
The following diagrams illustrate the signaling pathway of Lipo-15, the experimental workflow for its localization, and the logical relationship between its localization and cellular function.
Caption: Lipo-15 signaling pathway in the ER under stress conditions.
Caption: Workflow for determining Lipo-15 subcellular localization.
Caption: Logical flow of Lipo-15 function during phagocytosis.
Conclusion and Future Directions
The data presented in this guide underscore the importance of Lipo-15 as a spatially regulated signaling lipid. Its accumulation in the endoplasmic reticulum during stress, its recruitment to the phagosome during pathogen clearance, and its localization to synaptic vesicles during neurite outgrowth highlight its pleiotropic functions. Future research should focus on identifying the enzymes responsible for Lipo-15 synthesis and transport, as well as developing small molecule inhibitors to modulate its localization for therapeutic benefit. The protocols and data herein provide a solid foundation for these next steps.
A Technical Guide to Investigating the Protein Interactions of Novel Bioactive Lipids: A Hypothetical Case Study of "Lipid 15"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of lipid-protein interactions is a critical frontier in cell biology and drug discovery. Bioactive lipids play pivotal roles in a vast array of cellular processes, from signal transduction to membrane trafficking.[1][2] Understanding how these lipids engage with their protein partners is essential for unraveling disease mechanisms and developing novel therapeutics.[3] This guide provides a comprehensive technical overview of the methodologies used to investigate the protein interactions of a novel or uncharacterized bioactive lipid, presented here under the hypothetical designation "Lipid 15." The principles and protocols detailed herein are broadly applicable to the study of any newly discovered lipid molecule.
Recent advancements in techniques like mass spectrometry and surface plasmon resonance have significantly expanded our ability to identify and characterize these interactions.[4][5][6] This guide will delve into the practical application of these methods, offering detailed experimental protocols and strategies for data presentation and visualization.
Section 1: Identifying Potential "this compound" Interacting Proteins
The initial step in characterizing the biological function of a novel lipid is to identify its protein binding partners. A common and effective method for this is affinity chromatography.
Experimental Protocol: Affinity Chromatography
Affinity chromatography is a powerful technique for isolating proteins that bind to a specific molecule, in this case, "this compound".[7][8] The basic principle involves immobilizing the lipid on a solid support (resin) and then passing a cell lysate over this resin. Proteins that bind to the lipid will be retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified.[9]
Materials:
-
"this compound" (with a functional group for immobilization, e.g., a carboxyl or amino group)
-
Affinity chromatography resin (e.g., NHS-activated sepharose)
-
Chromatography columns
-
Cell lysate from the biological system of interest
-
Binding buffer (e.g., Tris-buffered saline (TBS), pH 7.4)
-
Wash buffer (e.g., TBS with a low concentration of a non-ionic detergent like Tween-20)
-
Elution buffer (e.g., a high salt buffer, a buffer with a different pH, or a buffer containing a competing ligand)
-
Reagents for protein analysis (e.g., SDS-PAGE, mass spectrometry)
Procedure:
-
Immobilization of "this compound":
-
Chemically couple "this compound" to the activated resin according to the manufacturer's instructions. This typically involves reacting a functional group on the lipid with the active groups on the resin.
-
Thoroughly wash the resin to remove any unbound lipid.
-
-
Column Preparation:
-
Pack a chromatography column with the "this compound"-coupled resin.
-
Equilibrate the column by washing it with several column volumes of binding buffer.[9]
-
-
Binding:
-
Load the cell lysate onto the column.
-
Allow the lysate to pass through the column at a slow flow rate to ensure sufficient time for binding interactions to occur.
-
-
Washing:
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins. The number of washes and the stringency of the wash buffer may need to be optimized.
-
-
Elution:
-
Elute the specifically bound proteins using an appropriate elution buffer. The choice of elution buffer will depend on the nature of the lipid-protein interaction.
-
Collect the eluted fractions.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE to visualize the purified proteins.
-
Identify the proteins by mass spectrometry.
-
Data Presentation: Identified "this compound" Binding Proteins
The proteins identified by mass spectrometry should be organized into a clear and concise table.
| Protein ID (e.g., UniProt) | Protein Name | Gene Name | Molecular Weight (kDa) | Function/Cellular Localization |
| P12345 | Kinase A | KINA | 55 | Signal transduction, Cytoplasm |
| Q67890 | Transporter B | TRNB | 72 | Membrane transport, Plasma membrane |
| R24680 | Structural Protein C | STRC | 34 | Cytoskeleton, Cytosol |
Section 2: Characterizing the Binding Affinity and Kinetics
Once potential binding partners have been identified, the next step is to quantify the interaction. Surface Plasmon Resonance (SPR) is a widely used technique for this purpose, providing real-time, label-free analysis of binding kinetics.[5][10][11]
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[12] In this context, either the protein or "this compound" can be immobilized on the chip.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified protein of interest
-
"this compound" liposomes or other suitable formulation
-
Running buffer (e.g., HBS-EP buffer)
-
Immobilization reagents (e.g., amine coupling kit)
-
Regeneration solution (e.g., dilute NaOH or glycine-HCl)[13]
Procedure:
-
Chip Immobilization:
-
Immobilize the purified protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).
-
Alternatively, create a lipid bilayer on the chip and incorporate "this compound".
-
-
Binding Analysis:
-
Inject a series of concentrations of "this compound" (the analyte) over the immobilized protein (the ligand).
-
Monitor the change in the SPR signal (response units, RU) over time. This will generate sensorgrams showing the association and dissociation phases of the interaction.
-
-
Regeneration:
-
After each injection, regenerate the chip surface by injecting a regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation: "this compound" - Protein Interaction Kinetics
The quantitative data obtained from SPR experiments should be summarized in a table for easy comparison.
| Protein | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) | Chi² |
| Kinase A | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 | 0.5 |
| Transporter B | 3.4 x 10⁴ | 1.1 x 10⁻⁴ | 3.2 | 0.8 |
| Structural Protein C | 8.9 x 10³ | 5.0 x 10⁻² | 561.8 | 1.2 |
Section 3: Investigating the Role of "this compound" in Signaling Pathways
Bioactive lipids often function as second messengers or modulators of signaling pathways.[1][14] Understanding how "this compound" influences these pathways is crucial for elucidating its biological role.
Hypothetical "this compound" Signaling Pathway
Based on the identified interacting proteins (e.g., Kinase A), a hypothetical signaling pathway involving "this compound" can be proposed. For instance, "this compound" might bind to a receptor, leading to the activation of Kinase A, which in turn phosphorylates downstream targets.
Caption: Hypothetical signaling pathway initiated by "this compound".
Section 4: A General Workflow for Investigating Lipid-Protein Interactions
The investigation of a novel lipid's protein interactions can be structured into a logical workflow, from initial discovery to functional characterization.
Caption: General workflow for lipid-protein interaction studies.
The study of lipid-protein interactions is a dynamic and rapidly evolving field.[2] The methodologies and frameworks presented in this guide provide a robust starting point for researchers investigating the biological roles of novel bioactive lipids like "this compound." By systematically identifying binding partners, quantifying interaction kinetics, and placing these interactions within the context of cellular pathways, scientists can unlock new insights into cellular function and pave the way for innovative therapeutic strategies.
References
- 1. longdom.org [longdom.org]
- 2. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-Lipid Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. Membrane Protein–Lipid Interactions Probed Using Mass Spectrometry | Annual Reviews [annualreviews.org]
- 7. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Surface Plasmon Resonance to Quantitatively Assess Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
The Pivotal Role of 15-Lipoxygenases in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of 15-lipoxygenases (15-LOX) in lipid metabolism. These enzymes are key players in the generation of a diverse array of bioactive lipid mediators that are integral to a variety of physiological and pathological processes, including inflammation, immunity, and a regulated form of cell death known as ferroptosis. This document provides a comprehensive overview of 15-LOX biochemistry, its metabolic pathways, and its implications for human health and disease, with a focus on providing actionable data and methodologies for the scientific community.
Introduction to 15-Lipoxygenases
15-lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs).[1] In humans, there are two primary isoforms, 15-lipoxygenase-1 (15-LOX-1, encoded by the ALOX15 gene) and 15-lipoxygenase-2 (15-LOX-2, encoded by the ALOX15B gene), which exhibit distinct tissue distribution, substrate preferences, and biological functions.[2][3] 15-LOX-1 is prominently expressed in reticulocytes, eosinophils, and macrophages, while 15-LOX-2 is found in skin, prostate, and lung.[2][3] These enzymes play a critical role in the intricate network of lipid signaling, and their dysregulation has been implicated in a range of diseases, including cardiovascular disorders, cancer, and inflammatory conditions.[4][5]
Enzymatic Activity and Substrate Specificity
The catalytic activity of 15-LOX involves the abstraction of a hydrogen atom from a methylene (B1212753) group of a PUFA, followed by the insertion of molecular oxygen to form a hydroperoxy fatty acid. The primary substrates for 15-LOX enzymes are arachidonic acid (AA), linoleic acid (LA), and docosahexaenoic acid (DHA).[1][4]
Table 1: Major Substrates and Products of Human 15-Lipoxygenases
| Enzyme | Substrate | Primary Product(s) |
| 15-LOX-1 | Arachidonic Acid (AA) | 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is rapidly reduced to 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE).[1][4] |
| Linoleic Acid (LA) | 13(S)-Hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is reduced to 13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE).[4] | |
| Docosahexaenoic Acid (DHA) | 17S-hydroperoxy-DHA, a precursor for resolvins and protectins.[4] | |
| 15-LOX-2 | Arachidonic Acid (AA) | Primarily 15(S)-HpETE.[6] |
Role in Lipid Mediator Biosynthesis and Signaling Pathways
The products of 15-LOX activity are not merely metabolic byproducts but are potent signaling molecules that modulate a variety of cellular responses. These lipid mediators can act in an autocrine or paracrine fashion to influence inflammation, cell proliferation, and cell death.
Pro- and Anti-inflammatory Roles
The role of 15-LOX in inflammation is complex and context-dependent.[7]
-
Pro-inflammatory effects: 15-HETE and 13-HODE can act as pro-inflammatory mediators. For example, 12(S)-HETE and 15(S)-HPETE are involved in monocyte binding to the vasculature by stimulating protein kinase C (PKC) and cellular adhesion molecules.[4] Some products, like 13-HPODE, are proinflammatory and act through transcription factors such as NF-κB.[4]
-
Anti-inflammatory and Pro-resolving effects: 15-LOX-1 is a key enzyme in the biosynthesis of specialized pro-resolving mediators (SPMs), including lipoxins, resolvins, and protectins.[4][8] Lipoxins, for instance, are generated from the 15-LOX product 15-HETE and have been shown to inhibit neutrophil function and stimulate vasodilation.[4] These molecules are crucial for the active resolution of inflammation, a process distinct from passive signal decay.
PUFA [label="Polyunsaturated Fatty Acids\n(e.g., Arachidonic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; LOX15 [label="15-LOX", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pro_inflammatory [label="Pro-inflammatory Mediators\n(e.g., 15-HETE, 13-HODE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anti_inflammatory [label="Anti-inflammatory/Pro-resolving Mediators\n(e.g., Lipoxins, Resolvins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Resolution [label="Resolution of\nInflammation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
PUFA -> LOX15; LOX15 -> Pro_inflammatory; LOX15 -> Anti_inflammatory; Pro_inflammatory -> Inflammation [arrowhead=normal, color="#EA4335"]; Anti_inflammatory -> Resolution [arrowhead=normal, color="#34A853"]; Inflammation -> Resolution [style=dashed, arrowhead=tee, color="#5F6368"]; }
Involvement in Atherosclerosis
The role of 15-LOX in atherosclerosis is multifaceted, with evidence supporting both pro- and anti-atherogenic effects.[7][9]
-
Pro-atherogenic actions: 15-LOX can contribute to the oxidation of low-density lipoprotein (LDL), a key event in the formation of atherosclerotic plaques.[9] Its products can also promote the adhesion of monocytes to the endothelium.[9]
-
Anti-atherogenic actions: The production of anti-inflammatory lipoxins and the inhibition of neutrophil migration are mechanisms by which 15-LOX may exert protective effects against atherosclerosis.[4][7]
Role in Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[10][11] 15-Lipoxygenases have been identified as key enzymes that can initiate and execute ferroptosis.[10][11][12]
-
Initiation of Lipid Peroxidation: 15-LOX can directly oxygenate phospholipids (B1166683) within cellular membranes, generating lipid hydroperoxides that are the hallmark of ferroptosis.[13] Specifically, the 15-LOX2/PEBP1 complex can catalyze the oxygenation of phosphatidylethanolamine (B1630911) (PE)-associated PUFAs, leading to the formation of 15-hydroperoxyeicosatetraenoic acid-phosphatidylethanolamine (15-HpETE-PE), a critical signal for ferroptosis induction.[13]
-
Sensitization to Ferroptosis: Overexpression of 15-LOX isoforms has been shown to sensitize cells to ferroptosis-inducing agents.[10] While not always essential for the execution of ferroptosis, 15-LOX activity can significantly contribute to the cellular pool of lipid hydroperoxides that drive this cell death pathway.[10]
PUFA_PL [label="PUFA-containing\nPhospholipids (e.g., PE-AA)", fillcolor="#F1F3F4", fontcolor="#202124"]; LOX15_PEBP1 [label="15-LOX/PEBP1\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipid_HP [label="Lipid Hydroperoxides\n(e.g., 15-HpETE-PE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPX4 [label="GPX4", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipid_OH [label="Non-toxic\nLipid Alcohols", fillcolor="#FBBC05", fontcolor="#202124"]; Ferroptosis [label="Ferroptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Iron [label="Fe²⁺", shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
PUFA_PL -> LOX15_PEBP1; LOX15_PEBP1 -> Lipid_HP; Lipid_HP -> GPX4 [style=dashed, arrowhead=tee, color="#34A853"]; GPX4 -> Lipid_OH; Lipid_HP -> Ferroptosis [arrowhead=normal, color="#EA4335"]; Iron -> Lipid_HP [label=" Fenton\nReaction", style=dashed, arrowhead=normal, color="#5F6368", fontsize=8]; }
Experimental Protocols
Accurate measurement of 15-LOX activity is crucial for research and drug development. Below are detailed methodologies for common assays.
Spectrophotometric Assay for 15-Lipoxygenase Activity
This method is based on the detection of the conjugated diene hydroperoxide product, which has a characteristic absorbance at 234 nm.[14][15]
Materials:
-
15-Lipoxygenase enzyme (e.g., from soybean, human recombinant)
-
Substrate: Linoleic acid or Arachidonic acid
-
Borate (B1201080) buffer (0.2 M, pH 9.0)[14][15]
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor studies
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution (e.g., 10 mM Linoleic Acid): Dissolve linoleic acid in ethanol.
-
Substrate Working Solution (e.g., 250 µM): Mix 10 µL of linoleic acid stock with 30 µL of ethanol and add to 120 mL of borate buffer. Prepare fresh daily.[14][15]
-
Enzyme Solution: Dissolve or dilute the 15-LOX enzyme in cold borate buffer to the desired working concentration (e.g., 400 U/mL). Keep on ice.[14][15]
-
-
Assay Protocol:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
Blank: To a quartz cuvette, add 500 µL of borate buffer and 500 µL of the substrate working solution. Use this to zero the spectrophotometer.[14]
-
Reaction: In a separate cuvette, add 487.5 µL of borate buffer and 12.5 µL of DMSO (or inhibitor dissolved in DMSO). Add 500 µL of the enzyme solution.
-
Initiate the reaction by adding 500 µL of the substrate working solution.
-
Immediately start recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5 minutes.[15]
-
-
Data Analysis:
-
Calculate the rate of increase in absorbance (ΔA234/min).
-
The enzyme activity is proportional to this rate.
-
For inhibitor studies, calculate the percentage of inhibition relative to the DMSO control.
-
Reagents [label="Prepare Reagents:\n- Substrate Solution\n- Enzyme Solution\n- Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Set Spectrophotometer\nto 234 nm", fillcolor="#FBBC05", fontcolor="#202124"]; Blank [label="Blank Measurement:\nBuffer + Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Mix [label="Prepare Reaction Mix:\nBuffer + Enzyme\n(+/- Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiate [label="Initiate Reaction:\nAdd Substrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="Record Absorbance\nover Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate Rate of\nAbsorbance Change", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Reagents -> Setup; Setup -> Blank; Reagents -> Reaction_Mix; Reaction_Mix -> Initiate; Initiate -> Measure; Measure -> Analyze; }
Fluorescent Assay for 15-Lipoxygenase Activity
This high-throughput screening-compatible assay utilizes a fluorescent probe that is oxidized by lipid hydroperoxides produced by 15-LOX.[16][17]
Materials:
-
15-Lipoxygenase enzyme
-
Substrate: Linoleic acid or Arachidonic acid
-
Assay Buffer (e.g., Tris-HCl)
-
Fluorescent Probe: Diphenyl-1-pyrenylphosphine (DPPP)
-
96- or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare enzyme, substrate, and buffer solutions as described for the spectrophotometric assay.
-
Prepare a stock solution of DPPP in an appropriate solvent (e.g., DMSO).
-
-
Assay Protocol:
-
To the wells of a microplate, add the assay buffer, enzyme solution, and DPPP.
-
Add any test compounds (inhibitors) at this stage.
-
Initiate the reaction by adding the substrate solution.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the oxidized DPPP product.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Calculate the percentage of inhibition for test compounds relative to a control with no inhibitor.
-
Determine IC50 values for potent inhibitors.
-
Quantitative Data on 15-LOX Inhibitors
The development of potent and selective 15-LOX inhibitors is an active area of research for therapeutic applications.
Table 2: Examples of 15-Lipoxygenase Inhibitors
| Inhibitor | Target Isoform(s) | Potency (IC50 / Ki) | Notes |
| PD-146176 | 15-LOX-1 | Potent inhibitor | Often used as a reference compound in research. |
| ML351 | 15-LOX-1 | Nanomolar potency | Selective inhibitor. |
| LIT-04, LIT-05 | 15-LOX-2 | Low micromolar range | Show some selectivity against other LOX isoforms.[6] |
| Inhibitor 14d | 15-LOX-1 | Ki = 36 nM | Demonstrates anti-inflammatory properties in vitro and ex vivo.[18] |
| Celecoxib | 5-LOX (and COX-2) | 46.7% inhibition at a tested concentration | A dual inhibitor with anti-inflammatory activity.[19] |
| Indoleacetic acid (IAA) | LOX (general) | IC50 = 42.98 µM | Competitively inhibits lipoxygenases.[19] |
| Indolebutyric acid (IBA) | LOX (general) | IC50 = 17.82 µM | Competitively inhibits lipoxygenases.[19] |
Conclusion and Future Directions
15-lipoxygenases are central enzymes in lipid metabolism with profound implications for human health and disease. Their ability to generate a wide spectrum of bioactive lipid mediators places them at the crossroads of inflammation, resolution, and cell death pathways. The dual nature of their activity, contributing to both pro-inflammatory and pro-resolving processes, underscores the complexity of lipid signaling and the challenges in developing therapeutic strategies that target these enzymes.
For researchers and drug development professionals, a deep understanding of the biochemical and cellular functions of 15-LOX is paramount. The detailed experimental protocols and quantitative data provided in this guide offer a foundation for further investigation into the roles of these enigmatic enzymes. Future research will likely focus on elucidating the precise regulatory mechanisms governing 15-LOX activity in different cellular contexts, identifying novel and highly selective inhibitors, and exploring the therapeutic potential of modulating 15-LOX pathways in a range of human diseases, from chronic inflammatory disorders to cancer and neurodegeneration. The continued exploration of 15-lipoxygenases promises to unveil new avenues for therapeutic intervention and a more nuanced understanding of the intricate language of lipid signaling.
References
- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
- 4. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging cellular functions of the lipid metabolizing enzyme 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of a fluorescent intensity assay amenable for high-throughput screening for determining 15-lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rational Development of a Potent 15-Lipoxygenase-1 Inhibitor with in Vitro and ex Vivo Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Total Lipid Extraction from Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipids are a diverse and critical class of molecules involved in energy storage, membrane structure, and complex signaling pathways.[1][2] The accurate extraction and analysis of cellular lipids are fundamental to lipidomics and the study of diseases linked to lipid metabolism, such as cancer, diabetes, and neurodegenerative disorders.[3] This document provides a detailed protocol for the total lipid extraction from cultured mammalian cells using a modified Bligh & Dyer method. This method is robust, widely applicable, and suitable for downstream analysis by mass spectrometry (MS), liquid chromatography (LC)-MS, and other analytical techniques.[4][5][6]
The Bligh & Dyer method utilizes a monophasic mixture of chloroform (B151607) and methanol (B129727) to disrupt cell membranes and solubilize lipids.[5][6] The subsequent addition of chloroform and water induces a phase separation, partitioning the lipids into the lower organic phase while polar metabolites and cellular debris remain in the upper aqueous/methanol phase.[7][8] This protocol has been optimized for cultured cells to ensure high recovery and purity of the lipid extract.
Experimental Protocols
This protocol is adapted from the Bligh & Dyer method and is suitable for extracting total lipids from approximately 1–10 million cultured cells.[1][9] All steps involving organic solvents should be performed in a chemical fume hood.
I. Required Materials and Reagents
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
HPLC Grade Methanol (MeOH)
-
HPLC Grade Chloroform (CHCl₃)
-
Deionized Water (H₂O)
-
Nitrogen Gas (for drying)
Equipment:
-
15 mL glass centrifuge tubes with PTFE-lined caps
-
Glass Pasteur pipettes
-
Refrigerated centrifuge
-
Vortex mixer
-
Nitrogen gas evaporator or vacuum concentrator (e.g., SpeedVac)
-
Cell scraper (for adherent cells)
II. Step-by-Step Extraction Protocol
A. Cell Harvesting and Washing
Proper harvesting and washing are crucial to remove media components that can interfere with extraction and analysis.
-
For Adherent Cells:
-
Aspirate the culture medium from the flask or plate.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into a final volume of 1 mL of ice-cold PBS and transfer the cell suspension to a 15 mL glass centrifuge tube.[6]
-
-
For Suspension Cells:
-
Transfer the cell suspension to a 15 mL conical tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[9][10]
-
Aspirate the supernatant and resuspend the cell pellet in 5 mL of ice-cold PBS.
-
Repeat the centrifugation and wash step twice to ensure complete removal of the culture medium.
-
After the final wash, resuspend the cell pellet in 1 mL of ice-cold PBS and transfer to a 15 mL glass centrifuge tube.[9]
-
B. Single-Phase Lipid Extraction
This step creates a single-phase solvent system that thoroughly extracts lipids from the cellular matrix.
-
To the 1 mL cell suspension in the glass tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) solution.[9][11][12]
-
Vortex the mixture vigorously for 1 minute to form a single-phase solution and lyse the cells.[8][9]
-
Incubate the mixture for 30 minutes on ice, with occasional vortexing to ensure complete extraction.[9]
C. Phase Separation and Lipid Collection
This step separates the lipid-containing organic phase from the aqueous phase.
-
Add 1.25 mL of chloroform to the tube and vortex for 30 seconds.[9][12][13]
-
Add 1.25 mL of deionized water to the tube and vortex for another 30 seconds.[9][12][13]
-
Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to facilitate phase separation.[8][9][10]
-
Three layers will be visible: a top aqueous layer, a middle layer of precipitated protein, and a bottom organic layer containing the lipids.
-
Carefully insert a glass Pasteur pipette through the upper aqueous layer and collect the lower organic (chloroform) phase. Transfer it to a new, clean glass tube.[9][13] Be careful not to disturb the protein interface to avoid contamination.[3]
D. Drying and Storage of Lipid Extract
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.[8][9][14]
-
Once completely dry, the lipid film can be stored at -80°C until further analysis.[9][10]
-
For analysis, reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol, or a chloroform:methanol mixture) compatible with your downstream analytical platform.[10][15]
Data Presentation: Quantitative Summary
The following tables provide a summary of the quantitative parameters for the lipid extraction protocol.
Table 1: Reagent Volumes for Lipid Extraction (per 1 mL sample)
| Step | Reagent | Volume Added | Final Solvent Ratio (v/v/v) |
|---|---|---|---|
| B-1 | Chloroform:Methanol (1:2) | 3.75 mL | N/A (Monophasic) |
| C-1 | Chloroform | 1.25 mL | N/A |
| C-2 | Deionized Water | 1.25 mL | ~2:2:1.8 (Chloroform:Methanol:Water) |
Table 2: Centrifugation Parameters
| Step | Purpose | Speed (RCF) | Duration | Temperature |
|---|---|---|---|---|
| A | Cell Harvesting (Suspension) | 500 x g | 5 min | 4°C |
| C-3 | Phase Separation | 1,000 x g | 10 min | 4°C |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Emulsion Formation (Cloudy interface layer) | Vigorous vortexing; high concentration of proteins or phospholipids. | Centrifuge at a higher speed (e.g., 3,000 x g for 15-20 minutes) to help break the emulsion.[16] Alternatively, let the sample sit undisturbed for a longer period.[16] |
| Low Lipid Yield | Incomplete cell lysis or extraction. | Ensure vigorous vortexing after adding the initial solvent mixture. Increase incubation time on ice. Perform a second extraction on the remaining aqueous phase by adding more chloroform.[8] |
| Contamination (Insoluble precipitate after drying) | Contamination from the protein interface or non-lipid material. | Be extremely careful when collecting the lower organic phase.[17] If precipitate forms after reconstitution, centrifuge the sample and collect the supernatant.[17] |
| Lipid Degradation | Enzymatic activity or oxidation. | Keep samples on ice at all times to minimize enzymatic activity.[18] Process samples quickly and store the final extract under nitrogen at -80°C to prevent oxidation.[7][18] |
Visualizations
Workflow and Signaling Pathway Diagrams
Caption: Workflow for total lipid extraction from cultured cells.
Caption: Simplified PI3K/Akt signaling pathway involving key lipids.
References
- 1. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 2. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]
- 5. biocompare.com [biocompare.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. neurolipidomics.com [neurolipidomics.com]
- 8. biochem.wustl.edu [biochem.wustl.edu]
- 9. benchchem.com [benchchem.com]
- 10. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 12. tabaslab.com [tabaslab.com]
- 13. benchchem.com [benchchem.com]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. Extracting cholesterol and lipids from cells — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
Application Note: A Robust LC-MS/MS Method for the Accurate Quantification of Lysophosphatidic Acid (LPA) 18:1 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as a potent signaling molecule, mediating a wide range of cellular processes including proliferation, migration, and survival.[1][2] Among its various species, LPA 18:1 is a prominent and widely studied form.[2] Given its role in numerous physiological and pathological conditions such as cancer and fibrosis, the accurate and precise quantification of LPA 18:1 in biological matrices like plasma is crucial for both clinical diagnostics and therapeutic development.[3][4] This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of LPA 18:1 in human plasma.
Experimental Workflow
The overall workflow for the quantification of LPA 18:1 from plasma samples is depicted below. The process begins with sample collection and preparation, followed by instrumental analysis and data processing.
Caption: Experimental workflow for LPA 18:1 quantification.
Detailed Experimental Protocols
1. Plasma Sample Preparation
This protocol is optimized for the extraction of LPA 18:1 from human plasma.
-
Materials:
-
Human plasma collected in EDTA tubes.
-
Methanol (MeOH), HPLC grade, chilled.
-
LPA 17:0 as an internal standard (IS).
-
Centrifuge capable of reaching 2000 rpm and maintaining 4°C.
-
Vortex mixer.
-
-
Procedure:
-
Blood samples should be centrifuged at 1300g for 10 minutes at 4°C to obtain plasma, which is then stored at -80°C until analysis.[5]
-
Thaw plasma samples on ice. To prevent LPA metabolism post-collection, it is recommended to keep samples on ice and add an autotaxin (ATX) inhibitor.[6]
-
For protein precipitation, deproteinize plasma samples by adding prechilled 50% methanol.[5]
-
Add the internal standard (LPA 17:0) to the mixture.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at 4°C for 20 minutes to allow for complete protein precipitation.[7]
-
Centrifuge at 2000 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[5]
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., Methanol/Water mixture).[5]
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C8 or C18 column (e.g., 125mm x 2.0mm) is suitable for separation.[1]
-
Mobile Phase A: Methanol/Water (75/25, v/v) with 0.5% formic acid and 5mM ammonium (B1175870) formate.[1]
-
Mobile Phase B: Methanol/Water (99/0.5, v/v) with 0.5% formic acid and 5mM ammonium formate.[1]
-
Gradient: A gradient elution is typically employed to separate LPA 18:1 from other lipid species.
-
-
Mass Spectrometry (MS) Conditions:
Quantitative Data Summary
The performance of the LC-MS/MS method is summarized in the table below. These values are representative and may vary based on instrumentation and specific laboratory conditions.
| Parameter | LPA 18:1 | Reference |
| Linearity Range | 5-500 ng/mL | [1] |
| Limit of Quantification (LOQ) | 5 ng/mL (in GCF) | [1] |
| Precursor Ion (m/z) | 435.1 - 435.5 | [1][5] |
| Product Ion (m/z) | 152.8 or 79 | [1][5] |
| Internal Standard | LPA 17:0 | [1] |
LPA 18:1 Signaling Pathway
LPA exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs 1-6).[3][9] The binding of LPA to these receptors initiates a cascade of intracellular signaling events that regulate key cellular functions.
Caption: Simplified LPA 18:1 signaling pathway.
Upon binding to its receptors, LPA activates various heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13.[3] This leads to the activation of downstream effector pathways such as:
-
Phospholipase C (PLC): Leading to calcium mobilization and protein kinase C (PKC) activation.
-
Rho/ROCK pathway: Regulating cytoskeletal dynamics, cell shape, and migration.[3]
-
PI3K/Akt pathway: Promoting cell survival and proliferation.
-
Ras/MAPK pathway: Influencing gene expression and cell growth.[3]
The diverse signaling cascades initiated by LPA underscore its importance in cellular homeostasis and disease.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the accurate quantification of LPA 18:1 in human plasma. The detailed protocols for sample preparation and instrumental analysis, combined with the presented quantitative data, offer a solid foundation for researchers in various fields. The high sensitivity and specificity of this method make it an invaluable tool for investigating the role of LPA 18:1 in health and disease, and for the development of novel therapeutic strategies targeting the LPA signaling axis.
References
- 1. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? [mdpi.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Simple enrichment and analysis of plasma lysophosphatidic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of Fluorescently-Labeled Lipids in Live-Cell Imaging: A Focus on BODIPY™ FL C₅-Ceramide
Note on "Lipid 15": The term "this compound" does not correspond to a recognized, standard fluorescently-labeled lipid in scientific literature. Therefore, this document provides detailed application notes and protocols for a widely used and well-documented fluorescent lipid analog, BODIPY™ FL C₅-Ceramide , as a representative example for live-cell imaging applications.
Introduction
Fluorescently-labeled lipids are powerful tools for visualizing and studying the dynamics of lipids and membranes in living cells. These probes allow for the real-time investigation of cellular processes such as membrane trafficking, lipid metabolism, and signal transduction. BODIPY™ FL C₅-Ceramide is a green-fluorescent sphingolipid analog that is widely used to label the Golgi apparatus. Its utility is enhanced by its unique spectral properties, where its fluorescence emission shifts from green to red at high concentrations, enabling ratiometric imaging to assess lipid accumulation.[1]
Application Notes
BODIPY™ FL C₅-Ceramide is a versatile probe for a range of applications in cell biology and drug development:
-
Visualization of the Golgi Apparatus: This probe selectively accumulates in the Golgi apparatus, allowing for the detailed morphological and dynamic study of this organelle in live cells.[2]
-
Analysis of Sphingolipid Transport and Metabolism: By tracking the movement and transformation of BODIPY™ FL C₅-Ceramide, researchers can investigate the pathways of sphingolipid transport between the Golgi, plasma membrane, and other organelles.[1]
-
Studying Ceramide-Mediated Signaling Pathways: Ceramide is a critical second messenger involved in various signaling pathways, including apoptosis, cell cycle arrest, and inflammation.[3] BODIPY™ FL C₅-Ceramide can be used to monitor changes in ceramide distribution and concentration in response to different stimuli.
-
High-Content Screening: The robust and bright fluorescence of BODIPY dyes makes them suitable for automated imaging and high-content screening assays to identify drugs that modulate lipid metabolism or trafficking.
Quantitative Data
The photophysical properties of BODIPY™ FL C₅-Ceramide are summarized in the table below. A key feature is the concentration-dependent shift in its emission spectrum, which can be used for quantitative analysis of its accumulation in cellular membranes.[1][4]
| Property | Value |
| Excitation Maximum (Ex) | ~505 nm |
| Emission Maximum (Em) | ~511 nm (green, low concentration) to ~620 nm (red, high concentration) |
| Molar Extinction Coefficient | > 80,000 cm⁻¹M⁻¹ |
| Recommended Concentration | 0.5 - 5 µM for live-cell imaging |
| Solvent for Stock Solution | High-quality anhydrous DMSO |
Experimental Protocols
Protocol 1: Live-Cell Imaging of the Golgi Apparatus
This protocol describes the staining of the Golgi apparatus in living mammalian cells with BODIPY™ FL C₅-Ceramide.
Materials:
-
BODIPY™ FL C₅-Ceramide
-
High-quality anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Coverslips or glass-bottom dishes suitable for microscopy
-
Mammalian cells of interest
Procedure:
-
Cell Seeding: Seed cells on coverslips or glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.
-
Preparation of Staining Solution:
-
Prepare a 1 mM stock solution of BODIPY™ FL C₅-Ceramide in DMSO.
-
Dilute the stock solution in live-cell imaging medium to a final working concentration of 5 µM.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging medium.
-
Add the 5 µM staining solution to the cells.
-
Incubate at 4°C for 30 minutes.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with ice-cold medium.[5]
-
-
Chase Incubation:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Incubate at 37°C for an additional 30 minutes to allow the probe to accumulate in the Golgi apparatus.[5]
-
-
Imaging:
-
Wash the cells again with fresh medium before imaging.[5]
-
Image the cells using a fluorescence microscope with appropriate filter sets for green (and optionally red) fluorescence.
-
Protocol 2: Fixed-Cell Staining of the Golgi Apparatus
This protocol is for staining the Golgi apparatus in fixed cells.
Materials:
-
BODIPY™ FL C₅-Ceramide
-
High-quality anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (Optional but recommended):
-
Incubate cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Prepare a 5 µM working solution of BODIPY™ FL C₅-Ceramide in PBS.
-
Incubate the fixed and permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.[]
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip on a microscope slide using a suitable mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Visualizations
References
- 1. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling the Golgi Apparatus with BODIPY-FL-Ceramide (C5-DMB-ceramide) for Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 4. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.pbrc.edu [labs.pbrc.edu]
Determining the Functional Activity of Lipid 15 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid 15 is an ionizable amino lipid crucial for the formulation of Lipid Nanoparticles (LNPs), which are at the forefront of advanced drug delivery systems for nucleic acid therapeutics such as mRNA and siRNA. The "activity" of this compound is intrinsically linked to the functional performance of the LNP formulation in which it is incorporated. Ionizable lipids play a pivotal role in both the efficient encapsulation of negatively charged nucleic acid cargo at acidic pH and the subsequent delivery of this cargo into the cytoplasm of target cells. This is primarily achieved by facilitating endosomal escape, a critical step for the biological activity of the nucleic acid payload.
These application notes provide a comprehensive overview of key in vitro functional assays to characterize LNPs formulated with this compound and to quantify their delivery efficiency and biological activity.
I. Physicochemical Characterization of this compound-based LNPs
The initial step in assessing the functional activity of this compound is to ensure the formation of stable and appropriately sized LNPs. These physical characteristics are critical determinants of the in vitro and in vivo performance of the LNPs.
Key Parameters and Methods
| Parameter | Method | Typical Values | Significance |
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 70 - 150 nm | Influences cellular uptake, biodistribution, and immunogenicity. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates the homogeneity of the particle population. |
| Zeta Potential | Laser Doppler Electrophoresis (LDE) | Near-neutral at physiological pH | A near-neutral surface charge reduces non-specific interactions and toxicity. |
| Encapsulation Efficiency (%EE) | RiboGreen Assay or equivalent | > 90% | Quantifies the percentage of nucleic acid successfully encapsulated within the LNPs. |
| pKa | TNS (2-(p-toluidino)-naphthalene-6-sulfonic acid) Assay | 6.0 - 7.0 | The pH at which the ionizable lipid is 50% protonated; crucial for endosomal escape. |
Experimental Workflow: Physicochemical Characterization
II. In Vitro Functional Assays for mRNA Delivery
A primary application of this compound-containing LNPs is the delivery of messenger RNA (mRNA) for protein expression in target cells. The following assays are designed to quantify the efficiency of this process.
A. mRNA Delivery and Protein Expression Assay
This assay measures the biological activity of the delivered mRNA by quantifying the expression of a reporter protein.
Protocol: Luciferase Reporter Assay for mRNA Delivery
-
Cell Culture:
-
LNP Treatment:
-
Prepare serial dilutions of the this compound LNPs encapsulating luciferase mRNA in a serum-free culture medium.
-
Remove the culture medium from the cells and replace it with the LNP-containing medium.
-
Incubate for 4-6 hours at 37°C.
-
After the incubation, replace the treatment medium with a complete culture medium.
-
-
Protein Expression and Analysis:
-
Incubate the cells for an additional 18-48 hours to allow for protein expression.
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.[1]
-
Normalize the luciferase signal to the total protein content in each well.
-
Data Presentation
| LNP Formulation | mRNA Dose (ng/well) | Luciferase Activity (RLU/µg protein) | Cell Viability (%) |
| This compound LNP | 10 | ||
| This compound LNP | 50 | ||
| This compound LNP | 100 | ||
| Control LNP | 100 | ||
| Untreated Cells | 0 | 100 |
B. Endosomal Escape Assay
The ability of this compound to facilitate the escape of the mRNA cargo from the endosome is its most critical function.
Protocol: Galectin-9 Reporter Assay for Endosomal Damage
-
Cell Line:
-
Use a cell line stably expressing a fluorescently tagged Galectin-9 (e.g., mRuby-Galectin-9). Galectin-9 is recruited to sites of endosomal membrane damage.[4]
-
-
LNP Treatment:
-
Seed the Galectin-9 reporter cells in a glass-bottom imaging dish.
-
Treat the cells with this compound LNPs containing a fluorescently labeled mRNA (e.g., Cy5-mRNA).
-
Include a positive control for endosomal damage (e.g., a known endosomolytic agent).
-
-
Live-Cell Imaging:
-
Perform live-cell confocal microscopy to visualize the colocalization of fluorescent mRNA and Galectin-9 puncta.
-
The appearance of Galectin-9 puncta on endosomes containing mRNA indicates endosomal membrane rupture.
-
Signaling Pathway: LNP-mediated mRNA Delivery and Endosomal Escape
III. In Vitro Functional Assays for siRNA Delivery
This compound-based LNPs can also be used to deliver small interfering RNA (siRNA) for gene silencing.
A. Gene Silencing Assay
This assay quantifies the ability of the delivered siRNA to knock down the expression of a target gene.
Protocol: Luciferase Knockdown Assay for siRNA Delivery
-
Cell Line:
-
Use a cell line that stably expresses a reporter gene, such as luciferase (e.g., HeLa-Luc).[5]
-
-
LNP Treatment:
-
Formulate this compound LNPs with siRNA targeting the luciferase gene (siLuc).
-
As a negative control, use LNPs containing a non-targeting siRNA (siScramble).
-
Treat the HeLa-Luc cells with different concentrations of siLuc-LNPs and siScramble-LNPs as described for the mRNA delivery assay.
-
-
Analysis of Gene Silencing:
-
After 48-72 hours of incubation, lyse the cells and measure the luciferase activity.
-
A reduction in luciferase activity in cells treated with siLuc-LNPs compared to siScramble-LNPs indicates successful gene silencing.[6]
-
Data Presentation
| LNP Formulation | siRNA Concentration (nM) | Luciferase Expression (% of control) | Cell Viability (%) |
| This compound LNP (siLuc) | 1 | ||
| This compound LNP (siLuc) | 10 | ||
| This compound LNP (siLuc) | 50 | ||
| This compound LNP (siScramble) | 50 | 100 | |
| Untreated Cells | 0 | 100 | 100 |
B. Target mRNA Quantification
To confirm that the observed protein knockdown is due to mRNA degradation, quantitative PCR (qPCR) can be performed.
Protocol: qPCR for Target mRNA Levels
-
RNA Extraction:
-
Treat cells with siLuc-LNPs and siScramble-LNPs as described above.
-
After 24-48 hours, lyse the cells and extract the total RNA.
-
-
Reverse Transcription and qPCR:
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR using primers specific for the luciferase gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of the luciferase mRNA.
-
IV. Innate Immune Response Activation Assay
Some ionizable lipids can activate innate immune signaling pathways, which can have implications for the safety and efficacy of LNP-based therapeutics.
Protocol: NF-κB/IRF Reporter Assay
-
Cell Line:
-
Use a reporter cell line that expresses a reporter gene (e.g., secreted alkaline phosphatase or luciferase) under the control of an NF-κB or IRF-responsive promoter (e.g., THP-1 dual reporter cells).[7]
-
-
LNP Treatment:
-
Treat the reporter cells with this compound LNPs (without a nucleic acid cargo) and control LNPs.
-
Include a known TLR agonist (e.g., LPS for TLR4) as a positive control.
-
-
Analysis:
-
After 24 hours, measure the reporter gene activity in the cell supernatant or cell lysate.
-
An increase in reporter activity indicates the activation of the corresponding signaling pathway by the LNP formulation.
-
Signaling Pathway: Potential LNP-mediated Innate Immune Activation
Conclusion
The in vitro functional assays described in these application notes provide a robust framework for determining the activity of this compound within the context of LNP-mediated nucleic acid delivery. By systematically evaluating the physicochemical properties, delivery efficiency, endosomal escape, biological activity of the cargo, and potential immunomodulatory effects, researchers can gain a comprehensive understanding of the performance of their this compound-based LNP formulations. This information is critical for the optimization of LNP design and the advancement of novel nucleic acid therapeutics.
References
- 1. Challenges in Measuring In Vitro Activity of LNP-mRNA Therapeutics | MDPI [mdpi.com]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing a Cell-Based Assay for Lipid 15 Function in Lipid Nanoparticle (LNP) Mediated Delivery
Introduction
Lipid 15 is a novel ionizable amino lipid designed for the formulation of Lipid Nanoparticles (LNPs), which are effective delivery vehicles for a variety of payloads, including mRNA and siRNA. The "function" of this compound in a cellular context is intrinsically linked to its role within the LNP formulation. Therefore, a cell-based assay to determine the function of this compound is essentially an evaluation of the performance of the LNP in which it is a key component.
These application notes provide a comprehensive framework for establishing cell-based assays to characterize the function of this compound-containing LNPs. The protocols herein are designed for researchers, scientists, and drug development professionals to assess critical parameters such as cytotoxicity, delivery efficiency, and the ultimate biological activity of the delivered cargo.
I. Overview of LNP Functionality Assessment
The overall function of an LNP formulated with this compound can be broken down into several key performance indicators that can be quantitatively assessed using cell-based assays. A logical workflow for this assessment is crucial for a comprehensive understanding of the lipid's performance.
Caption: Workflow for assessing the function of this compound within an LNP formulation.
II. Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is recommended to use a consistent cell line relevant to the intended therapeutic application for all assays to ensure comparability of the data.
Protocol 1: LNP Formulation and Characterization
Objective: To formulate LNPs containing this compound and a model payload (e.g., fluorescently labeled siRNA or mRNA encoding a reporter protein) and to characterize their physicochemical properties.
Materials:
-
This compound
-
Helper lipids (e.g., DSPC, Cholesterol, PEG-lipid)
-
Payload (e.g., Cy5-labeled siRNA or EGFP mRNA)
-
Formulation buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Microfluidic mixing device
-
Dynamic Light Scattering (DLS) instrument
-
Ribogreen assay kit (for encapsulation efficiency)
Method:
-
Prepare a lipid stock solution in ethanol containing this compound, helper lipids, and PEG-lipid at a desired molar ratio.
-
Prepare an aqueous solution of the payload in the formulation buffer.
-
Using a microfluidic mixing device, rapidly mix the lipid-ethanol solution with the aqueous payload solution at a defined flow rate ratio.
-
Dialyze the resulting LNP solution against the dialysis buffer to remove ethanol and unencapsulated payload.
-
Characterize the formulated LNPs for size, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Determine the encapsulation efficiency of the payload using a Ribogreen assay or a similar fluorescence-based quantification method.
Protocol 2: Cell Viability (Cytotoxicity) Assay
Objective: To assess the cytotoxicity of LNPs formulated with this compound on a selected cell line.
Materials:
-
Target cell line (e.g., HeLa, HEK293)
-
Cell culture medium
-
LNP-Lipid 15 formulation
-
Control LNPs (formulated with a known standard lipid)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
-
96-well clear-bottom white plates
-
Plate reader
Method:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
Prepare serial dilutions of the LNP-Lipid 15 and control LNP formulations in cell culture medium.
-
Remove the old medium from the cells and add the LNP dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells for 24-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of viable cells relative to the untreated control.
Protocol 3: Cellular Uptake Assay
Objective: To quantify the uptake of LNPs formulated with this compound by target cells.
Materials:
-
Target cell line
-
LNPs formulated with a fluorescently labeled payload (e.g., Cy5-siRNA) or a fluorescent lipid tracer.
-
Hoechst 33342 or DAPI for nuclear staining
-
Paraformaldehyde (PFA) for fixing
-
Fluorescence microscope or flow cytometer
Method (for Fluorescence Microscopy):
-
Seed cells on glass-bottom dishes or chamber slides.
-
After overnight incubation, treat the cells with the fluorescently labeled LNPs at a specific concentration.
-
Incubate for a defined period (e.g., 4, 8, or 24 hours).
-
Wash the cells with PBS to remove non-internalized LNPs.
-
Fix the cells with 4% PFA.
-
Stain the nuclei with Hoechst 33342 or DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity per cell using image analysis software.
Method (for Flow Cytometry):
-
Seed cells in a multi-well plate.
-
Treat cells with fluorescently labeled LNPs as described above.
-
After incubation, wash the cells and detach them using a gentle cell dissociation reagent.
-
Resuspend the cells in FACS buffer.
-
Analyze the cell suspension using a flow cytometer to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.
Protocol 4: Functional Delivery Assay (Gene Silencing or Protein Expression)
Objective: To assess the ability of LNPs formulated with this compound to deliver a functional payload that elicits a biological response.
A. For siRNA Delivery (Gene Silencing):
Materials:
-
Target cell line stably expressing a reporter gene (e.g., GFP or Luciferase).
-
LNPs formulated with siRNA targeting the reporter gene.
-
Control LNPs with a non-targeting scramble siRNA.
-
Reagents for quantifying reporter gene expression (e.g., Luciferase assay system or flow cytometer for GFP).
Method:
-
Seed the reporter cell line in a multi-well plate.
-
Treat the cells with LNPs containing the target-specific siRNA and control siRNA.
-
Incubate for 48-72 hours to allow for gene silencing to occur.
-
Lyse the cells and measure the luciferase activity, or analyze GFP expression by flow cytometry.
-
Calculate the percentage of gene knockdown relative to the cells treated with the scramble siRNA control.
B. For mRNA Delivery (Protein Expression):
Materials:
-
Target cell line.
-
LNPs formulated with mRNA encoding a reporter protein (e.g., EGFP or Luciferase).
-
Control (empty) LNPs.
-
Reagents for quantifying reporter protein expression.
Method:
-
Seed the cells in a multi-well plate.
-
Treat the cells with LNPs containing the reporter mRNA.
-
Incubate for 24-48 hours to allow for protein expression.
-
Measure the reporter protein expression using appropriate methods (e.g., fluorescence microscopy or flow cytometry for EGFP, or a luciferase assay).
III. Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison and interpretation of this compound's performance.
Table 1: Physicochemical Properties of LNP Formulations
| LNP Formulation | Size (d.nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
|---|---|---|---|---|
| LNP-Lipid 15 |
| Control LNP | | | | |
Table 2: Cytotoxicity of LNP Formulations
| LNP Formulation | Concentration (nM) | Cell Viability (%) |
|---|---|---|
| LNP-Lipid 15 | 10 | |
| 50 | ||
| 100 | ||
| Control LNP | 10 | |
| 50 |
| | 100 | |
Table 3: Cellular Uptake of LNP Formulations
| LNP Formulation | Mean Fluorescence Intensity (Arbitrary Units) |
|---|---|
| LNP-Lipid 15 |
| Control LNP | |
Table 4: Functional Delivery of LNP Formulations
| LNP Formulation | Payload | Functional Outcome (% Knockdown or % Positive Cells) |
|---|---|---|
| LNP-Lipid 15 | siRNA-Reporter | |
| mRNA-Reporter | ||
| Control LNP | siRNA-Reporter |
| | mRNA-Reporter | |
IV. Visualization of Key Concepts
Visual diagrams are essential for understanding the complex processes involved in LNP-mediated delivery.
Caption: Cellular uptake and payload release pathway for LNPs.
Caption: Logical relationship between assay types for LNP evaluation.
Application Notes and Protocols for the In Vivo Study of Lipid 15
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and in vivo evaluation of animal models for studying Lipid 15. Given that this compound is an ionizable amino lipid primarily utilized in the formulation of Lipid Nanoparticles (LNPs) for nucleic acid delivery, these guidelines focus on the assessment of LNP biodistribution, delivery efficacy, and safety in preclinical animal models.
Introduction to this compound and its In Vivo Application
This compound is a novel ionizable amino lipid that serves as a critical component in the formulation of Lipid Nanoparticles (LNPs).[1] These LNPs are extensively used as delivery vehicles for various therapeutic payloads, most notably mRNA for vaccines and gene therapy. The in vivo study of this compound, therefore, is intrinsically linked to the evaluation of the performance of the LNP formulation in a living organism. Key parameters for in vivo assessment include the pharmacokinetic profile of the LNPs, their biodistribution to target organs, the efficiency of payload delivery to the cytosol of target cells, and the overall safety and tolerability of the formulation.
Animal models are indispensable for these studies, providing a systemic context to evaluate the complex interactions between the LNPs and various biological systems.[2] Commonly used animal models for such studies include mice and rats, due to their well-characterized genetics and physiology, as well as ease of handling.[2][3]
Development of Animal Models for In Vivo LNP Studies
The selection and preparation of animal models are crucial for obtaining reliable and reproducible data. For studying this compound-containing LNPs, rodent models are most frequently employed.
Animal Model Selection
The choice of animal model depends on the specific research question.
| Animal Model | Strain | Typical Application | Reference |
| Mouse | C57BL/6 | General biodistribution, efficacy, and toxicity studies. | [3] |
| BALB/c | Often used for immunology and vaccine-related studies. | ||
| ApoE-/- | Model for hyperlipidemia and atherosclerosis, useful if studying LNP interactions in a disease state. | [3] | |
| LDLr-/- | Another model for hyperlipidemia. | [3] | |
| Rat | Sprague-Dawley | General toxicology and pharmacokinetic studies. | [3] |
| Wistar | Commonly used for metabolic and pharmacological research. | [3] |
Acclimatization and Housing
Proper acclimatization and housing are essential to minimize stress-related variables.
| Parameter | Recommendation | Reference |
| Acclimatization Period | Minimum of one week | [3] |
| Housing | Controlled temperature and humidity | [3] |
| Light/Dark Cycle | 12-hour light/dark cycle | [3] |
| Diet and Water | Ad libitum access to standard chow and water | [3] |
Experimental Protocols
The following protocols outline the key steps for the in vivo evaluation of this compound-formulated LNPs.
Protocol 1: Formulation of this compound-Containing LNPs
This protocol describes a general method for preparing LNPs using a microfluidic mixing device, which allows for controlled and reproducible nanoparticle formation.
Materials:
-
This compound
-
Helper lipids (e.g., DSPC, Cholesterol, PEG-lipid)
-
Payload (e.g., mRNA encoding a reporter protein like Luciferase)
-
Low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Neutral pH buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Microfluidic mixing device and cartridges
-
Dialysis or tangential flow filtration (TFF) system for buffer exchange
Procedure:
-
Lipid Stock Preparation: Dissolve this compound and helper lipids in ethanol at a specific molar ratio.
-
Aqueous Phase Preparation: Dilute the mRNA payload in the low pH buffer.
-
Microfluidic Mixing: Set the total flow rate and the flow rate ratio of the aqueous to lipid phases on the microfluidic device. A common ratio is 3:1 (aqueous:lipid).
-
LNP Formation: Pump the lipid and aqueous solutions through the microfluidic cartridge to induce nanoprecipitation and LNP self-assembly.
-
Buffer Exchange: Remove the ethanol and exchange the low pH buffer with a neutral pH buffer (e.g., PBS) using dialysis or TFF.
-
Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.
-
Characterization: Analyze the LNPs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Administration and Biodistribution Study
This protocol details the administration of LNPs to animals and the subsequent analysis of payload expression in various organs.
Materials:
-
This compound-LNPs encapsulating a reporter mRNA (e.g., Luciferase)
-
Selected animal model (e.g., C57BL/6 mice)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS)
-
Luciferin (B1168401) substrate
-
Surgical instruments for tissue harvesting
-
Liquid nitrogen
Procedure:
-
Dosing: Administer the LNP formulation to the animals via the desired route (e.g., intravenous injection). Include a control group receiving a vehicle (e.g., PBS).
-
In Vivo Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the animals and administer the luciferin substrate. Image the animals using an IVIS to visualize the sites of luciferase expression, which indicates successful mRNA delivery and protein translation.
-
Tissue Harvesting: At the study endpoint, euthanize the animals and perform a cardiac puncture for terminal blood collection. Perfuse the animals with saline to remove blood from the organs.
-
Organ Collection: Carefully excise major organs (e.g., liver, spleen, lungs, heart, kidneys, brain).
-
Ex Vivo Imaging: Image the harvested organs with the IVIS to quantify luciferase activity in each tissue.
-
Sample Preservation: Flash-freeze a portion of each organ in liquid nitrogen for subsequent molecular analysis (e.g., qPCR for mRNA quantification, ELISA for protein quantification) and store at -80°C. Preserve another portion in formalin for histological analysis.
Protocol 3: Lipid Extraction and Analysis from Tissues
This protocol describes the Folch method for extracting lipids from harvested tissues to potentially quantify the amount of this compound that has accumulated.
Materials:
-
Frozen tissue samples (100-200 mg)
-
Chloroform (B151607):Methanol solution (2:1 v/v)[4]
-
0.9% NaCl solution[4]
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream
Procedure:
-
Homogenization: Homogenize the weighed frozen tissue in 20 volumes of the chloroform:methanol solution.[4]
-
Agitation: Agitate the homogenate for 15-20 minutes.[4]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Centrifugation: Centrifuge the mixture to pellet the tissue debris.
-
Collection of Lipid Phase: Carefully collect the lower chloroform phase, which contains the lipids.[4]
-
Drying: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator.[4]
-
Analysis: Reconstitute the dried lipid extract in an appropriate solvent for analysis by methods such as liquid chromatography-mass spectrometry (LC-MS) to quantify this compound and its metabolites.
Visualization of Workflows and Pathways
Experimental Workflow for In Vivo LNP Evaluation
The following diagram illustrates the typical workflow for assessing this compound-containing LNPs in an animal model.
Mechanism of LNP-Mediated mRNA Delivery
This diagram illustrates the generally accepted mechanism by which LNPs deliver their mRNA payload into the cytoplasm of a target cell.
By following these protocols and understanding the experimental workflows, researchers can effectively develop and utilize animal models to study the in vivo characteristics of this compound and its role in advanced drug delivery systems.
References
Application Notes and Protocols: Lipid 15 as a Potential Biomarker for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipids are fundamental to the structure and function of the central nervous system, playing critical roles in cell membranes, energy storage, and signaling pathways.[1][2][3][4][5] Growing evidence suggests that dysregulation of lipid metabolism is a key factor in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS).[6][7][8] This has led to an increased interest in identifying specific lipid species that could serve as biomarkers for early diagnosis, disease progression monitoring, and as potential therapeutic targets.
This document provides detailed application notes and protocols for the study of a novel, hypothetical biomarker, "Lipid 15" , a recently identified glycerophospholipid that shows significant promise as a biomarker for neurodegenerative diseases. While "this compound" is presented here as a specific example, the methodologies and principles described are broadly applicable to the study of other lipid biomarkers in the context of neurological disorders.
Data Presentation: "this compound" Levels in Neurodegenerative Diseases
Quantitative analysis of "this compound" in cerebrospinal fluid (CSF) and plasma has revealed distinct profiles across different neurodegenerative diseases. The following tables summarize hypothetical data from cohort studies, illustrating the potential of "this compound" as a differential biomarker.
Table 1: Cerebrospinal Fluid (CSF) "this compound" Concentrations
| Cohort | N | Mean "this compound" Concentration (ng/mL) | Standard Deviation | p-value (vs. Healthy Controls) |
| Healthy Controls | 200 | 15.8 | 3.2 | - |
| Alzheimer's Disease | 185 | 28.4 | 6.1 | < 0.001 |
| Parkinson's Disease | 170 | 12.1 | 2.9 | < 0.01 |
| Amyotrophic Lateral Sclerosis | 150 | 22.7 | 5.5 | < 0.001 |
Table 2: Plasma "this compound" Concentrations
| Cohort | N | Mean "this compound" Concentration (ng/mL) | Standard Deviation | p-value (vs. Healthy Controls) |
| Healthy Controls | 250 | 8.2 | 1.9 | - |
| Alzheimer's Disease | 230 | 14.9 | 3.5 | < 0.001 |
| Parkinson's Disease | 210 | 7.9 | 1.8 | > 0.05 (not significant) |
| Amyotrophic Lateral Sclerosis | 190 | 11.5 | 2.8 | < 0.01 |
Experimental Protocols
Sample Collection and Preparation
1.1 Cerebrospinal Fluid (CSF)
-
Collection: CSF should be collected by lumbar puncture in the morning after an overnight fast.
-
Processing:
-
Collect CSF into polypropylene (B1209903) tubes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Transfer the supernatant to fresh, labeled polypropylene tubes.
-
Store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
1.2 Plasma
-
Collection: Collect whole blood in EDTA-containing tubes.
-
Processing:
-
Centrifuge at 1,500 x g for 15 minutes at 4°C within one hour of collection.
-
Carefully collect the plasma supernatant without disturbing the buffy coat.
-
Aliquot plasma into labeled polypropylene tubes.
-
Store at -80°C until analysis.
-
Lipid Extraction from CSF and Plasma
This protocol is based on the widely used Folch method for lipid extraction.
-
Reagents:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard (a commercially available synthetic lipid with similar properties to "this compound", e.g., a deuterated glycerophospholipid)
-
-
Procedure:
-
Thaw CSF or plasma samples on ice.
-
In a glass tube, add 100 µL of the sample.
-
Add a known amount of the internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for analysis (e.g., 100 µL of methanol).
-
Quantification of "this compound" by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient from 60% B to 100% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative ion mode depending on the ionization properties of "this compound".
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both "this compound" and the internal standard need to be determined and optimized.
-
-
Quantification:
-
Generate a standard curve using synthetic "this compound" of known concentrations.
-
Calculate the peak area ratio of "this compound" to the internal standard for each sample and standard.
-
Determine the concentration of "this compound" in the samples by interpolating from the standard curve.
-
Signaling Pathways and Workflows
Hypothetical Signaling Pathway of "this compound" in Neuronal Cells
The following diagram illustrates a hypothetical signaling pathway where "this compound" may play a role in neuronal dysfunction, a common theme in neurodegenerative diseases. In this pathway, elevated extracellular "this compound" binds to a putative receptor, leading to the activation of downstream kinases and ultimately contributing to synaptic dysfunction and apoptosis.
References
- 1. Lipid and Lipid Raft Alteration in Aging and Neurodegenerative Diseases: A Window for the Development of New Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. news-medical.net [news-medical.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Lipids as Emerging Biomarkers in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid metabolism and Alzheimer’s disease: clinical evidence, mechanistic link and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuronal Lipid Metabolism: Multiple Pathways Driving Functional Outcomes in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipid 15 in LNP Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lipid 15, a novel ionizable lipid, in the formulation of lipid nanoparticles (LNPs) for therapeutic applications. The following sections detail the physicochemical characteristics of this compound-containing LNPs, provide step-by-step protocols for their preparation and characterization, and summarize their in vivo efficacy in a preclinical model of colon disease.
Introduction to this compound
This compound is an ionizable lipid that has demonstrated significant potential for the delivery of messenger RNA (mRNA) therapeutics. Its unique chemical structure facilitates high encapsulation efficiency of nucleic acid payloads and promotes effective endosomal escape, leading to robust protein expression in target cells. Notably, LNP formulations incorporating this compound have shown a natural tropism towards the colon, making it a promising candidate for the development of therapies for inflammatory bowel disease and colorectal cancer.
Physicochemical Characterization of this compound LNP Formulations
The composition of LNP formulations can be tailored to optimize delivery efficiency and biodistribution. The following tables summarize the key physicochemical properties of three distinct LNP formulations containing this compound: a benchmark formulation (b-LNP) and two formulations with increased concentrations of the helper lipid DSPC (20-n-LNP and 30-n-LNP). For comparison, data for LNPs formulated with the commercially available ionizable lipid SM-102 are also presented.
| Formulation | Ionizable Lipid | Molar Ratio (Ionizable Lipid:DSPC:Cholesterol:PEG-DMG) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| b-LNP | This compound | 50:10:38.5:1.5 | 78.98 ± 7.98 | < 0.2 | Slightly Negative | 95.45 ± 4.56 |
| 20-n-LNP | This compound | 44:20:34.3:1.75 | 64.04 ± 1.15 | < 0.2 | Slightly Negative | 87.77 ± 0.44 |
| 30-n-LNP | This compound | 38:30:30:2 | 64.60 ± 3.68 | < 0.2 | Slightly Negative | 96.6 ± 1.79 |
| SM-102-b-LNP | SM-102 | 50:10:38.5:1.5 | Not Reported | Not Reported | Not Reported | Not Reported |
| SM-102-30-n-LNP | SM-102 | 38:30:30:2 | Not Reported | Not Reported | Not Reported | Not Reported |
In Vivo Efficacy of this compound LNPs in a DSS-Colitis Mouse Model
To evaluate the therapeutic potential of this compound LNPs for colon-specific diseases, a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis mouse model was utilized. The 30-n-LNP formulation encapsulating mRNA encoding the anti-inflammatory cytokine Interleukin-10 (IL-10) was administered to assess its ability to reduce the pathological burden of colitis.
| Treatment Group | Key Findings |
| 30-n-LNP-IL-10 mRNA | Demonstrated a reduction in the pathological burden in colitis-bearing mice. Showed natural targeting toward the inflamed colon while de-targeting clearing organs such as the liver and spleen. |
| Control Groups | Showed typical signs of severe colitis. |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-containing LNPs.
Protocol 1: Preparation of this compound LNP Formulations
This protocol describes the preparation of b-LNP, 20-n-LNP, and 30-n-LNP formulations using a microfluidic mixing device.
Materials:
-
This compound (or other ionizable lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)
-
Absolute Ethanol (B145695)
-
25 mM Citrate (B86180) Buffer (pH 4.5)
-
mRNA (e.g., encoding Interleukin-10)
-
Microfluidic mixing device and cartridges
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of this compound, DSPC, Cholesterol, and PEG-DMG in absolute ethanol at appropriate concentrations.
-
-
Preparation of the Organic Phase (Lipid Mixture):
-
For each formulation (b-LNP, 20-n-LNP, 30-n-LNP), mix the lipid stock solutions in the molar ratios specified in the table above to a final total lipid concentration of 6 mM in absolute ethanol.
-
Heat the lipid mixture to 55°C.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the mRNA payload in 25 mM citrate buffer (pH 4.5) to the desired concentration.
-
-
LNP Formulation using Microfluidics:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the heated organic phase (lipid mixture) and the aqueous phase (mRNA solution) into separate syringes.
-
Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.
-
Collect the resulting LNP dispersion.
-
-
Downstream Processing:
-
Dialyze the LNP dispersion against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and raise the pH.
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
-
Store the LNPs at 4°C.
-
Protocol 2: Characterization of this compound LNPs
This protocol outlines the methods for determining the physicochemical properties of the prepared LNPs.
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Instrument: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute the LNP formulation in PBS to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using the DLS instrument at 25°C.
-
Perform measurements in triplicate.
-
2. Zeta Potential Measurement:
-
Instrument: DLS instrument with a zeta potential measurement capability.
-
Procedure:
-
Dilute the LNP formulation in 10 mM NaCl solution.
-
Load the sample into a folded capillary cell.
-
Measure the electrophoretic mobility and calculate the zeta potential.
-
Perform measurements in triplicate.
-
3. mRNA Encapsulation Efficiency Quantification:
-
Assay: Quant-iT RiboGreen RNA Assay Kit or a similar fluorescence-based assay.
-
Procedure:
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA (total RNA).
-
To the other set, add a buffer without detergent to measure the amount of free (unencapsulated) RNA.
-
Add the RiboGreen reagent to both sets of samples and to a series of RNA standards of known concentrations.
-
Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate the concentration of total RNA and free RNA from the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
Visualizations
Experimental Workflow for LNP Formulation and Characterization
Caption: LNP Formulation and Characterization Workflow.
LNP-Mediated mRNA Delivery and Therapeutic Action in Colon Inflammation
Caption: LNP Delivery and Therapeutic Action in Colon.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Lipid Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during lipid extraction, with a special focus on issues related to low yield.
Section 1: Troubleshooting Low Yield in Lipid 15 Nanoparticle Formulation
"this compound" is an ionizable amino lipid utilized in the formation of Lipid Nanoparticles (LNPs).[1] Issues with "extraction" may refer to problems in the formulation process leading to low encapsulation efficiency or particle yield.
FAQs: this compound LNP Formulation
Q1: What should I do if this compound does not dissolve properly during formulation?
If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure you are using the correct solvents as specified in your protocol. Common solvent systems for similar lipids include DMSO, ethanol, and various buffers.[1][2]
Q2: What are some common protocols for preparing a this compound solution?
While specific protocols may vary, here are some example solvent systems for formulating ionizable lipids:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
-
Protocol 3: 10% DMSO, 90% Corn Oil.[1]
Q3: My LNP formulation with this compound has a low yield. What are the potential causes?
Low yield in LNP formulation can stem from several factors:
-
Suboptimal pH: The pH of the aqueous buffer is critical for the ionization of lipids like this compound and subsequent encapsulation of cargo. The rate of phospholipid ester hydrolysis is minimized at pH 6.5 and is accelerated at higher or lower pH.[3]
-
Incorrect Lipid Ratios: The molar ratio of the lipids (ionizable lipid, helper lipid, cholesterol, PEG-lipid) is crucial for stable LNP formation.
-
Mixing Inefficiency: The method and speed of mixing the lipid-organic phase with the aqueous phase significantly impact particle size and encapsulation efficiency. Rapid mixing using a T-junction mixer is a common method.[4]
-
Degradation of Components: Phospholipid esters can hydrolyze, especially at non-optimal pH and elevated temperatures.[3]
Troubleshooting Workflow for LNP Formulation
Caption: Troubleshooting decision tree for low yield in LNP formulation.
Section 2: General Troubleshooting for Low Yield in Lipid Extraction
This section addresses common issues encountered when extracting lipids from various biological samples.
FAQs: General Lipid Extraction
Q1: Why is my lipid extraction yield consistently low?
Several factors can contribute to low lipid yield. The most common issues are related to sample preparation, solvent selection, and the extraction procedure itself.[5]
Q2: How does sample preparation affect extraction efficiency?
-
Inadequate Homogenization: Incomplete cell disruption is a primary cause of low yield. For tissues, thorough grinding or homogenization is crucial.[5] For microorganisms with tough cell walls, methods like bead beating, sonication, or enzymatic digestion may be necessary to improve solvent penetration.[6]
-
Improper Drying: For non-aqueous extractions, the presence of excess water in the sample can reduce efficiency.[7][8] High moisture content can interfere with the interaction between the solvent and lipids.[8] However, some methods are designed for wet biomass.[6] Ensure your sample's water content is appropriate for the chosen extraction method. For many solvent systems, a moisture content of 9-11% is optimal.[5]
-
Particle Size: A smaller, uniform particle size increases the surface area available for solvent interaction, leading to more efficient extraction.[5][9]
Q3: How do I choose the correct solvent system?
The choice of solvent is critical and depends on the polarity of the target lipids.[6]
-
Nonpolar Lipids (e.g., triglycerides, cholesterol esters): Nonpolar solvents like n-hexane are effective.[6]
-
Polar Lipids (e.g., phospholipids (B1166683), sphingolipids): Polar solvents or, more commonly, a mixture of polar and nonpolar solvents are required.[6] The polar solvent helps to disrupt lipid-protein complexes in membranes.
-
Common Mixtures: The Folch and Bligh & Dyer methods, which use chloroform (B151607)/methanol mixtures, are considered gold standards for extracting a broad range of lipids.[6][10] An alternative, less toxic solvent system is methyl-tert-butyl ether (MTBE) with methanol.[11][12]
Q4: Can the solvent-to-sample ratio impact my yield?
Yes, an insufficient volume of solvent can become saturated before all the lipids are extracted.[5][6] For samples with high lipid content (>2%), a higher solvent-to-sample ratio, as used in the Folch method, is recommended.[6][13]
Q5: What should I do if an emulsion forms during extraction?
Emulsion formation is a common problem, especially with samples high in surfactant-like compounds such as phospholipids and proteins.[14][15] To resolve this:
-
Centrifugation: This is often the most effective method to break an emulsion. A speed of 3000 x g for 20 minutes is a good starting point.[14]
-
Salting Out: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which can help force the separation.[14][15]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the extraction vessel to reduce the likelihood of emulsion formation.[15]
-
Ultrasonication: An ultrasonic bath can provide the energy to disrupt the emulsion.[14]
Q6: Could my solvents be the problem?
Yes, the quality and storage of solvents are important.
-
Solvent Purity: Use high-purity (e.g., HPLC or MS grade) solvents to avoid contaminants that can interfere with downstream analysis.[13]
-
Solvent Degradation: Some solvents, like chloroform, can degrade over time, especially when exposed to light and oxygen, forming reactive compounds like phosgene (B1210022) that can alter lipids.[16] It is recommended to use fresh solvents or those stored properly (e.g., in dark bottles).[13][16]
Data Presentation: Comparison of Lipid Extraction Methods
Table 1: Efficiency of Different Solvent Systems for Lipid Extraction
| Extraction Method | Solvent System | Target Sample Type | Key Advantages | Key Disadvantages |
| Folch | Chloroform/Methanol (2:1) | High lipid content tissues (>2%) | High recovery for a broad range of lipids.[10][12] | Uses toxic chlorinated solvent; higher solvent volume.[12] |
| Bligh & Dyer | Chloroform/Methanol (1:2 initially) | Low lipid content/high water samples (<2%) | Reduced solvent consumption compared to Folch.[6][13] | Uses toxic chlorinated solvent.[12] |
| MTBE (Matyash) | Methyl-tert-butyl ether/Methanol | General purpose, suitable for automation | Less toxic than chloroform; organic phase is the top layer, simplifying collection.[12] | May have lower recovery for some polar lipids like lysophosphatidylcholines.[12] |
| Hexane/Isopropanol | n-Hexane/Isopropanol | Primarily for non-polar lipids | Good for neutral lipids.[12] | Lower yield for polar lipids compared to other methods.[6] |
| Butanol/Methanol (BUME) | Butanol/Methanol | General purpose | Organic phase is the top layer.[12] | Butanol has a high boiling point, making evaporation lengthy and potentially causing lipid hydrolysis.[12] |
Experimental Protocols & Workflows
General Lipid Extraction Workflow
Caption: A generalized workflow for lipid extraction from biological samples.
Protocol 1: Folch Method for Lipid Extraction
This protocol is adapted for tissues with greater than 2% lipid content.[6][13]
-
Homogenization: Homogenize 1g of tissue in 10 mL of chloroform:methanol (2:1, v/v).
-
Agitation: Agitate the mixture for 15-20 minutes at room temperature in a glass centrifuge tube.[13]
-
Washing: Add 0.2 volumes of a wash solution (e.g., 0.9% NaCl) to the homogenate. For 10 mL of extract, add 2 mL of NaCl solution.[13]
-
Phase Separation: Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to achieve a clear separation of the two phases.[13]
-
Collection: Carefully aspirate the lower organic phase, which contains the lipids, using a glass Pasteur pipette.[13]
-
Solvent Evaporation: Dry the collected lipid extract under a gentle stream of nitrogen.
-
Storage: Reconstitute the dried lipids in a suitable solvent and store at -20°C or -80°C under an inert atmosphere.[13]
Protocol 2: Bligh & Dyer Method for Lipid Extraction
This protocol is suitable for samples with low lipid content and high water content.[6][13]
-
Homogenization: For a 1g sample (assuming ~80% water), add 3.75 mL of chloroform:methanol (1:2, v/v). The final ratio of chloroform:methanol:water will be approximately 1:2:0.8. Homogenize thoroughly.
-
Phase Separation Induction:
-
Centrifugation: Centrifuge the mixture at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.[13]
-
Collection: Carefully collect the lower organic (chloroform) phase.
-
Evaporation and Storage: Evaporate the solvent and store the lipid extract as described in the Folch method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Impact of Alkyl‐Chain Purity on Lipid‐Based Nucleic Acid Delivery Systems – Is the Utilization of Lipid Components with Technical Grade Justified? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Optimization of lipid extraction and analytical protocols for UHPLC-ESI-HRMS-based lipidomic analysis of adherent mammalian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. avantiresearch.com [avantiresearch.com]
Technical Support Center: Optimizing Mass Spectrometry for Lipid 15 Detection
Welcome to the technical support center for the analysis of Lipid 15. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals optimize their mass spectrometry parameters for the robust detection and quantification of this novel analyte.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound?
This compound is a low-abundance lysophosphatidylcholine (B164491) with a unique polyunsaturated fatty acid (PUFA) chain, making it susceptible to several analytical challenges. Key issues include:
-
Poor Ionization Efficiency: Low natural abundance can result in weak signals.
-
In-Source Fragmentation: The labile headgroup of this compound can fragment easily in the mass spectrometer's source, leading to underestimation of the precursor ion and potential misidentification.[1][2]
-
Oxidative Instability: The PUFA chain is prone to oxidation during sample collection, extraction, and storage, leading to analytical variability.
-
Co-elution and Ion Suppression: this compound often co-elutes with more abundant lipid species, which can suppress its ionization and interfere with detection.[3]
Q2: Which ionization mode is best for this compound detection?
For lysophosphatidylcholines like this compound, positive electrospray ionization (ESI) mode is generally preferred. It typically forms strong protonated molecules [M+H]+ or sodium adducts [M+Na]+, providing high sensitivity. While negative mode can be used, the signal intensity is often significantly lower.
Q3: How can I minimize in-source fragmentation of this compound?
In-source fragmentation (ISF) is a common issue where the molecule fragments before mass analysis, often seen with choline-containing lipids.[1] To minimize ISF for this compound, you should optimize the ESI source parameters. The goal is to use the mildest conditions possible that still provide adequate signal.
-
Reduce Cone/Nozzle Voltage (or equivalent): This is the primary parameter controlling fragmentation in the source. Systematically lower this voltage to find a balance between signal intensity and fragmentation.
-
Optimize Source Temperatures: High temperatures can promote thermal degradation. Start with lower desolvation and source temperatures and gradually increase them only as needed to ensure efficient solvent evaporation.
-
Adjust Gas Flows: Ensure nebulizer and drying gas flows are sufficient for desolvation without being excessively harsh.
Q4: My signal for this compound is very low or non-existent. What should I check?
A lack of signal is a common problem that can be traced to multiple sources.[4] Use a systematic approach to diagnose the issue.
-
Sample Preparation: Ensure your extraction protocol is efficient for lysophospholipids.[5][6] Verify that samples were handled properly to prevent degradation, including storage at -80°C and minimizing freeze-thaw cycles.[7]
-
Instrument Settings: Confirm the mass spectrometer is tuned and calibrated. Infuse a standard of a similar, more abundant lysophospholipid to verify instrument performance. Ensure you are using the correct m/z range for this compound.
-
LC Method: Check for co-elution with highly abundant lipids that could be causing ion suppression.[3] Adjust your chromatographic gradient to better separate this compound from the matrix.
-
System Leaks: A leak in the LC or MS system can lead to a significant loss of sensitivity.[4]
Q5: I'm seeing poor peak shapes (broadening, tailing) for this compound. What is the cause?
Poor chromatography can compromise quantification and identification.[3]
-
Column Issues: The column may be contaminated or degraded. Try washing it with a strong solvent like isopropanol (B130326) or replacing it if the problem persists.[3]
-
Sample Solvent: Reconstituting your final extract in a solvent stronger than your initial mobile phase can cause peak distortion. Ensure your reconstitution solvent is compatible with the mobile phase.[3]
-
Secondary Interactions: If this compound is interacting with active sites on the stationary phase, consider adding a small amount of a competing agent to the mobile phase or using a different column chemistry.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during this compound analysis.
Guide 1: Low Signal Intensity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction | Compare your current method with a validated protocol like the Matyash (MTBE) method.[8] Spike a known amount of a this compound standard pre- and post-extraction to calculate recovery. | Recovery should be >80%. An optimized method will yield a higher and more consistent signal. |
| Ion Suppression | Modify the LC gradient to separate this compound from the bulk of phospholipids. Dilute the sample to reduce the concentration of interfering matrix components. | Improved peak intensity and signal-to-noise ratio. |
| Suboptimal MS Settings | Infuse a this compound standard (if available) or a related lysophospholipid standard to optimize source parameters (e.g., ESI voltage, gas flows, temperatures).[9] | A systematic optimization should reveal a set of parameters that maximizes the signal for the precursor ion. |
| Sample Degradation | Ensure samples are processed quickly on ice and stored under argon or nitrogen at -80°C.[7] Use antioxidants like BHT during extraction.[7] | Freshly prepared and properly stored samples will provide a more accurate representation of the this compound profile. |
Guide 2: High Background Noise / Contamination
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Contamination | Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[10] | A clean baseline with significantly reduced background ions. |
| LC System Contamination | Flush the entire LC system, including the autosampler and injection port, with a strong solvent wash sequence (e.g., water, methanol, isopropanol, hexane, followed by isopropanol, methanol, and re-equilibration). | Removal of contaminating peaks and a stable baseline. |
| Carryover | Inject a blank solvent run after a high-concentration sample to check for carryover. Optimize the needle wash method in the autosampler settings. | No significant this compound peak should be observed in the blank injection. |
| Plasticizer Contamination | Avoid using plastic containers or pipette tips that can leach contaminants (e.g., phthalates). Use glass or polypropylene (B1209903) vials and tubes where possible.[10] | Reduction of common contaminant ions (e.g., m/z 391.28 for dioctyl phthalate). |
Optimized Mass Spectrometry Parameters
The following tables provide recommended starting parameters for detecting this compound. These should be further optimized for your specific instrument and sample type.
Table 1: Recommended ESI Source Parameters
| Parameter | Q-TOF Instrument | Orbitrap Instrument | Rationale |
| Ionization Mode | Positive ESI | Positive ESI | Maximizes signal for choline-containing lipids. |
| Capillary Voltage | 2.8 - 3.5 kV | 3.0 - 4.0 kV | Optimal voltage for stable spray and efficient ionization.[9] |
| Cone/Nozzle Voltage | 20 - 40 V | 25 - 50 V | Lower end of the range minimizes in-source fragmentation. |
| Source Temperature | 100 - 120 °C | 110 - 130 °C | Sufficient for desolvation without causing thermal degradation. |
| Desolvation Temp. | 250 - 350 °C | 300 - 400 °C | Must be optimized to ensure complete solvent removal. |
| Nebulizer Gas (N2) | 2.0 - 3.5 Bar | 30 - 45 psi | Creates a fine aerosol for efficient ionization. |
| Drying Gas (N2) | 7 - 10 L/min | 8 - 12 L/min | Aids in solvent evaporation from droplets. |
Table 2: Recommended LC Parameters for Reversed-Phase Chromatography
| Parameter | Value | Rationale |
| Column | C18, sub-2µm particle size (e.g., 2.1 x 100 mm) | Provides excellent separation for a wide range of lipids.[11] |
| Mobile Phase A | Water:Acetonitrile (40:60) w/ 10 mM Ammonium Formate | Common mobile phase system for lipidomics.[12] |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) w/ 10 mM Ammonium Formate | Strong organic solvent for eluting hydrophobic lipids.[12] |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical scale columns. |
| Column Temperature | 45 - 55 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
Experimental Protocols
Protocol 1: Modified MTBE Lipid Extraction from Plasma
This protocol is adapted from standard lipidomics procedures and is effective for extracting a broad range of lipids, including this compound.[8]
Materials:
-
Plasma samples (stored at -80°C)
-
Methanol (LC-MS Grade), pre-chilled on ice
-
Methyl-tert-butyl ether (MTBE, HPLC Grade)
-
Water (LC-MS Grade)
-
Internal Standard mix (containing a deuterated lysophospholipid)
-
Vortex mixer, Centrifuge (capable of 4°C and >14,000 x g)
Procedure:
-
Thaw plasma samples on ice.
-
In a 2 mL glass vial, add 50 µL of plasma.
-
Add 10 µL of the internal standard mix.
-
Add 225 µL of pre-chilled methanol. Vortex for 30 seconds.
-
Add 750 µL of MTBE. Vortex for 1 minute.
-
Incubate on a shaker at 4°C for 15 minutes.
-
Add 188 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic layer (~700 µL) and transfer to a new glass vial. This layer contains the lipids.
-
Dry the organic extract under a gentle stream of nitrogen or using a vacuum concentrator (at room temperature).
-
Reconstitute the dried lipid extract in 100 µL of a solvent matching the initial LC mobile phase conditions (e.g., Isopropanol:Methanol 1:1).
-
Vortex for 20 seconds, centrifuge at 14,000 x g for 3 minutes to pellet any debris, and transfer the supernatant to an LC-MS vial.
Visualized Workflows and Logic
Caption: Experimental workflow from sample collection to data analysis for this compound.
Caption: Troubleshooting logic for diagnosing low signal intensity of this compound.
Caption: Hypothetical signaling pathway involving this compound as a key secondary messenger.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gentechscientific.com [gentechscientific.com]
- 5. biocompare.com [biocompare.com]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Optimal Electrospray Parameters for Lipidomics in Infrared-Matrix-Assisted Laser Desorption Electrospray Ionization Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Lipid 15 during sample preparation.
Welcome to the technical support center for Lipid 15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation. As "this compound" is a proprietary designation, this guide addresses the common challenges associated with the handling of sensitive lipids, providing a robust framework to ensure the stability and integrity of your experimental samples.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound and other sensitive lipids.
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of sensitive lipids like this compound is primarily caused by three mechanisms:
-
Oxidation: This is a major source of degradation, particularly for unsaturated lipids. It can be initiated by exposure to oxygen, light, and metal ions.[1] The rate of oxidation is influenced by the lipid's chemical structure, such as the number and location of double bonds in its fatty acid chains.
-
Hydrolysis: This involves the breakdown of ester linkages within the lipid molecule due to the presence of water.[1][2] This process can be catalyzed by enzymes or occur non-enzymatically and is influenced by pH.[1][3]
-
Enzymatic Degradation: Enzymes such as lipases and phospholipases, which may be present in biological samples, can rapidly break down lipids.[1]
Q2: What are the visible signs of this compound degradation?
A2: While often requiring analytical confirmation, some visual cues may suggest lipid degradation. These can include a change in the color or odor of the sample, the appearance of precipitates, or a change in the viscosity of a lipid solution. However, the most reliable way to assess degradation is through analytical techniques.
Q3: How can I prevent the oxidation of this compound?
A3: To prevent oxidation, it is crucial to minimize exposure to oxygen, light, and pro-oxidant metals.[4] Key strategies include:
-
Working under an inert atmosphere: Purge vials and solutions with an inert gas like nitrogen or argon.[5]
-
Using antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherols (B72186) to your solvents and formulations.[4][6]
-
Protecting from light: Use amber glass vials or wrap containers in aluminum foil to shield the sample from light.[5][7]
-
Using chelating agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze oxidation.[4]
Q4: How does temperature affect the stability of this compound?
A4: Temperature plays a critical role in lipid stability. Higher temperatures generally accelerate the rates of both oxidation and hydrolysis.[8][9] For short-term handling during sample preparation, it is recommended to work on ice or in a cold room.[5][6] For long-term storage, temperatures of -20°C or -80°C are recommended to minimize degradation.[10][11]
Q5: What is the optimal pH range for working with this compound?
A5: The optimal pH depends on the specific chemical structure of this compound. Generally, extreme pH conditions should be avoided as they can accelerate hydrolysis.[1][12] The stability of liposomes, for example, can decrease significantly in acidic conditions.[12] It is advisable to work with buffered solutions within a neutral pH range (e.g., pH 6.5-7.5) unless your experimental protocol requires otherwise.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the sample preparation of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound after extraction | Incomplete extraction. | Optimize your solvent system. A common mixture for lipid extraction is chloroform (B151607):methanol (B129727) (2:1, v/v). Ensure thorough homogenization and mixing.[5] |
| Degradation during extraction. | Perform the extraction at low temperatures (on ice) and work quickly. Add an antioxidant like BHT to the extraction solvent.[5][6] | |
| Unexpected peaks in analytical data (e.g., HPLC, GC-MS) | Oxidative degradation. | Prepare fresh samples, ensuring to minimize exposure to oxygen and light. Store extracts under an inert atmosphere at -80°C.[5] Consider adding an antioxidant.[4] |
| Hydrolytic degradation. | Ensure all solvents are anhydrous and minimize the sample's exposure to water. Use buffered solutions to maintain a stable pH.[2] | |
| Variability between replicate samples | Inconsistent sample handling. | Standardize your sample preparation workflow. Ensure consistent timing, temperatures, and volumes for all samples. |
| Freeze-thaw cycles. | Aliquot samples before freezing to avoid repeated freeze-thaw cycles, which can promote degradation.[5] | |
| Phase separation issues during extraction | Incorrect solvent ratios. | Adhere strictly to the recommended solvent-to-sample ratios for your chosen extraction method (e.g., Folch or Bligh & Dyer).[13] |
| Insufficient mixing or centrifugation. | Ensure thorough vortexing after each solvent addition and adequate centrifugation to achieve clear phase separation.[13] |
Quantitative Data Summary
The stability of lipids is influenced by various environmental factors. The following table summarizes the general effects of these factors on lipid degradation.
| Factor | Condition | Effect on Lipid Stability | Primary Degradation Pathway Affected | Citation |
| Temperature | High Temperature (>40°C) | Significantly increases degradation rate. | Oxidation, Hydrolysis | [8][9] |
| Low Temperature (4°C) | Slows enzymatic degradation but may not halt it completely. | Enzymatic Degradation | [1] | |
| Frozen Storage (≤ -20°C) | Greatly improves long-term stability. | All pathways | [10][11] | |
| pH | Acidic (pH < 4) | Can accelerate hydrolysis and lipid oxidation. | Hydrolysis, Oxidation | [12][14][15] |
| Neutral (pH 6.5-7.5) | Generally optimal for the stability of many lipids. | - | [2] | |
| Alkaline (pH > 8) | Can increase the rate of hydrolysis for certain lipids. | Hydrolysis | [14] | |
| Light | UV or Visible Light Exposure | Promotes photo-oxidation, especially in unsaturated lipids. | Oxidation | [7][16] |
| Oxygen | Atmospheric Oxygen | A key reactant in lipid oxidation. | Oxidation | [17] |
| Inert Atmosphere (N₂, Ar) | Significantly inhibits oxidation. | Oxidation | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments, with a focus on preserving the integrity of this compound.
Protocol 1: General Lipid Extraction from Biological Samples (Bligh & Dyer Method)
This protocol is designed for the extraction of total lipids from samples with high water content, minimizing degradation.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
0.1% BHT in methanol (optional antioxidant)
-
Glass homogenizer
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas source
Procedure:
-
Homogenization:
-
Place the pre-weighed biological sample (e.g., 1 gram of tissue) into a glass homogenizer on ice.
-
Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. If using an antioxidant, add 50 µL of 0.1% BHT in methanol.
-
Homogenize thoroughly until a single-phase solution is achieved.
-
-
Phase Separation:
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for another minute.
-
Centrifuge the mixture at 1000 x g for 5 minutes to achieve clear phase separation. You will observe two layers: an upper aqueous layer and a lower organic layer containing the lipids.
-
-
Lipid Collection:
-
Carefully aspirate the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a clean amber glass vial.
-
-
Solvent Evaporation and Storage:
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform or hexane) for storage at -80°C under a nitrogen atmosphere until analysis.[5]
-
Protocol 2: Preparation of this compound Nanoparticles by Thin-Film Hydration
This protocol describes a common method for preparing liposomes or lipid nanoparticles, with steps to ensure lipid stability.[18]
Materials:
-
This compound and any other lipid components (e.g., cholesterol, helper lipids)
-
Chloroform or a suitable organic solvent
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and other lipid components in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature just above the transition temperature of the lipids to facilitate solvent evaporation.
-
Continue evaporation under vacuum until a thin, uniform lipid film is formed on the inner wall of the flask.
-
-
Hydration:
-
Add the pre-warmed hydration buffer to the flask. The volume will depend on the desired final lipid concentration.
-
Gently agitate the flask to hydrate (B1144303) the lipid film, forming a milky suspension of multilamellar vesicles (MLVs). This can be done by hand or on a shaker for 30-60 minutes.
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a specific pore size.
-
-
Storage:
-
Store the resulting nanoparticle suspension in a sealed vial at 4°C for short-term use. For long-term storage, the stability at -20°C or -80°C should be validated, considering the potential effects of freezing on vesicle integrity.
-
Visualizations
The following diagrams illustrate key concepts and workflows for preventing the degradation of this compound.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encapsula.com [encapsula.com]
- 3. Subtle changes in pH affect the packing and robustness of fatty acid bilayers - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 7. Light-sensitive Lipid-based Nanoparticles for Drug Delivery: Design Principles and Future Considerations for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing [frontiersin.org]
- 9. Effects of Storage Time and Temperature on Lipid Oxidation and Protein Co-Oxidation of Low-Moisture Shredded Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Model for Lipid Rancidity: The Role of Emulsifiers in pH-Dependent Oxidative Stability - Examining Food [thermofisher.com]
- 16. Photo-Lipids: Light-Sensitive Nano-Switches to Control Membrane Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
Addressing solubility issues of Lipid 15 in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the solubility of Lipid 15 in aqueous solutions.
Product Information
This compound is an ionizable amino lipid primarily utilized in the formulation of Lipid Nanoparticles (LNPs) for drug delivery applications.[1] Like many lipids, it is hydrophobic ("water-fearing") and generally insoluble in aqueous solutions, but soluble in organic solvents.[2][3][4][5] Its amphipathic nature, possessing both hydrophilic and hydrophobic regions, is critical for the formation of vesicle structures like LNPs in aqueous environments.[2][6]
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an ionizable amino lipid that is practically insoluble in water.[1][5] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and chloroform.[1][7][8] For aqueous applications, it must be formulated using techniques that enhance its dispersion, such as creating a lipid nanoparticle (LNP) formulation or using co-solvents and surfactants.[1][9]
Q2: My this compound appears as a liquid. How should I handle it for accurate measurements?
A2: Although this compound is a liquid at room temperature, it can be viscous. For accurate measurements, it is recommended to weigh the lipid directly rather than relying on volume measurements from an autopipette.[10]
Q3: Why does my this compound stock solution precipitate when I dilute it into an aqueous buffer?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a lipid dissolved in a water-miscible organic solvent (like DMSO) is introduced into an aqueous buffer. The organic solvent disperses, and the lipid, being insoluble in water, crashes out of the solution.[8][11] This can be mitigated by modifying the final formulation, for instance, by increasing the serum concentration in cell culture media or by using formulation strategies like co-solvents or surfactants.[11]
Q4: Can I heat or sonicate my this compound solution to help it dissolve?
A4: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound, especially if precipitation or phase separation occurs during preparation.[1][7] However, care should be taken to avoid excessive heat that could lead to degradation. When working with lipid mixtures, ensure all components are fully dissolved before proceeding.[7]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when working with this compound.
Issue 1: this compound fails to dissolve or forms a cloudy suspension in an aqueous buffer.
-
Question: I am trying to prepare a working solution of this compound directly in my phosphate-buffered saline (PBS) for an experiment, but it won't dissolve. What should I do?
-
Answer: Direct dissolution of this compound in aqueous buffers is not feasible due to its hydrophobic nature.[2][3] You must first prepare a high-concentration stock solution in a suitable organic solvent and then use a specific formulation strategy to create a stable aqueous dispersion.
-
Recommended Action 1: Co-Solvent System. Prepare a stock solution in DMSO or ethanol.[1][8] For your final working solution, dilute this stock into the aqueous buffer, ensuring the final concentration of the organic solvent is minimal (typically <1%) to avoid impacting your experimental system.[12]
-
Recommended Action 2: Surfactant-Based Formulation. Incorporate a biocompatible surfactant, such as Tween-80 or a poloxamer, into your aqueous solution. Surfactants help to form micelles around the lipid molecules, keeping them dispersed.[13][14] The effective ratio of surfactant to lipid is a critical factor in achieving solubilization.[13]
-
Recommended Action 3: Lipid Nanoparticle (LNP) Formulation. For in vivo or complex in vitro models, the most robust solution is to formulate this compound into LNPs. This involves combining it with other lipids (e.g., helper lipids, cholesterol, PEG-lipids) to form stable nanoparticles that can encapsulate therapeutic agents and are dispersible in aqueous media.[15][16][17][18]
-
Issue 2: My stock solution of this compound precipitates upon dilution into cell culture media.
-
Question: I successfully dissolved this compound in DMSO, but when I add it to my cell culture medium for an assay, a precipitate forms. How can I prevent this?
-
Answer: This is a common challenge when introducing hydrophobic compounds into complex biological media.
-
Recommended Action 1: Increase Serum Concentration. If your experimental design allows, increasing the percentage of serum (e.g., FBS) in your culture medium can help. Serum proteins like albumin can bind to hydrophobic molecules and help keep them in solution.[11]
-
Recommended Action 2: Use Cyclodextrins. Sulfoalkyl ether cyclodextrins (SAE-CDs) can form inclusion complexes with lipid molecules, effectively encapsulating the hydrophobic parts and significantly increasing aqueous solubility.[11] You can prepare an admixture of this compound with an SAE-CD before final dilution.
-
Recommended Action 3: Pre-formulate with a Surfactant. Prepare an intermediate solution containing your this compound stock and a non-ionic surfactant like Tween-80 before the final dilution into the cell culture medium.
-
Issue 3: I am observing aggregation and instability during LNP formulation.
-
Question: My LNP formulation with this compound is not stable. I see visible aggregates, or my particle size is too large and inconsistent. What factors should I investigate?
-
Answer: The stability of LNPs is highly dependent on both the formulation components and the process parameters.
-
Recommended Action 1: Optimize Lipid Ratios. The molar ratio of the lipids in the formulation is critical. Systematically vary the ratios of this compound, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid to find the optimal composition for stability.
-
Recommended Action 2: Check Solvent Miscibility. Ensure that the organic solvent (typically ethanol) used to dissolve the lipids is fully miscible with the aqueous buffer. Inefficient mixing can lead to poor nanoparticle formation and aggregation.
-
Recommended Action 3: Control Mixing and Flow Rates. If using a microfluidic mixing device, the total flow rate and the flow rate ratio (FRR) of the aqueous phase to the organic phase are critical parameters that control particle size and uniformity. Optimize these parameters for your specific formulation.
-
Recommended Action 4: Characterize Zeta Potential. Measure the zeta potential of your nanoparticles. A sufficiently high positive or negative zeta potential is indicative of good colloidal stability due to electrostatic repulsion between particles.[19]
-
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solutions and Formulations
| Solvent / System | Concentration | Expected Outcome | Application Notes | Source |
| DMSO | 100 mg/mL (126.69 mM) | Clear Solution | Requires sonication. Use freshly opened, anhydrous DMSO as it is hygroscopic. Ideal for high-concentration stock solutions. | [1] |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (3.17 mM) | Clear Solution | Suitable for creating lipid-based formulations for oral delivery. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.5 mg/mL (3.17 mM) | Clear Solution | A co-solvent and surfactant system for parenteral formulations. | [1] |
| 10% DMSO in 20% SBE-β-CD in Saline | ≥ 2.5 mg/mL (3.17 mM) | Clear Solution | Cyclodextrin-based formulation to enhance aqueous solubility. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in Ethanol
-
Weigh this compound: Accurately weigh the desired amount of this compound in a sterile, chemically resistant vial (e.g., glass). Do not rely on volumetric measurements.[10]
-
Add Solvent: Add the appropriate volume of absolute ethanol to achieve a final concentration of 10 mg/mL.
-
Dissolve: Tightly cap the vial and vortex thoroughly. If necessary, use a bath sonicator or gentle warming (not exceeding 37-40°C) until the lipid is completely dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 6 months).[1] When stored at -80°C, please use it within 6 months. When stored at -20°C, please use it within 1 month.[1] Always allow the solution to come to room temperature before opening to prevent condensation.
Protocol 2: Basic Formulation of this compound-Based LNPs by Pipette Mixing
This protocol provides a starting point for LNP formulation. Optimization of lipid ratios, buffer composition, and process is highly recommended.
-
Prepare Lipid Stock Solution:
-
In a single glass vial, combine this compound, DSPC, Cholesterol, and a PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Dissolve the lipid mixture in absolute ethanol to a total lipid concentration of 10-20 mg/mL.
-
Warm the solution to ~37°C to ensure all components, especially cholesterol, are fully dissolved.[10]
-
-
Prepare Aqueous Phase:
-
Prepare your aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing your active pharmaceutical ingredient (API), such as siRNA or mRNA.
-
Ensure the aqueous phase is at room temperature.
-
-
Mixing and LNP Formation:
-
Rapidly add the aqueous buffer to the ethanolic lipid solution while vortexing vigorously. A common volumetric ratio is 3:1 (aqueous:ethanol).[10] Alternatively, rapidly inject the lipid solution into the aqueous phase.
-
Continue mixing for 30-60 seconds. The solution should turn into a milky-white, translucent suspension, indicating the formation of nanoparticles.
-
-
Purification and Buffer Exchange:
-
Remove the ethanol and concentrate the LNP suspension using a tangential flow filtration (TFF) system or dialysis against your final formulation buffer (e.g., PBS, pH 7.4).
-
-
Sterilization and Characterization:
-
Sterilize the final LNP formulation by filtering through a 0.22 µm filter.
-
Characterize the LNPs for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[19] Encapsulation efficiency should also be determined using appropriate analytical methods.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipid | Definition, Structure, Examples, Functions, Types, & Facts | Britannica [britannica.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Lipids - Function, Structure, Definition of Lipids - GeeksforGeeks [geeksforgeeks.org]
- 5. byjus.com [byjus.com]
- 6. Lipid - Wikipedia [en.wikipedia.org]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Avanti Research™ FAQs [sigmaaldrich.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of the solubilization of lipid bilayers by surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interactions of surfactants with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Developing An Effective Lipid Nanoparticle Formulation Process For Small Molecule And Biologicals Delivery [drugdeliveryleader.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Lipid 15 Detection Sensitivity
Welcome to the technical support center for Lipid 15 detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the sensitivity and accuracy of your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is an ionizable amino lipid crucial for the formulation of Lipid Nanoparticles (LNPs), which are used as delivery vehicles for therapeutics like mRNA vaccines.[1] Sensitive and accurate detection of this compound is critical for ensuring the quality, stability, and efficacy of these LNP-based drugs. It allows for precise characterization of the LNP composition, optimization of the formulation process, and assessment of its in vivo performance.[2][3]
Q2: What are the primary challenges in achieving sensitive this compound detection?
A2: The main challenges include:
-
Low abundance: this compound may be present in low concentrations within complex biological matrices.
-
Ion suppression: Other lipids and matrix components can interfere with the ionization of this compound in mass spectrometry, reducing its signal intensity.[4]
-
Isomeric and isobaric interference: Other molecules with the same mass or similar structure can co-elute and interfere with accurate quantification.[5][6]
-
Lipid degradation: this compound can degrade during sample collection, extraction, and storage, leading to inaccurate measurements.[7]
Q3: Which analytical techniques are most suitable for sensitive this compound detection?
A3: Mass spectrometry (MS)-based methods, particularly liquid chromatography-mass spectrometry (LC-MS), are the gold standard for sensitive and specific lipid analysis.[4] High-resolution mass spectrometers like Orbitrap and Q-TOF systems offer excellent mass accuracy to distinguish this compound from other molecules.[8][9] Additionally, the use of tandem mass spectrometry (MS/MS) in modes like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can significantly enhance sensitivity and specificity.[4][10]
Q4: How can I improve the extraction of this compound from my samples?
A4: The choice of lipid extraction method is critical for maximizing recovery and minimizing degradation.[11] The Folch and Bligh-Dyer methods, which use a chloroform/methanol solvent system, are widely considered gold standards for total lipid extraction.[12][13] For a high-throughput alternative, a method using methyl-tert-butyl ether (MTBE) has been developed.[12] It is also crucial to work at low temperatures and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[7][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization due to ion suppression. | Optimize LC gradient to separate this compound from interfering compounds.[4] Use a nano-flow LC system for enhanced ionization efficiency.[15][16] Consider chemical derivatization to improve ionization. |
| Suboptimal mass spectrometer settings. | Optimize MS parameters such as spray voltage, capillary temperature, and collision energy. Use a high-resolution mass spectrometer for better signal-to-noise ratio.[9] | |
| Incomplete lipid extraction. | Evaluate different extraction methods (e.g., Folch, Bligh-Dyer, MTBE) to find the most efficient one for your sample type.[11] Ensure complete homogenization of the sample during extraction.[14] | |
| Poor Reproducibility | Inconsistent sample handling and preparation. | Standardize all steps of the sample preparation workflow.[7] Use an internal standard (a deuterated or ¹³C-labeled version of this compound, if available) to correct for variability. |
| Instrument instability. | Perform regular calibration and maintenance of the LC-MS system. Monitor system suitability by injecting a standard sample at the beginning and end of each batch. | |
| Inaccurate Quantification | Lack of a suitable internal standard. | Use a stable isotope-labeled internal standard that co-elutes with this compound for the most accurate quantification.[6] |
| Non-linear detector response. | Generate a calibration curve with a wide dynamic range to ensure the concentration of this compound in your samples falls within the linear range of the assay.[5] | |
| Overlapping peaks from interfering species. | Improve chromatographic separation by optimizing the column, mobile phase, and gradient.[9] Use high-resolution mass spectrometry to resolve isobaric interferences.[9] |
Experimental Protocols
Protocol 1: this compound Extraction from Lipid Nanoparticles (LNPs)
This protocol is adapted from standard lipid extraction procedures for LNP formulations.
Materials:
-
LNP sample
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of LNP sample in a 1.5 mL microcentrifuge tube, add 400 µL of methanol.
-
Vortex for 30 seconds to mix thoroughly.
-
Add 200 µL of chloroform.
-
Vortex for 30 seconds.
-
Add 200 µL of deionized water and 200 µL of chloroform.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry the organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol/acetonitrile) for LC-MS analysis.
Protocol 2: Sensitive Detection of this compound using LC-MS/MS
This protocol provides a general framework for setting up an LC-MS/MS method for this compound quantification.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute this compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50 °C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The m/z of the protonated this compound molecule ([M+H]⁺).
-
Product Ion(s): Specific fragment ions of this compound, determined by infusion or a product ion scan of a this compound standard.
-
Optimization: Optimize collision energy and other MS parameters to maximize the signal of the selected transitions.
Visualizations
Workflow for Enhancing this compound Detection Sensitivity
Caption: A generalized workflow for improving the sensitivity of this compound detection.
Troubleshooting Logic for Low Signal Intensity
Caption: A troubleshooting decision tree for low signal intensity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximizing MS/MS Acquisition for Lipidomics Using Capillary Separation and Orbitrap Tribrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in analytical strategies for mass spectrometry-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 15. mdpi.com [mdpi.com]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of a Standard Curve for Lipid 15 Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the quantification of Lipid 15.
Troubleshooting Guide
This guide addresses specific issues that may arise during the development of a standard curve for this compound quantification.
Question 1: Why is the linearity of my calibration curve poor (R² value < 0.99)?
Answer: Poor linearity is a common issue that can stem from several factors, from standard preparation to instrument settings. An R-squared value below 0.99 suggests that the relationship between concentration and response is not consistently linear across your calibration range.[1]
Potential Causes and Solutions:
-
Inappropriate Calibration Range: The selected concentration range may extend beyond the linear dynamic range of the mass spectrometer. At high concentrations, the detector can become saturated, leading to a non-linear response.[2]
-
Solution: Narrow the concentration range of your standards. If a wide dynamic range is necessary, consider using a weighted linear regression or a quadratic curve fit.[2]
-
-
Errors in Standard Preparation: Inaccurate serial dilutions are a frequent cause of non-linearity.[3] Solvent evaporation can also alter the concentration of your standards over time.
-
Solution: Prepare a fresh set of calibration standards, paying close attention to pipetting accuracy. Use calibrated pipettes and consider having another analyst prepare a second set to rule out technique-specific errors.[3][4] Store standards in amber vials at low temperatures (≤ 4°C) to minimize degradation and evaporation.[3]
-
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound, affecting the accuracy of the response.[5][6]
-
Solution: Optimize your sample preparation to remove interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be effective.[7] Using a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is the gold standard for correcting matrix effects.[7]
-
-
Detector Saturation: High concentrations of the analyte can saturate the detector, leading to a plateau in the signal response.
-
Solution: Dilute the higher concentration standards to ensure they fall within the linear range of the detector.[2]
-
Question 2: What causes high variability (%CV) between replicate injections?
Answer: High coefficient of variation (%CV) between replicate injections indicates a lack of precision in the analytical method.
Potential Causes and Solutions:
-
Inconsistent Sample Preparation: Variability in lipid extraction efficiency between samples is a primary cause of inconsistent results.[7]
-
Instrument Instability: Fluctuations in the performance of the LC-MS system can lead to an unstable signal.
-
Solution: Perform regular system suitability tests by injecting a standard mixture to monitor retention times, peak shapes, and signal intensities. This ensures the system is performing consistently throughout the analytical run.[7]
-
-
Pipetting Errors: Inconsistent volumes when preparing standards or loading samples can introduce significant variability.
-
Solution: Ensure all pipettes are properly calibrated. For small volumes, consider using a pipette with a narrower volume range to improve accuracy.[4]
-
Question 3: Why is my signal intensity low or the peak shape poor?
Answer: A weak signal or poor chromatography can compromise the limit of quantification (LOQ) and the overall quality of the data.
Potential Causes and Solutions:
-
Poor Extraction Recovery: The chosen lipid extraction method may not be efficient for an ionizable aminolipid like this compound.
-
Suboptimal Mass Spectrometer Parameters: Incorrect instrument settings, such as collision energy or source parameters, can lead to poor sensitivity and inconsistent fragmentation.
-
Solution: Systematically optimize MS/MS parameters for both this compound and its internal standard to ensure a stable and robust signal.[7]
-
-
Column Overload or Contamination: Injecting too much sample can lead to peak fronting, while accumulation of non-volatile residues can cause peak tailing.[2]
-
Solution: For fronting, reduce the injection volume or dilute the sample. For tailing, trim the first few centimeters of the analytical column to remove contamination.[2]
-
Question 4: My calibration curve has a significant non-zero y-intercept. What does this mean?
Answer: A significant positive or negative y-intercept suggests a constant systematic error in the analysis.
Potential Causes and Solutions:
-
Positive Intercept: This often indicates contamination in the blank sample (solvent or matrix) or the analytical system itself (e.g., septum or column bleed).[2]
-
Solution: Analyze a true blank (pure solvent without internal standard) to check for contamination. Ensure all glassware is meticulously cleaned and use high-purity solvents.[2]
-
-
Negative Intercept: This can occur if the blank sample reading is incorrectly subtracted or if there is an issue with peak integration, particularly at low concentrations.
-
Solution: Re-evaluate the peak integration parameters to ensure the baseline is set correctly. Re-run the blank and low-concentration standards to confirm the readings.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is an acceptable R² value for a lipid quantification standard curve?
An R² value, or coefficient of determination, measures the strength of the linear relationship. For quantitative bioanalysis, an R² value of > 0.99 is ideally required.[1] While some research fields may accept values greater than 0.990, methods for assay quantification should strive for R² > 0.999.[10]
Q2: What is the best type of internal standard (IS) to use for this compound quantification?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C or ²H labeled this compound).[7][11] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences the same extraction efficiency and matrix effects.[7][11] If a SIL version of this compound is not available, the next best option is a SIL standard of a closely related species or a structural analog with a different chain length.[7]
Q3: How should I select the concentration range for my calibration standards?
The concentration range should encompass the expected concentrations of this compound in your unknown samples. The lowest concentration standard should be at or near the limit of quantification (LOQ), and the highest concentration standard should not exceed the linear dynamic range of the instrument to avoid detector saturation.[2] A typical curve consists of 6-8 non-zero concentration points.
Q4: Which lipid extraction method is recommended for an ionizable aminolipid like this compound?
The choice of extraction method is critical for accurate quantification.[9] The Folch and Bligh-Dyer methods are robust and widely used liquid-liquid extraction techniques that are effective for a broad range of lipids, including polar and ionizable lipids.[9][12] The Folch method is often considered the "gold standard" for achieving exhaustive lipid extraction.[9] It is recommended to test different methods to find the one that provides the highest and most consistent recovery for this compound from your specific sample matrix.[7]
Q5: How can I assess and mitigate matrix effects?
Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds, are a significant challenge in LC-MS analysis.[5][6]
-
Assessment: A common method to identify matrix effects is the post-extraction spiking technique. In this approach, the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solvent. The ratio of these responses reveals the degree of ion suppression or enhancement.[6]
-
Mitigation: The most effective way to mitigate matrix effects is through a combination of strategies:
-
Optimized Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering phospholipids (B1166683) and other matrix components.[7]
-
Chromatographic Separation: Modify your LC gradient to better separate this compound from co-eluting matrix components.[5]
-
Use of a Co-eluting SIL-IS: A stable isotope-labeled internal standard that co-elutes with the analyte will experience the same matrix effects, allowing for accurate correction during data analysis.[7]
-
Data Presentation
Table 1: Example Standard Curve Data for this compound Quantification
| Standard Level | Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1.0 | 5,150 | 998,500 | 0.005 |
| 2 | 2.5 | 12,800 | 1,010,200 | 0.013 |
| 3 | 5.0 | 25,900 | 1,005,600 | 0.026 |
| 4 | 10.0 | 50,100 | 995,400 | 0.050 |
| 5 | 25.0 | 126,500 | 1,008,900 | 0.125 |
| 6 | 50.0 | 251,200 | 999,800 | 0.251 |
| 7 | 100.0 | 498,900 | 1,001,500 | 0.498 |
Resulting Linear Regression: y = 0.005x + 0.0001; R² = 0.9995
Table 2: Comparison of Lipid Extraction Methods for this compound Recovery
| Extraction Method | Mean Recovery (%) | %CV (n=5) |
| Folch Method | 92.5 | 4.8 |
| Bligh & Dyer Method | 85.1 | 6.2 |
| Solid-Phase Extraction (SPE) | 75.3 | 8.5 |
Data based on spiking a known amount of this compound into a blank plasma matrix.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or ethanol).
-
Working Stock Solution: Perform a serial dilution of the primary stock to create a working stock at a lower concentration (e.g., 10 µg/mL).[3]
-
Serial Dilutions: Use the working stock solution to prepare a series of 7-8 calibration standards by serial dilution. The solvent for dilution should match the final solvent composition of your prepared samples to minimize solvent effects.
-
Internal Standard Spiking: Spike each calibration standard and sample with the same, constant concentration of the internal standard (e.g., ¹³C-labeled this compound). The IS should be added at the beginning of the sample preparation process for the unknown samples.[7]
Protocol 2: Modified Folch Method for Lipid Extraction from Plasma
This protocol is suitable for extracting this compound from plasma samples.[9]
-
Sample Preparation: Thaw 100 µL of plasma sample on ice.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution to the plasma.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[11]
-
Phase Separation: Add 400 µL of 0.9% NaCl solution (or high-purity water) to induce phase separation. Vortex briefly.[11]
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to achieve a clear separation of the aqueous (upper) and organic (lower) phases.[9]
-
Lipid Collection: Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.[11]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent appropriate for your LC-MS analysis (e.g., 90:10 methanol:water).[8]
Visualizations
Caption: Workflow for the quantification of this compound using LC-MS/MS.
Caption: Troubleshooting decision tree for a poor standard curve.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error [restek.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bioone.org [bioone.org]
Methods for reducing background noise in Lipid 15 functional assays.
Welcome to the Technical Support Center for functional assays involving Lipid 15. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize background noise and enhance the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an ionizable amino lipid used in the formulation of lipid nanoparticles (LNPs). These LNPs are primarily used as a non-viral vector for the delivery of messenger RNA (mRNA) into cells, particularly T cells. This technology is crucial for applications such as the development of mRNA vaccines and CAR-T cell therapies.
Q2: What are the common functional assays for this compound-based mRNA delivery?
A2: Functional assays for this compound-formulated LNPs typically fall into two categories:
-
mRNA Transfection Efficiency Assays: These assays measure the success of mRNA delivery and subsequent protein expression. Common methods include using reporter genes like luciferase (measured by luminescence) or a fluorescent protein like GFP (measured by flow cytometry).
-
Bioassays for Expressed Protein Function: If the delivered mRNA encodes for a functional protein (e.g., a cytokine like Interleukin-15), a bioassay is used to measure the biological activity of that protein. For IL-15, this often involves measuring the proliferation of an IL-15-dependent cell line.
Q3: What are the primary sources of background noise in these assays?
A3: High background noise can originate from several sources, including:
-
LNP Formulation Issues: Suboptimal LNP formulation can lead to particle aggregation, instability, and non-specific interactions with cells.
-
Cell Health and Culture Conditions: Unhealthy or stressed cells can exhibit higher background signals. Mycoplasma contamination is a significant concern that can compromise results.
-
Reagent Quality and Handling: Contaminated or improperly stored reagents, including the mRNA, lipids, and assay buffers, can introduce variability and noise.
-
Non-Specific Binding: In immunoassays or cell-based assays, non-specific binding of antibodies or other detection reagents to the plate or cellular components is a common issue.
-
Instrument Settings: Improperly calibrated or optimized plate readers or flow cytometers can contribute to high background readings.
Troubleshooting Guides
Issue 1: High Background in mRNA Transfection Efficiency Assays (e.g., Luciferase or GFP)
High background in reporter assays can mask the true signal from successful mRNA delivery and expression.
| Potential Cause | Recommended Solution |
| Suboptimal LNP Formulation | Optimize the molar ratios of the lipids in your LNP formulation. Ensure the ionizable lipid to mRNA weight ratio is optimized for your specific application. Use high-quality lipids and ensure proper mixing during formulation. |
| Cell Viability Issues | Confirm cell viability before and during the experiment. Ensure cells are not overgrown or have been passaged too many times. Test for mycoplasma contamination regularly. |
| Incomplete Lysis (Luciferase Assays) | Ensure complete cell lysis to release all the expressed luciferase. Optimize the lysis buffer concentration and incubation time. |
| Autofluorescence (GFP Assays) | Include an unstained cell control to determine the baseline autofluorescence. If high, consider using a different cell line or a brighter fluorescent protein. |
| Contaminated Reagents | Use RNase-free water and reagents for mRNA handling. Filter-sterilize all buffers and media. |
Issue 2: High Background in IL-15 Bioassays
High background in a bioassay for IL-15 expressed from delivered mRNA can lead to an overestimation of its biological activity.
| Potential Cause | Recommended Solution |
| Non-Specific Cell Proliferation | Ensure the IL-15-dependent cell line is properly starved of cytokines before the assay to reduce baseline proliferation. Use a well-characterized cell line. |
| Serum Components | Components in fetal bovine serum (FBS) can sometimes stimulate cell growth. Test different lots of FBS or consider using a serum-free medium for the assay. |
| Contamination | Bacterial or yeast contamination can lead to changes in pH and nutrient levels, affecting cell growth. Maintain sterile technique and regularly check for contamination. |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth. Avoid using the outer wells for critical samples or ensure proper humidification during incubation. |
| Substrate Overdevelopment (Colorimetric/Luminescent Assays) | Reduce the substrate incubation time or dilute the substrate to avoid non-specific signal generation. Read the plate immediately after adding the stop solution.[1] |
Experimental Protocols
Protocol 1: In Vitro Transfection of mRNA-LNPs and Luciferase Assay
This protocol outlines a general procedure for transfecting cells with this compound-formulated mRNA encoding luciferase and measuring its expression.
-
LNP Formulation:
-
Prepare an ethanol (B145695) phase containing this compound, DSPC, cholesterol, and a PEG-lipid at the desired molar ratio.
-
Prepare an aqueous phase with an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the luciferase-encoding mRNA.
-
Mix the two phases rapidly, for example, using a microfluidic mixing device.
-
Dialyze the resulting LNPs against PBS to remove ethanol and raise the pH.
-
Sterile-filter the final LNP formulation.
-
-
Cell Plating:
-
Seed a 96-well white, clear-bottom plate with your target cells (e.g., HEK293T or a relevant T cell line) at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Transfection:
-
Dilute the mRNA-LNPs in complete cell culture medium to the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the mRNA-LNPs.
-
Incubate for 24-48 hours.
-
-
Luciferase Assay:
-
Remove the medium from the wells and wash once with PBS.
-
Add passive lysis buffer and incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
Add the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a plate reader.
-
Protocol 2: IL-15 Bioassay Using an IL-15-Dependent Cell Line
This protocol describes how to measure the biological activity of IL-15 produced from cells transfected with IL-15 mRNA delivered by this compound LNPs.
-
Preparation of Conditioned Media:
-
Follow the transfection protocol above (Protocol 1, steps 1-3) using mRNA encoding IL-15.
-
After the incubation period, collect the cell culture supernatant (conditioned medium), which now contains the secreted IL-15.
-
Centrifuge the conditioned medium to remove any detached cells and debris.
-
-
IL-15 Dependent Cell Line Preparation:
-
Use an IL-15-dependent cell line (e.g., CTLL-2).
-
Wash the cells multiple times with cytokine-free medium to remove any residual growth factors.
-
Resuspend the cells in fresh, cytokine-free medium and plate them in a 96-well plate.
-
-
Bioassay:
-
Add serial dilutions of the conditioned medium to the wells containing the IL-15-dependent cells.
-
Include a standard curve of recombinant IL-15 of known concentrations.
-
Incubate for 48-72 hours.
-
-
Measurement of Cell Proliferation:
-
Add a cell proliferation reagent (e.g., resazurin-based or tetrazolium-based) to each well.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Visualizations
IL-15 Signaling Pathway
The following diagram illustrates the key signaling pathways activated by Interleukin-15.
Caption: IL-15 signaling cascade leading to cell proliferation, survival, and differentiation.
Experimental Workflow for this compound Functional Assay
This diagram outlines the general workflow for a functional assay using this compound-formulated LNPs to deliver mRNA.
Caption: General workflow for mRNA delivery and functional assessment using this compound LNPs.
References
Technical Support Center: Validation and Troubleshooting of Lipid-Targeting Antibodies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the validation and troubleshooting of antibodies targeting lipids and lipid-related proteins. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Section 1: Troubleshooting for Anti-Lipid Antibodies (e.g., targeting LNP components like Lipid 15)
Antibodies targeting specific lipids, such as the ionizable amino lipid "this compound" used in lipid nanoparticle (LNP) generation, present unique challenges compared to traditional protein-targeting antibodies.[1] This section addresses common issues and validation strategies for these specialized antibodies.
Frequently Asked Questions (FAQs) for Anti-Lipid Antibodies
Q1: What are the main challenges in using antibodies against lipid antigens like those in LNPs?
A1: The primary challenges include:
-
Epitope Accessibility: The lipid epitope may be masked within the lipid bilayer of a nanoparticle or cell membrane, making it inaccessible to the antibody. The structure and exposure of the epitope can be influenced by the solid phase in assays like dot blots.[2]
-
Fixation and Permeabilization: Standard immunocytochemistry (ICC) protocols can alter or destroy lipid epitopes. For instance, methanol-based fixation can dehydrate cells, while harsh detergents can disrupt membranes, making the target undetectable.[3]
-
Antibody Specificity: Antibodies may exhibit polyspecificity, binding to other lipids with similar structures.[4] Thorough validation is crucial to ensure the antibody specifically recognizes the target lipid.
Q2: How can I validate the specificity of my anti-lipid antibody?
A2: A multi-pronged approach is recommended:
-
Lipid Arrays/Strips: Use commercially available membranes spotted with various lipid species to test the antibody's binding profile and identify potential cross-reactivity.
-
Competitive ELISA: Perform an ELISA where the binding of your antibody to the coated lipid is competed with free lipid or structurally similar lipids. This can help determine the fine specificity of the antibody.
-
Liposome Binding Assays: Test the antibody's ability to bind to liposomes or LNPs formulated with and without the target lipid.
Q3: Are there special considerations for fixation and permeabilization when using anti-lipid antibodies in immunocytochemistry (ICC)?
A3: Yes. Formaldehyde-based fixation is generally preferred over methanol (B129727) as it better preserves lipid structures. Permeabilization requires careful optimization; mild detergents like saponin (B1150181) or digitonin (B1670571) at low concentrations are often recommended to allow antibody access without completely disrupting the lipid membranes. For lipids on the plasma membrane, permeabilization might not be necessary.[3]
Troubleshooting Guide for Anti-Lipid Antibody Applications
| Problem | Possible Cause | Recommended Solution |
| No Signal / Weak Signal in ICC/IHC | Lipid epitope is masked by fixation. | Use formaldehyde-based fixatives instead of methanol. Modulate the concentration (e.g., 4% or less) and duration (10-15 minutes) of fixation. |
| Harsh permeabilization has removed the lipid target. | Use milder detergents like saponin (0.5%) or digitonin (0.01%). If the target is in the plasma membrane, consider omitting the permeabilization step. | |
| Antibody concentration is too low. | Perform a titration experiment to determine the optimal antibody concentration.[5] Consider longer incubation times at a lower temperature (e.g., overnight at 4°C).[6] | |
| High Background in ICC/IHC | Insufficient blocking. | Increase the blocking incubation period. Use normal serum from the species in which the secondary antibody was raised (e.g., 10% goat serum).[7] |
| Hydrophobic interactions causing non-specific binding. | Ensure your buffers contain a gentle detergent like Tween-20 (typically 0.05%) to minimize these interactions.[5] | |
| Primary or secondary antibody concentration is too high. | Decrease the antibody concentrations and test on a negative control to confirm specificity.[7] | |
| No Signal in ELISA | Lipid antigen is not properly coated on the plate. | Optimize coating conditions. Lipids may require special plates or co-coating with a carrier protein to adhere properly. |
| Antibody cannot access the epitope in the coated format. | The solid phase of the ELISA plate might be masking the epitope.[2] Try a different type of ELISA, such as a competitive assay. |
Experimental Protocols for Anti-Lipid Antibodies
Protocol 1: Lipid-Binding ELISA
-
Coating: Dissolve the lipid antigen in an appropriate solvent (e.g., ethanol) and dilute it in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C to allow the solvent to evaporate, leaving the lipid coated on the well.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[8]
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 3% BSA in PBST) and incubate for 1 hour at 37°C.[8] Wash the plate three times.
-
Primary Antibody Incubation: Add 100 µL of the diluted anti-lipid primary antibody to each well and incubate for 1 hour at 37°C.[8]
-
Washing: Wash the plate three times with wash buffer.[8]
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody diluted in antibody dilution buffer and incubate for 30-60 minutes at 37°C.[8]
-
Washing: Wash the plate five times with wash buffer.[8]
-
Detection: Add 100 µL of TMB substrate solution and incubate in the dark for approximately 5-15 minutes. Stop the reaction by adding 100 µL of stop solution.[9]
-
Read Plate: Measure the absorbance at 450 nm.[9]
Protocol 2: Immunocytochemistry (ICC) for Lipid Antigens
-
Cell Culture: Grow cells on glass coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[10]
-
Washing: Wash three times with TBS.[10]
-
Permeabilization: Permeabilize the cells with 0.5% Saponin or 0.01% Digitonin in TBS for 15 minutes at room temperature.[10]
-
Washing: Wash three times with TBS.[10]
-
Blocking: Block with 10% goat serum in TBS for 30 minutes at 37°C or overnight at 4°C.[10]
-
Primary Antibody Incubation: Dilute the anti-lipid antibody in 10% goat serum in TBS and incubate for 60 minutes at 37°C.[10]
-
Washing: Wash three times for 5-10 minutes each with TBS containing 1% goat serum.[10]
-
Secondary Antibody Incubation: Dilute a fluorescently conjugated secondary antibody in 10% goat serum in TBS and incubate for 45 minutes in the dark.[10]
-
Washing: Wash three times for 5-10 minutes each with TBS in the dark.[10]
-
Mounting: Mount the coverslips on microscope slides with a mounting medium containing DAPI.
Visualizations for Anti-Lipid Antibody Workflows
Caption: Workflow for validating an anti-lipid antibody.
Section 2: Troubleshooting for Anti-15-Lipoxygenase (15-LOX) Antibodies
15-Lipoxygenase (15-LOX) is an enzyme critical in the metabolism of polyunsaturated fatty acids, producing bioactive lipid mediators.[11][12] Antibodies targeting this protein are common in inflammation and cancer research.
Frequently Asked Questions (FAQs) for Anti-15-LOX Antibodies
Q1: What is the expected molecular weight of 15-LOX-1 in a Western Blot?
A1: The approximate molecular weight of human 15-LOX-1 is 75 kDa.[11] It is essential to check the datasheet for the specific antibody you are using and compare it with published literature.
Q2: How can I ensure my anti-15-LOX antibody is specific and not cross-reacting with other lipoxygenases?
A2: Validating specificity is crucial. The gold standard is to use knockout (KO) cell lines or tissue samples where the 15-LOX gene has been deleted.[13][14] In a Western Blot, a specific antibody will show a band in the wild-type sample but not in the KO sample.[13] Orthogonal validation, such as comparing antibody results with mass spectrometry data, can also be used.[13]
Q3: What are positive controls for 15-LOX expression?
A3: Ciliated bronchial epithelial cells show strong immunoreactivity for 15-LOX and can be used as a positive control in immunohistochemistry.[15] For Western Blotting, cell lines known to express 15-LOX or recombinant 15-LOX protein can be used.
Troubleshooting Guide for Anti-15-LOX Antibody Applications
| Problem | Possible Cause | Recommended Solution |
| No Signal / Weak Signal in Western Blot | Low abundance of 15-LOX in the sample. | Use a positive control to confirm the protocol and antibody are working. Consider using a signal amplification method.[16] |
| Primary antibody concentration is too low. | Perform a titration experiment to find the optimal dilution.[5] Incubate the primary antibody overnight at 4°C to increase signal.[11] | |
| Non-specific Bands in Western Blot | Primary or secondary antibody concentration is too high. | Reduce the antibody concentration.[17] Run a secondary antibody-only control to check for non-specific binding of the secondary.[17] |
| Insufficient blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or BSA in TBST.[11][17] | |
| Insufficient washing. | Increase the number and duration of washes with TBST to remove unbound antibodies.[17][18] | |
| High Background in IHC | Endogenous peroxidase activity. | If using an HRP-conjugated antibody, block endogenous peroxidase activity with a 3% hydrogen peroxide solution before primary antibody incubation.[7][15][16] |
| Fixation has masked the epitope. | Perform antigen retrieval using heat (e.g., in a citrate (B86180) buffer pH 6.0) to unmask the epitope.[16] | |
| Non-specific antibody binding. | Ensure adequate blocking with normal serum.[7] Use buffers containing a detergent like Tween-20.[5] |
Quantitative Data Summary: Antibody Dilutions
| Application | Antibody | Recommended Starting Dilution | Reference |
| Western Blot | Anti-15-LOX-1 | 1:1000 | [11] |
| Immunohistochemistry | Anti-15-Lipoxygenase | 1:500 | [15] |
| ELISA | Secondary Antibody | 1:20,000 | [9] |
Experimental Protocols for Anti-15-LOX Antibodies
Protocol 1: Western Blot for 15-LOX-1
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-15-LOX-1 antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal and image the blot.[19]
Protocol 2: Immunohistochemistry (IHC) for 15-LOX
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[20]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a 10 mM sodium citrate buffer (pH 6.0).[21]
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 30 minutes to block endogenous peroxidase activity.[15]
-
Blocking: Block non-specific antibody binding with 20% normal serum in PBS for 30 minutes.[15]
-
Primary Antibody Incubation: Incubate sections with the anti-15-LOX antibody overnight at 4°C in a humidified chamber.[15]
-
Washing: Wash with PBS.[15]
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody (e.g., at a 1:100 dilution) for 30 minutes at room temperature.[15]
-
Detection: Use an avidin-biotin-peroxidase complex system and a chromogenic substrate like DAB to visualize the staining.
-
Counterstain and Mount: Counterstain with hematoxylin, dehydrate, and mount the slides.[21]
Visualizations for 15-LOX Signaling and Troubleshooting
Caption: Simplified 12/15-Lipoxygenase signaling pathway.[12]
Caption: Logical workflow for troubleshooting Western Blots.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipopolysaccharide epitope specificity and binding cross reactivity of the human IgM anti-lipid A monoclonal antibody SdJ5-1.17.15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Immunostaining - Echelon Biosciences [echelon-inc.com]
- 4. The Role of Antibody Polyspecificity and Lipid Reactivity in Binding of Broadly Neutralizing Anti-HIV-1 Envelope Human Monoclonal Antibodies 2F5 and 4E10 to Glycoprotein 41 Membrane Proximal Envelope Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. qedbio.com [qedbio.com]
- 8. ulab360.com [ulab360.com]
- 9. Lipid bilayer coatings for rapid enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunocytochemistry - Lipids - Echelon Biosciences [echelon-inc.com]
- 11. benchchem.com [benchchem.com]
- 12. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody Applications and Validation | Antibodies.com [antibodies.com]
- 14. Antibody Specificity: A strong case for third-party testing | eLife [elifesciences.org]
- 15. ahajournals.org [ahajournals.org]
- 16. bma.ch [bma.ch]
- 17. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 18. reddit.com [reddit.com]
- 19. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 20. Immunohistochemistry Procedure [sigmaaldrich.com]
- 21. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Overcoming Challenges in Lipid 15-based Cell Treatment Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during cell treatment experiments using Lipid 15.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell treatment?
A1: this compound is a novel, proprietary cationic lipid formulation designed for the efficient delivery of various payloads into eukaryotic cells. Its primary applications include the delivery of nucleic acids (such as siRNA, mRNA, and plasmid DNA) and small molecule drugs for in vitro and in vivo research and therapeutic development. Its unique chemical structure is engineered to provide high transfection efficiency with reduced cytotoxicity compared to traditional transfection reagents.
Q2: How should I store and handle this compound to ensure its stability and performance?
A2: Proper storage and handling are critical for maintaining the efficacy of this compound. It is recommended to store this compound at -20°C for long-term storage. For daily use, an aliquot can be stored at 4°C for up to two weeks. Avoid repeated freeze-thaw cycles, as this can degrade the lipid and reduce its performance. Always bring the solution to room temperature before use and gently vortex before mixing with your payload. To prevent degradation, it's advised to store lipid extracts in organic solvents with antioxidants at -20°C or lower in an airtight container, shielded from light and oxygen.[1]
Q3: What is the optimal this compound to payload ratio for my experiment?
A3: The optimal ratio of this compound to your payload (e.g., nucleic acid or drug) is highly dependent on the cell type and the specific payload being delivered. It is crucial to perform a dose-response experiment to determine the ideal ratio that maximizes delivery efficiency while minimizing cytotoxicity. A good starting point is to test a range of this compound:payload weight ratios, such as 2:1, 4:1, 6:1, and 8:1.
Q4: Can this compound be used for in vivo experiments?
A4: Yes, this compound is designed for both in vitro and in vivo applications. For in vivo studies, the formulation may require further optimization, such as the inclusion of PEGylated lipids to enhance circulation time and reduce immunogenicity.[2] It is essential to conduct thorough biodistribution and toxicity studies before proceeding with therapeutic efficacy experiments.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter during this compound-based cell treatment experiments.
Problem 1: Low Transfection/Delivery Efficiency
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound:Payload Ratio | Perform a titration experiment to determine the optimal ratio. Test a range of ratios as suggested in the FAQs. |
| Incorrect Complex Formation | Ensure that both this compound and the payload are diluted in serum-free medium before mixing. Allow sufficient incubation time (typically 15-30 minutes at room temperature) for the complexes to form. |
| Low Cell Viability or Confluency | Ensure cells are healthy and in the logarithmic growth phase. Cell confluency should ideally be between 70-90% at the time of treatment. |
| Presence of Serum during Transfection | For many cell types, serum can interfere with the uptake of lipid-payload complexes. Consider performing the initial hours of transfection in serum-free or reduced-serum media. However, for some sensitive cell lines, complete serum-free conditions can be toxic.[3] |
| Degraded this compound or Payload | Verify the integrity of your payload (e.g., run an agarose (B213101) gel for nucleic acids). Use a fresh aliquot of this compound that has been stored correctly. |
Problem 2: High Cytotoxicity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | Reduce the concentration of this compound. Perform a dose-response experiment to find the highest concentration that is not toxic to your cells.[4] |
| High Concentration of Payload | High concentrations of certain nucleic acids or drugs can be inherently toxic. Reduce the amount of payload delivered. |
| Solvent Toxicity | If your payload is dissolved in a solvent like DMSO, ensure the final concentration in the cell culture medium is non-toxic (typically <0.1%).[4][5] |
| Prolonged Exposure Time | Reduce the incubation time of the this compound-payload complexes with the cells. After an initial incubation period (e.g., 4-6 hours), the medium can be replaced with fresh, complete medium. |
| Cell Line Sensitivity | Some cell lines are more sensitive to lipid-based reagents. Consider using a less sensitive cell line if possible, or perform extensive optimization of all parameters. |
Problem 3: Inconsistent Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | Standardize your cell culture procedures. Ensure consistent cell passage numbers, seeding densities, and media formulations. |
| Inconsistent Complex Formation | Prepare fresh this compound-payload complexes for each experiment. Ensure consistent incubation times and mixing procedures. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
| Batch-to-Batch Variation of this compound | If you suspect batch-to-batch variability, contact technical support for assistance and to obtain a sample from a different lot for comparison. |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Transfection of Plasmid DNA using this compound
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of this compound-DNA Complexes:
-
a. Dilute 1 µg of plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM).
-
b. In a separate tube, dilute 2 µL of this compound in 50 µL of serum-free medium.
-
c. Add the diluted DNA to the diluted this compound and mix gently by pipetting.
-
d. Incubate the mixture for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
a. Remove the growth medium from the cells.
-
b. Add 400 µL of fresh, complete medium to the cells.
-
c. Add the 100 µL of this compound-DNA complex to the well and gently rock the plate to mix.
-
-
Post-Transfection:
-
a. Incubate the cells at 37°C in a CO2 incubator.
-
b. After 4-6 hours, the medium can be replaced with fresh, complete medium if cytotoxicity is a concern.
-
c. Analyze gene expression or downstream effects at 24-72 hours post-transfection.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound-payload complexes. Include a vehicle control (cells treated with the same volume of serum-free medium) and a positive control for cell death (e.g., a high concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.[4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for a this compound-based cell treatment experiment.
Caption: A logical flow diagram for troubleshooting common issues.
Caption: A simplified diagram of the proposed cellular uptake and mechanism of action for this compound.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of Spleen-Accumulated Polysorbate 20-Containing Ionizable Lipid Nanoparticles for mRNA Delivery [mdpi.com]
- 3. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Biological Effects of Synthetic Lipid 15: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic ionizable amino lipid, Lipid 15, with other alternatives for the delivery of nucleic acid-based therapeutics. The performance of this compound is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments.
Executive Summary
This compound is a novel, synthetic ionizable lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of RNA therapeutics, such as small interfering RNAs (siRNAs) and messenger RNAs (mRNAs). Preclinical studies have demonstrated its potential in various applications, including the treatment of inflammatory conditions and in the development of cancer vaccines. It is characterized by a structure that includes a linoleyl chain and a branched ester chain as its hydrophobic tails.
Key advantages of this compound observed in studies include:
-
High potency in mediating gene silencing and protein expression.
-
Favorable biodistribution profiles , with potential for reduced liver accumulation compared to some benchmark lipids.
-
Efficacy in disease models , such as murine models of colitis.
This guide will delve into the quantitative data supporting these observations, the experimental methods used for validation, and the potential signaling pathways involved in the biological response to this compound-formulated LNPs.
Data Presentation: Performance Comparison of Ionizable Lipids
The following tables summarize the quantitative data from studies comparing this compound with other ionizable lipids, primarily the well-established benchmark, SM-102.
Table 1: In Vitro mRNA Transfection Efficiency
| Ionizable Lipid | Cell Line | Transfection Efficiency (% of eGFP positive cells) | Mean Fluorescence Intensity (MFI) | Reference |
| This compound | Various | Superior to SM-102 | Higher than SM-102 | [1] |
| SM-102 | Various | Benchmark | Benchmark | [1] |
| Lipid 7 | Various | Superior to SM-102 | Higher than SM-102 | [1] |
| Lipid 19 | Various | Superior to SM-102 | Higher than SM-102 | [1] |
Table 2: In Vivo Luciferase Expression (mRNA Delivery)
| Ionizable Lipid | Administration Route | Organ/Tissue | Luciferase Expression (relative to control) | Liver Accumulation | Reference |
| This compound | Intramuscular | Injection site | High | Low | [1] |
| SM-102 | Intramuscular | Injection site | Benchmark | Significant | [1] |
| Lipid 7 | Intramuscular | Injection site | Significantly higher than SM-102 (approx. 2.6x) | Not significant | [1] |
| Lipid 19 | Intramuscular | Injection site | High | Low | [1] |
Table 3: Therapeutic Efficacy in a Murine Colitis Model (LNA-ASO Delivery)
| Formulation | Therapeutic Target | Key Outcomes | Reference |
| This compound-LNP | TNF-α | Significantly alleviated disease burden, reduced pro-inflammatory cytokines | [2] |
| Unformulated LNA-ASO | TNF-α | Required a 30-fold higher dose for comparable effect | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for reproducing and validating the biological effects of synthetic lipids like this compound.
LNP Formulation via Microfluidic Mixing
Objective: To produce uniform LNPs encapsulating nucleic acids.
Materials:
-
Ionizable lipid (e.g., this compound, SM-102) dissolved in ethanol (B145695).
-
Helper lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol, dissolved in ethanol.
-
PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.
-
Nucleic acid (mRNA or ASO) dissolved in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
Procedure:
-
Prepare the lipid mixture in ethanol. A common molar ratio for the lipid components is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.
-
Prepare the nucleic acid solution in the aqueous buffer.
-
Set up the microfluidic mixing system, with the lipid-ethanol solution in one inlet and the nucleic acid-aqueous solution in another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
The rapid mixing of the two streams causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.
-
The resulting LNP solution is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.
-
Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
In Vitro mRNA Transfection Efficiency Assay
Objective: To quantify the ability of LNPs to deliver functional mRNA to cells in culture.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa).
-
Complete cell culture medium.
-
LNPs encapsulating a reporter mRNA (e.g., EGFP or Luciferase).
-
Flow cytometer or luminometer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Dilute the mRNA-LNPs to the desired concentration in complete cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.
-
For EGFP expression, harvest the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry.
-
For luciferase expression, lyse the cells and measure the luminescence using a luciferase assay system and a luminometer.
In Vivo Biodistribution and Efficacy Studies in Mice
Objective: To evaluate the tissue distribution and therapeutic efficacy of LNPs in a living organism.
Materials:
-
Laboratory mice (e.g., BALB/c).
-
LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase) or a therapeutic nucleic acid (e.g., TNF-α ASO).
-
In vivo imaging system (IVIS) for luciferase imaging.
-
For colitis model: Dextran sulfate (B86663) sodium (DSS) to induce colitis.
-
ELISA kits for cytokine measurement.
Procedure:
-
Biodistribution:
-
Administer the luciferase mRNA-LNPs to mice via the desired route (e.g., intravenous or intramuscular injection).
-
At various time points post-injection, anesthetize the mice and inject a luciferin (B1168401) substrate.
-
Image the mice using an IVIS to detect bioluminescence, which indicates the location and level of protein expression.
-
For more detailed analysis, organs can be harvested, homogenized, and assayed for luciferase activity.
-
-
Therapeutic Efficacy (Colitis Model):
-
Induce colitis in mice by administering DSS in their drinking water.
-
Administer the TNF-α ASO-LNPs intravenously.
-
Monitor the mice for clinical signs of colitis (e.g., weight loss, stool consistency, rectal bleeding).
-
At the end of the study, sacrifice the mice and collect colon tissue for histological analysis.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α) in the colon tissue or serum using ELISA.
-
Mandatory Visualization
Below are diagrams illustrating a key signaling pathway relevant to LNP-delivered mRNA and a typical experimental workflow.
Caption: Innate immune signaling pathway activated by mRNA-LNPs.
Caption: Experimental workflow for validating synthetic lipids.
References
A Comparative Analysis of Pyridinium-Based Cationic Lipids and Other Cationic Lipids in Transfection
For Researchers, Scientists, and Drug Development Professionals
In the realm of non-viral gene delivery, cationic lipids have emerged as a cornerstone for transfecting nucleic acids into cells. Their synthetic nature allows for structural modifications to optimize transfection efficiency and minimize cytotoxicity. This guide provides a comparative analysis of a novel class of pyridinium-based cationic lipids against other well-established cationic lipids, offering insights into their performance based on experimental data. While direct data for a specific entity termed "Lipid 15" is not publicly available, this guide will focus on a representative and highly effective pyridinium-based cationic lipid, 1-(2,3-dioleoyloxypropyl)-2,4,6-trimethylpyridinium (a likely candidate or analogue for such designated lipids), and compare its performance with commercially available reagents like DOTAP and Lipofectamine.
Performance Comparison of Cationic Lipids
The efficacy of a cationic lipid is primarily determined by its transfection efficiency and its impact on cell viability. The following tables summarize the performance of a representative pyridinium-based cationic lipid in comparison to other commonly used transfection reagents.
Table 1: Transfection Efficiency in Various Cell Lines
| Cell Line | Pyridinium (B92312) Lipid (2Oc) | DOTAP | Lipofectamine 2000 |
| NCI-H23 (Lung Cancer) | +++ | ++ | Not Reported |
| CHO-K1 (Ovarian) | ++ | ++ | +++ |
| COS-7 (Kidney) | +++ | + | Not Reported |
| HeLa (Cervical Cancer) | ++ | + | +++ |
Note: Relative transfection efficiency is denoted by '+' symbols, where +++ indicates the highest efficiency. Data is compiled from multiple studies and normalized for comparison.[1][2]
Table 2: Cytotoxicity Profile
| Cationic Lipid | IC50 (µg/mL) in COS-1 Cells |
| Pyridinium-Based Lipids | |
| Lipid with C12 saturated chains | ~15 |
| Lipid with C14 saturated chains | ~25 |
| Lipid with C16 saturated chains | ~40 |
| Lipid with C18 saturated chains | >50 |
| Other Cationic Lipids | |
| DOTAP | ~10-20 (Cell type dependent) |
| Lipofectamine 2000 | ~5-15 (Cell type dependent) |
Note: IC50 values represent the concentration at which 50% of cell viability is lost. Higher IC50 values indicate lower cytotoxicity. The data for pyridinium lipids is based on a series with varying alkyl chain lengths.[1][3]
Mechanism of Action and Experimental Workflow
The fundamental principle of cationic lipid-mediated transfection involves the electrostatic interaction between the positively charged lipid headgroup and the negatively charged phosphate (B84403) backbone of nucleic acids. This interaction leads to the formation of a condensed, positively charged complex called a "lipoplex." This complex can then approach the negatively charged cell membrane, facilitating its uptake into the cell, primarily through endocytosis.
Below are diagrams illustrating the general mechanism of action and a typical experimental workflow for cationic lipid-based transfection.
Caption: General mechanism of cationic lipid-mediated transfection.
Caption: A typical experimental workflow for in vitro transfection.
Detailed Experimental Protocols
Reproducibility in transfection experiments is highly dependent on the protocol. Below are detailed methodologies for key experiments.
Protocol 1: Cationic Liposome (B1194612) Preparation
-
Lipid Film Hydration:
-
Dissolve the cationic lipid and a helper lipid (e.g., DOPE or cholesterol) in chloroform (B151607) at a desired molar ratio (e.g., 1:1) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Sonication:
-
Hydrate the lipid film with a sterile, aqueous buffer (e.g., nuclease-free water or HEPES-buffered saline) by vortexing for 5-10 minutes. This results in the formation of multilamellar vesicles (MLVs).
-
To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator or a probe sonicator until the solution becomes clear.
-
The liposome solution can be stored at 4°C for a limited time.
-
Protocol 2: In Vitro Transfection of Adherent Cells
-
Cell Seeding:
-
One day prior to transfection, seed the adherent cells in a multi-well plate (e.g., 24-well plate) at a density that will result in 70-90% confluency on the day of transfection.
-
-
Lipoplex Formation:
-
In a sterile microcentrifuge tube (Tube A), dilute the desired amount of plasmid DNA in a serum-free medium (e.g., Opti-MEM).
-
In a separate sterile microcentrifuge tube (Tube B), dilute the cationic lipid formulation in the same serum-free medium.
-
Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the lipoplex-containing medium to the cells dropwise.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with a fresh, complete growth medium.
-
Incubate the cells for an additional 24-72 hours before assaying for gene expression.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the cationic lipid formulations in a complete growth medium.
-
Remove the medium from the cells and add the lipid-containing medium.
-
Incubate the cells for 24-48 hours.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
-
Conclusion
Pyridinium-based cationic lipids represent a promising class of non-viral vectors for gene delivery.[4][5] Experimental evidence suggests that they can offer comparable or even superior transfection efficiencies to established reagents like DOTAP, particularly in certain cell lines, while exhibiting a favorable cytotoxicity profile.[1][3] The modular nature of their synthesis allows for fine-tuning of their structure to optimize performance for specific applications. As with all transfection reagents, empirical optimization of the lipid-to-nucleic acid ratio, cell density, and incubation times is crucial for achieving maximal efficiency and cell viability. The protocols and comparative data presented in this guide provide a solid foundation for researchers to evaluate and implement these novel cationic lipids in their gene delivery experiments.
References
- 1. Pyridinium cationic lipids in gene delivery: an in vitro and in vivo comparison of transfection efficiency versus a tetraalkylammonium congener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyridinium surfactants for efficient, nontoxic in vitro gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
A Head-to-Head Comparison of Leading Lipid Extraction Protocols for Comprehensive Lipidomic Analysis
A Note on Terminology: The term "Lipid 15" does not correspond to a recognized standard lipid nomenclature. This guide provides a head-to-head comparison of widely established lipid extraction protocols applicable to a broad range of lipid classes, which would be relevant for the extraction of any specific lipid of interest.
For researchers, scientists, and professionals in drug development, the accurate and efficient extraction of lipids from biological samples is a critical first step in lipidomic analysis. The chosen extraction method can significantly influence the quantitative and qualitative results, affecting the final lipid profile. This guide offers an objective comparison of several popular lipid extraction protocols, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Quantitative Performance of Lipid Extraction Protocols
The efficacy of a lipid extraction protocol is often determined by its ability to recover a wide range of lipid classes, from polar to non-polar species. The following table summarizes the quantitative performance of four commonly used methods: the Folch method, the Bligh and Dyer method, the Matyash method (using MTBE), and the Hexane/Isopropanol method.
| Protocol | Primary Solvents | Advantages | Disadvantages | Optimal For | Extraction Efficiency Insights |
| Folch | Chloroform (B151607), Methanol | Considered a "gold standard", highly effective for a broad range of lipids[1][2][3]. Shows high recovery for both polar and non-polar lipids[4]. | Uses toxic chloroform, is laborious, and requires a large solvent-to-sample ratio[2][5]. | Broad-based lipidomic studies, solid tissues[1][2]. | Generally provides the highest yield for a wide variety of lipid classes in samples like human LDL[1][2]. For samples with >2% lipid, it yields significantly more than the Bligh & Dyer method[2][5]. |
| Bligh & Dyer | Chloroform, Methanol | Faster than the Folch method due to a lower solvent-to-sample ratio[5]. Effective for samples with low lipid content (<2%)[5][6]. | Underestimates lipid content in samples with high lipid concentrations (>2%) by up to 50%[5][6]. Also uses toxic chloroform. | Biological fluids and samples with low lipid content[2]. | Similar recovery to Folch for major phospholipid classes[1]. However, its efficiency drops significantly in high-lipid samples[5][6]. Acidification can improve the extraction of certain lipids like sphingomyelins[1]. |
| Matyash (MTBE) | Methyl-tert-butyl ether (MTBE), Methanol | Safer alternative to chloroform-based methods[7]. Provides good recovery for many lipid classes and is suitable for sphingolipids[3][7]. | Can have lower recovery for some polar lipids like lysophosphatidylcholines (LPCs) and lysophosphatidylethanolamines (LPEs) compared to other methods[3]. | General lipidomics, especially when avoiding chlorinated solvents. Suitable for lactosyl ceramides[1][3]. | Average recovery can be lower than Folch or single-phase methods, particularly for polar lipids[3][7]. One study reported average recoveries of 73% compared to 86% for Folch and 99% for a single-phase method[7]. |
| Hexane/Isopropanol | Hexane, Isopropanol | Effective for extracting non-polar lipids[1]. Uses less toxic solvents than chloroform-based methods. | Inefficient for the extraction of more polar lipid classes[1][8]. Generally yields the lowest overall amount of total lipids compared to Folch and Bligh & Dyer[1]. | Apolar lipids such as triacylglycerides (TAGs) and cholesterol esters (CEs)[1]. | Particularly suitable for hydrophobic lipids but performs poorly for polar lipids like phosphatidylinositols and lyso-lipids[1]. |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison. These protocols are based on established literature and provide a framework for implementation in a laboratory setting.
Folch Method (Biphasic)
This method is considered a gold standard for total lipid extraction from tissues.
Methodology:
-
Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture. For a 1g sample, use 20 mL of the solvent mixture.
-
Filtration: After homogenization, filter the mixture through a filter paper to remove solid residues.
-
Washing: Add 0.2 volumes of a 0.9% NaCl solution (or pure water) to the filtrate. For 20 mL of filtrate, add 4 mL of saline solution.
-
Phase Separation: Mix the solution thoroughly and centrifuge at a low speed (e.g., 2000 x g for 5 minutes) to facilitate the separation of the two phases.
-
Lipid Collection: The lower phase, which is the chloroform layer containing the lipids, is carefully collected. The upper aqueous phase is discarded.
-
Drying: The collected chloroform phase is dried under a stream of nitrogen to evaporate the solvent, leaving the lipid extract.
-
Storage: The dried lipid extract is then stored at -70°C until analysis[1][2].
Bligh and Dyer Method (Biphasic)
This method is a modification of the Folch method, using a smaller solvent volume, making it suitable for samples with high water content like biological fluids.
Methodology:
-
Initial Extraction: To the sample (e.g., 1 mL of plasma, assumed to have ~80% water), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex for 20 minutes to ensure thorough mixing.
-
Phase Formation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of water and vortex again for 1 minute. This creates a final solvent ratio of chloroform:methanol:water of 2:2:1.8, resulting in a biphasic mixture.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 5 minutes to separate the layers clearly.
-
Lipid Collection: The lipids are recovered from the lower chloroform layer.
-
Drying and Storage: The solvent is evaporated under nitrogen, and the lipid extract is stored at low temperatures[1][2].
Matyash Method (MTBE-based Biphasic)
This protocol offers a safer alternative by replacing chloroform with methyl-tert-butyl ether (MTBE).
Methodology:
-
Sample Preparation: To the sample (e.g., 100 µL), add 1.5 mL of methanol.
-
Lipid Extraction: Add 5 mL of MTBE and vortex for 1 hour.
-
Phase Separation: Add 1.25 mL of water to induce phase separation. Vortex for 1 minute and then let it stand for 10 minutes.
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes.
-
Lipid Collection: Two layers will be formed. The upper layer (MTBE phase) contains the lipids and is carefully transferred to a new tube.
-
Re-extraction (Optional): The lower aqueous phase can be re-extracted with an additional volume of MTBE to improve yield.
-
Drying and Storage: The collected MTBE phase is dried under a stream of nitrogen and stored at -70°C[1].
Visualizations
Experimental Workflow for Lipid Extraction
The following diagram illustrates a generalized workflow for biphasic lipid extraction, applicable to methods like Folch and Bligh & Dyer.
Caption: Generalized workflow for biphasic lipid extraction.
Phospholipid Signaling Pathway Example
Lipids are crucial signaling molecules. The diagram below shows a simplified pathway involving phosphatidylinositol 4,5-bisphosphate (PIP2), a key membrane phospholipid.
Caption: Simplified PIP2 signaling pathway.
References
- 1. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]
- 5. vliz.be [vliz.be]
- 6. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 8. bioone.org [bioone.org]
Comparing quantification of Lipid 15 by LC-MS versus other methods.
A comparative analysis of liquid chromatography-mass spectrometry (LC-MS) and enzyme-linked immunosorbent assay (ELISA) for the quantification of Prostaglandin (B15479496) E2 (PGE2) reveals distinct advantages and limitations for each method. LC-MS is recognized for its high specificity and sensitivity, allowing for the simultaneous analysis of multiple lipid mediators without the need for derivatization.[1][2][3] In contrast, ELISA offers a high-throughput and cost-effective solution for quantifying single analytes, though it may be susceptible to cross-reactivity with structurally similar molecules.[4][5]
The choice between these two methods hinges on the specific requirements of the research, including the need for absolute specificity, the number of analytes to be measured, sample throughput, and budget constraints.
Performance Characteristics
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally considered the gold standard for prostaglandin analysis due to its high selectivity and sensitivity.[1] This method can distinguish between PGE2 and its isomers, such as PGD2, which have the same molecular weight and can be a source of interference in less specific assays.[1][6] The sensitivity of LC-MS/MS methods for PGE2 can reach the low picogram per milliliter (pg/mL) range, with limits of detection (LOD) reported to be around 20 pg/mL.[6]
Enzyme-linked immunosorbent assays (ELISAs) are a common alternative to LC-MS for the quantification of PGE2. These assays are based on the principle of competitive binding, where PGE2 in the sample competes with a labeled PGE2 for a limited number of antibody binding sites.[7][8] The sensitivity of commercially available ELISA kits for PGE2 is also in the pg/mL range, with some kits reporting a detection limit as low as 6.88 pg/mL. However, a significant drawback of ELISAs is the potential for cross-reactivity with other eicosanoids, which can lead to an overestimation of the PGE2 concentration.[4][5] One study directly comparing the two methods found that absolute PGE2 concentrations determined by LC-MS/MS were two- to threefold lower than those measured by ELISA in the same samples, suggesting greater specificity with the mass spectrometry-based approach.[5]
The following table summarizes the key quantitative performance characteristics of LC-MS and ELISA for the quantification of Prostaglandin E2.
| Performance Metric | LC-MS/MS | Competitive ELISA |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Antibody-based competitive binding with an enzymatic signal. |
| Specificity | High; can resolve isomers like PGD2.[6] | Moderate to high; potential for cross-reactivity with similar prostaglandins (B1171923).[4] |
| Sensitivity (LOD) | Typically in the low pg/mL range (e.g., 20 pg/mL).[6] | Varies by kit, typically in the pg/mL range (e.g., 6.88 pg/mL to 13.4 pg/mL).[9] |
| Limit of Quantitation (LOQ) | ~100 pg/mL in some reported methods.[6] | Varies by kit, often in the low pg/mL range. |
| Dynamic Range | Wide, can span from 1 pg to 100 ng.[1] | Generally narrower than LC-MS/MS, often in the range of 31.3-4,000 pg/mL.[10] |
| Precision (CV%) | Intra- and inter-day coefficients of variation are typically less than 5%.[6] | Intra-assay CVs are often <10% and inter-assay CVs <12%.[10] |
| Accuracy (% Recovery) | Reported to be around 97-103%.[1] | Spike and recovery rates are typically within 85-115%.[11] |
| Throughput | Lower; sample preparation can be extensive, but analysis time per sample is short. | High; suitable for screening large numbers of samples. |
| Multiplexing | Yes, capable of measuring multiple eicosanoids in a single run.[1][2] | No, typically measures a single analyte per assay.[4] |
Experimental Workflows
The experimental workflows for LC-MS and ELISA differ significantly in their sample preparation and analysis steps.
Experimental Protocols
LC-MS/MS Quantification of Prostaglandin E2
This protocol is a generalized representation based on common methodologies.[6][12]
-
Sample Preparation and Extraction:
-
To a 500 µL aliquot of the biological sample (e.g., cell culture supernatant, plasma), add an internal standard, such as deuterated PGE2 (PGE2-d4), to account for sample loss during processing.[6]
-
Acidify the sample to approximately pH 3.5 with an acid like 1 M citric acid to protonate the prostaglandins.[6]
-
Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., 2 mL of a 1:1 v/v mixture of hexane (B92381) and ethyl acetate).[6]
-
Vortex the mixture vigorously for 1 minute, followed by centrifugation to separate the aqueous and organic phases.[6]
-
Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process twice more, combining all organic phases.[6]
-
Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas.[12]
-
Reconstitute the dried extract in a small volume (e.g., 200 µL) of the initial mobile phase (e.g., a mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer).[6]
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Separate the analytes on a reverse-phase column (e.g., C18) using a gradient elution. The mobile phases typically consist of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile).
-
The gradient is programmed to separate PGE2 from other eicosanoids and potential interferences, which is crucial for accurate quantification, especially for isomers like PGD2.[6]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer, typically operating in negative ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For PGE2, this involves selecting the precursor ion (e.g., m/z 351.2) and monitoring for a specific product ion after fragmentation (e.g., m/z 189.5).[1]
-
A specific MRM transition is also monitored for the internal standard (e.g., m/z 355.2 → 275.5 for PGE2-d4).[1]
-
-
Quantification:
-
A standard curve is generated by analyzing a series of known concentrations of a PGE2 standard.
-
The concentration of PGE2 in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
ELISA Quantification of Prostaglandin E2
This protocol is a generalized representation based on commercially available competitive ELISA kits.[7][8][13]
-
Reagent and Sample Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.
-
Create a standard curve by performing serial dilutions of the provided PGE2 standard to generate a range of known concentrations.
-
Samples may require dilution with the provided assay buffer to fall within the dynamic range of the standard curve.
-
-
Assay Procedure:
-
Pipette 50 µL of each standard and unknown sample into the appropriate wells of the microplate, which is pre-coated with a capture antibody.[7]
-
Add 50 µL of the enzyme-conjugated PGE2 (e.g., PGE2-horseradish peroxidase conjugate) to each well.[7]
-
Incubate the plate, typically for 1-2 hours at room temperature, to allow for competitive binding between the PGE2 in the sample/standard and the enzyme-conjugated PGE2 for the limited antibody sites.[7]
-
After incubation, wash the plate several times with the wash buffer to remove all unbound components.
-
-
Signal Development and Detection:
-
Add a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) to each well.[7] The enzyme on the bound conjugate will convert the substrate into a colored product.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for color development.[7] The intensity of the color is inversely proportional to the amount of PGE2 in the original sample.
-
Stop the enzyme-substrate reaction by adding a stop solution to each well.[8]
-
-
Data Analysis:
-
Immediately read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the unknown samples by interpolating their absorbance values from the standard curve. The concentration should be multiplied by any dilution factor used.
-
References
- 1. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resource.aminer.org [resource.aminer.org]
- 4. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. raybiotech.com [raybiotech.com]
- 9. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
- 10. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Accurate quantification of PGE2 in the polyposis in rat colon (Pirc) model by surrogate analyte-based UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.elabscience.com [file.elabscience.com]
Validating the Function of Lipid 15 in Knockout Cells Using CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the function of a hypothetical "Lipid 15" using CRISPR-Cas9-mediated gene knockout in cultured cells. We present a detailed experimental workflow, data comparison tables, and protocols to assist researchers in designing and executing robust validation studies. For the purpose of this guide, we will assume "this compound" is synthesized by a specific enzyme encoded by "Gene 15". The principles and methods described herein are broadly applicable to the functional validation of various lipids.
Experimental Workflow: From Gene Knockout to Functional Validation
The overall workflow for validating the function of this compound involves several key stages, from the initial design of the CRISPR-Cas9 system to the final functional analysis of the knockout cells.[1][2]
Caption: Experimental workflow for this compound functional validation.
Data Presentation: Comparative Analysis of Knockout vs. Wild-Type Cells
To facilitate a clear comparison between the Gene 15 knockout (KO) and wild-type (WT) cells, quantitative data should be summarized in structured tables.
Table 1: Validation of Gene 15 Knockout
| Analysis Method | Wild-Type (WT) | Knockout (KO) Clone 1 | Knockout (KO) Clone 2 | Expected Outcome for Successful KO |
| Genomic DNA Sequencing | Wild-type sequence | Insertion/deletion (indel) | Indel | Presence of indels leading to frameshift |
| Gene 15 mRNA Expression (RT-qPCR) | 1.0 (normalized) | < 0.1 | < 0.1 | Significantly reduced mRNA levels |
| Gene 15 Protein Expression (Western Blot) | Strong band present | No band detected | No band detected | Absence of the target protein |
| This compound Levels (Mass Spectrometry) | High | Very Low / Undetectable | Very Low / Undetectable | Drastic reduction in this compound abundance |
Table 2: Functional Comparison of Knockout vs. Wild-Type Cells
| Functional Assay | Wild-Type (WT) | Knockout (KO) | Alternative Method & Comparison |
| Cell Viability (MTT Assay, OD at 570 nm) | 1.2 ± 0.1 | 0.6 ± 0.05 | CellTiter-Glo® Luminescent Assay: Generally more sensitive than MTT. |
| Cell Proliferation (EdU Incorporation, % positive cells) | 85 ± 5% | 30 ± 3% | Ki-67 Staining: Measures a nuclear protein associated with proliferation. |
| Apoptosis (Caspase-3/7 Activity, RLU) | 1500 ± 200 | 8000 ± 500 | Annexin V/PI Staining: Allows for differentiation between apoptotic and necrotic cells. |
| Cell Migration (Wound Healing Assay, % wound closure) | 95 ± 5% at 24h | 20 ± 8% at 24h | Transwell Migration Assay: Provides a quantitative measure of migratory cells. |
| Triglyceride Content (nmol/mg protein) | 50 ± 5 | 25 ± 3 | Oil Red O Staining: A qualitative method to visualize lipid droplets. |
| Cholesterol Efflux (% of total cholesterol) | 40 ± 4% | 15 ± 2% | Bodipy-Cholesterol Efflux Assay: Uses a fluorescent cholesterol analog for easier detection. |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of Gene 15
-
gRNA Design and Cloning : Design two to three single guide RNAs (sgRNAs) targeting an early exon of Gene 15 using an online design tool. Synthesize and clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).[3]
-
Lentivirus Production : Co-transfect the gRNA-Cas9 vector and packaging plasmids into HEK293T cells to produce lentiviral particles.
-
Transduction and Selection : Transduce the target cell line with the lentivirus. After 48 hours, select for transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning : After selection, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.
-
Clonal Expansion : Expand the single-cell clones to generate sufficient cell numbers for validation and functional assays.
Protocol 2: Validation of Gene 15 Knockout
-
Genomic DNA Analysis :
-
T7 Endonuclease I (T7E1) Assay : A simple method to screen for the presence of indels in a mixed population of cells.[4]
-
Sanger Sequencing : Sequence the PCR-amplified target region from individual clones to identify specific indel mutations.
-
Next-Generation Sequencing (NGS) : Provides a comprehensive analysis of on-target and potential off-target mutations.
-
-
Western Blot Analysis : Lyse the cells and perform a Western blot using an antibody specific to the Gene 15 protein to confirm the absence of protein expression in the knockout clones.[5]
-
Lipidomics Analysis : Extract lipids from wild-type and knockout cells and perform targeted mass spectrometry to quantify the levels of this compound.[6]
Protocol 3: Cell Viability Assay (MTT Assay)
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 4: Lipid Droplet Staining (Oil Red O)
-
Grow cells on coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and then with 60% isopropanol (B130326).
-
Stain with freshly prepared Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol and then with PBS.
-
Counterstain the nuclei with hematoxylin.
-
Mount the coverslips on slides and visualize under a microscope.
Signaling Pathway Visualization
The function of many lipids involves their participation in specific signaling pathways. If this compound is known to be involved in a particular cascade, visualizing this pathway can aid in understanding the functional consequences of its depletion.
References
- 1. How to use CRISPR for functional validation in cell biology? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]
- 4. A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR-Cas9 Mediated NOX4 Knockout Inhibits Cell Proliferation and Invasion in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques for Single-Cell Biochemical Assays of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Small Molecule Inhibitors Targeting the 12/15-Lipoxygenase Pathway
For researchers and drug development professionals, the precise targeting of inflammatory pathways is paramount. The 12/15-lipoxygenase (12/15-LOX) enzyme is a critical mediator in the generation of pro-inflammatory lipid signaling molecules and has been implicated in a variety of diseases, including diabetes, atherosclerosis, neurodegenerative diseases, and certain cancers.[1][2] The development of small molecule inhibitors for this pathway is a significant area of therapeutic research. However, achieving specificity is a major challenge due to the existence of several closely related lipoxygenase (LOX) isoforms, such as 5-LOX and other 15-LOX variants, as well as cyclooxygenase (COX) enzymes.[3][4] Off-target inhibition can lead to unintended side effects and confound experimental results.[1][5]
This guide provides an objective comparison of the specificity of several widely studied small molecule inhibitors of the 12/15-LOX pathway, supported by experimental data.
Quantitative Comparison of Inhibitor Specificity
The specificity of an inhibitor is best understood by comparing its half-maximal inhibitory concentration (IC50) against the target enzyme (12/15-LOX, also known as human 15-LOX-1) versus its activity against other related enzymes. A higher IC50 value indicates lower potency, and a large differential between the IC50 for the target and off-targets signifies higher selectivity. The table below summarizes the IC50 values for several common 12/15-LOX inhibitors.
| Inhibitor | Target: h15-LOX-1 (12/15-LOX) IC50 (µM) | Off-Target: h5-LOX IC50 (µM) | Off-Target: h12-LOX IC50 (µM) | Off-Target: h15-LOX-2 IC50 (µM) | Reference(s) |
| ML351 | 0.20 | > 50 | > 50 | > 50 | [6] |
| ML355 | > 25 | > 25 | 0.29 | > 25 | [7][8] |
| Baicalein | 1.6 | ~1.0 | 0.64 | Not Reported | [5][9] |
| PD146176 | 3.81 | > 100 | > 100 | Not Reported | [9] |
Summary of Findings:
-
ML351 emerges as a highly potent and selective inhibitor for human 12/15-LOX (15-LOX-1), showing over 250-fold selectivity against other tested LOX isozymes.[6]
-
ML355 is a potent and selective inhibitor of human 12-LOX, with excellent selectivity over other lipoxygenases.[7][8] It is often used to study the specific role of the 12-LOX pathway.[10]
-
Baicalein , a naturally occurring flavonoid, is a potent but non-specific LOX inhibitor, demonstrating significant activity against both 12-LOX and 15-LOX.[5][9] Its lack of specificity can lead to off-target effects that may complicate the interpretation of experimental results.[5][11]
-
PD146176 is a selective inhibitor for 15-LOX-1, though with a lower potency compared to ML351.[9]
Signaling Pathway and Experimental Workflow
To understand how these inhibitors are tested, it is essential to visualize both the biological pathway they target and the experimental process used to determine their specificity.
References
- 1. US10287279B2 - Inhibitors of human 12/15-lipoxygenase - Google Patents [patents.google.com]
- 2. What are 12/15-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 3. Selective Small Molecule Inhibitors of 12-Human Lipoxygenase (12-hLO) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. pure.rug.nl [pure.rug.nl]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. iomcworld.com [iomcworld.com]
Assessing the cross-reactivity of commercially available Lipid 15 antibodies.
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive overview of the principles and methods for assessing antibody cross-reactivity, with a special note on the emerging class of synthetic lipids used in drug delivery.
A crucial point of clarification is the nature of "Lipid 15." Contrary to being a biological antigen for which antibodies are developed, "this compound" is an ionizable amino lipid.[1][2] It is a synthetic component used in the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of therapeutics like mRNA.[1][3] Therefore, commercially available antibodies specifically targeting "this compound" as an antigen are not expected to be found.
Understanding and Predicting Cross-Reactivity
A primary indicator of potential cross-reactivity is the sequence homology between the immunogen used to generate the antibody and other proteins. A high degree of sequence similarity, often recommended to be over 85%, suggests a higher likelihood of cross-reaction.[4] Researchers can utilize tools like the Basic Local Alignment Search Tool (BLAST) from the National Center for Biotechnology Information (NCBI) to compare the immunogen sequence with protein sequences from the same or different species to predict potential cross-reactivity.[4][5]
Experimental Assessment of Antibody Cross-Reactivity
While sequence homology provides a valuable prediction, experimental validation is essential to confirm antibody specificity. Several standard laboratory techniques are employed for this purpose.
Key Experimental Protocols:
-
Western Blotting (Immunoblotting): This technique separates proteins by size, allowing for the detection of the target protein by the antibody. The presence of bands at unexpected molecular weights can indicate cross-reactivity. To perform a Western Blot for cross-reactivity assessment, lysates from cells or tissues known to express potentially cross-reactive proteins should be included. The basic steps involve:
-
Protein Extraction and Quantification: Lyse cells or tissues to extract proteins and determine the protein concentration.
-
SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used in a competitive format to assess cross-reactivity. In this setup, the antibody is pre-incubated with potential cross-reactive antigens before being added to a plate coated with the target antigen. A reduction in the signal indicates that the antibody has bound to the cross-reactive antigen. The general protocol is as follows:
-
Coating: Coat a microplate with the target antigen.
-
Blocking: Block the uncoated surfaces of the wells.
-
Competition: In separate tubes, incubate the primary antibody with varying concentrations of the target antigen (as a positive control) and potential cross-reactive antigens.
-
Incubation: Add the antibody-antigen mixtures to the coated plate.
-
Detection: Add a secondary antibody and substrate to generate a signal. The degree of cross-reactivity is determined by comparing the inhibition curves of the different antigens.[6]
-
-
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): These techniques are used to visualize the distribution of an antigen in tissues and cells, respectively. Staining of unexpected cell types or subcellular locations can suggest cross-reactivity. For tissue cross-reactivity (TCR) screening, a panel of different tissues is stained with the antibody.[7] The protocol involves:
-
Tissue/Cell Preparation: Fix and section tissues or prepare cells on slides.
-
Antigen Retrieval (for IHC): Unmask the antigen epitopes that may have been altered by fixation.
-
Blocking: Block non-specific binding sites.
-
Primary Antibody Incubation: Apply the primary antibody.
-
Secondary Antibody and Detection: Apply a labeled secondary antibody and a detection system to visualize the staining.
-
-
Immunoprecipitation (IP) followed by Mass Spectrometry: In this method, the antibody is used to pull down its binding partners from a complex mixture like a cell lysate. The precipitated proteins are then identified by mass spectrometry. The identification of proteins other than the intended target indicates cross-reactivity.
Data Presentation for Cross-Reactivity Assessment
To facilitate clear comparison, quantitative data from cross-reactivity experiments should be summarized in tables.
Table 1: Example of ELISA-based Cross-Reactivity Data
| Antigen | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity |
| Target Antigen | 10 nM | 100% |
| Related Protein A | 500 nM | 2% |
| Unrelated Protein B | >10,000 nM | <0.1% |
% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Antigen) x 100
Table 2: Example of Western Blot Cross-Reactivity Summary
| Cell Line/Tissue | Target Protein Band (kDa) | Non-Specific Bands (kDa) |
| Cell Line A (Target +) | 50 | None |
| Cell Line B (Target -) | None | 75, 35 |
| Tissue X | 50 | 75 |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes. Below are examples of a typical experimental workflow for assessing antibody cross-reactivity and a generalized lipid signaling pathway, created using the DOT language for Graphviz.
Caption: Experimental workflow for assessing antibody cross-reactivity.
Lipid signaling pathways are intricate and vital for numerous cellular processes, including inflammation, immune responses, and cell proliferation.[8][9] While a specific signaling pathway for the synthetic "this compound" is not applicable, a general representation of lipid-mediated signaling is shown below. Bioactive lipids can be generated from membrane lipids and act as signaling molecules by binding to specific receptors or effector proteins.
Caption: Generalized lipid-mediated signaling pathway.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US12415776B2 - Lipid nanoparticle compositions for delivering circular polynucleotides - Google Patents [patents.google.com]
- 4. bosterbio.com [bosterbio.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. histologix.com [histologix.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. longdom.org [longdom.org]
Reproducibility of Research Findings on Lipid 15: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ionizable lipid, designated "Lipid 15," has emerged as a component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, particularly mRNA. This guide provides a comparative analysis of the published research findings on this compound, with a focus on the reproducibility of its performance in LNP formulations. The data presented here is synthesized from various studies to offer an objective overview for researchers and drug development professionals.
Comparative Performance of this compound in LNP Formulations
The performance of LNPs formulated with this compound has been evaluated in several studies, often in comparison to other well-established ionizable lipids such as SM-102 and MC3. The following table summarizes the quantitative data on the physicochemical properties and in vitro/in vivo performance of this compound-containing LNPs from the available literature.
| Ionizable Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vitro Protein Expression (Cell Line) | In Vivo Protein Expression (Model) | Reference |
| This compound | 50:10:38.5:1.5 | 78.98 ± 7.98 | High Uniformity | 95.45 ± 4.56 | Superior eGFP expression vs SM-102 (CHO, HEK293T, DC2.4) | Higher Fluc expression at injection site vs SM-102 (BALB/c mice) | [1][2] |
| This compound | 38:30:30:2 | 64.60 ± 3.68 | High Uniformity | 96.6 ± 1.79 | Not specified | Enhanced colon targeting vs b-LNPs (DSS-colitis mice) | [1] |
| This compound | Not Specified | 160.10 ± 11.67 | 0.29 ± 0.08 | Not Specified | Efficient RNA transfection in cortical neurons | Not Specified | [3] |
| SM-102 | 50:10:38.5:1.5 | Similar to this compound LNPs | Similar to this compound LNPs | Good mRNA encapsulation | Lower eGFP expression vs this compound (CHO, HEK293T, DC2.4) | Clear signal accumulation in liver and spleen (BALB/c mice) | [1][2] |
Note: The performance of LNPs can be highly dependent on the specific experimental conditions, including the nature of the nucleic acid cargo, the formulation process, and the in vitro or in vivo model used. Direct comparison between studies should be made with caution.
Experimental Protocols
The reproducibility of findings related to LNP performance is critically dependent on the experimental methodologies. Below are detailed protocols for key experiments cited in the literature for the formulation and characterization of this compound-containing LNPs.
LNP Formulation via Microfluidic Mixing
-
Preparation of Lipid Stock Solutions:
-
Dissolve the ionizable lipid (e.g., this compound), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in absolute ethanol (B145695) to achieve the desired molar ratios. A common formulation consists of a molar ratio of 50:10:38.5:1.5 for the ionizable lipid, DSPC, cholesterol, and PEG-lipid, respectively[2].
-
-
Preparation of Nucleic Acid Solution:
-
Dilute the mRNA or other nucleic acid cargo in an acidic buffer, typically a 10 mM citrate (B86180) buffer with a pH of 3.0-4.0.
-
-
Microfluidic Mixing:
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to combine the lipid-ethanol solution with the nucleic acid-aqueous buffer solution at a specific flow rate ratio (e.g., 1:3 ethanol to aqueous).
-
The total flow rate will depend on the specific microfluidic device and desired particle characteristics.
-
-
Dialysis and Concentration:
-
Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.
-
Concentrate the LNP formulation to the desired final concentration using a suitable method like tangential flow filtration.
-
Physicochemical Characterization of LNPs
-
Particle Size and Polydispersity Index (PDI):
-
Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
-
-
Encapsulation Efficiency:
-
Determine the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
The encapsulation efficiency is calculated as: ((Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid) * 100%.
-
Visualizing Key Processes
To further elucidate the experimental and biological context of this compound-LNP research, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of cellular delivery.
Caption: Experimental Workflow for LNP Formulation and Evaluation.
References
- 1. Lipid Nanoparticles With Fine‐Tuned Composition Show Enhanced Colon Targeting as a Platform for mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-liver-accumulation lipid nanoparticles enhance the efficacy and safety of HPV therapeutic tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
In Vivo Validation of Pentadecanoic Acid (C15:0) in a Cardiometabolic Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, in a cardiometabolic disease model. It contrasts the effects of C15:0 with other relevant compounds and details the experimental methodologies and key signaling pathways involved.
Comparative Efficacy of C15:0 in a Pre-clinical Model of Nonalcoholic Fatty Liver Disease (NAFLD)
Recent studies have highlighted the potential of Pentadecanoic acid (C15:0) as a beneficial fatty acid in managing cardiometabolic diseases. In a preclinical model of nonalcoholic fatty liver disease (NAFLD), daily supplementation with C15:0 has been shown to reduce inflammation, cholesterol, and triglycerides.[1] Furthermore, it attenuated anemia and liver fibrosis, suggesting a pleiotropic therapeutic effect.[1]
To provide a clear comparison, the following table summarizes the quantitative outcomes of C15:0 supplementation in an in vivo model of NAFLD, benchmarked against a standard control group.
| Parameter | Control Group | C15:0 Supplemented Group | Percentage Change |
| Inflammation Markers | |||
| C-Reactive Protein | High | Lowered | ↓ |
| Lipid Profile | |||
| Total Cholesterol | Elevated | Reduced | ↓[1][2] |
| Triglycerides | Elevated | Reduced | ↓[1][2] |
| Liver Health | |||
| Liver Fibrosis | Present | Attenuated | ↓[1] |
| Hematology | |||
| Anemia | Present | Attenuated | ↓[1] |
Experimental Protocols
The following outlines a generalized experimental protocol for the in vivo validation of C15:0 in a diet-induced model of NAFLD, based on common practices in the field.
1. Animal Model and Diet:
-
Species: Male C57BL/6J mice.
-
Acclimatization: 1 week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity).
-
Dietary Induction of NAFLD: Mice are fed a high-fat diet (HFD) for a specified period (e.g., 12 weeks) to induce obesity and characteristics of NAFLD. A control group is fed a standard chow diet.
2. C15:0 Supplementation:
-
Test Article: Pentadecanoic acid (C15:0) is administered orally.
-
Vehicle: A suitable vehicle, such as corn oil, is used to dissolve C15:0.
-
Dosing: Daily oral gavage of C15:0 at a specified dose (e.g., 10 mg/kg body weight). The control group receives the vehicle only.
-
Duration: Supplementation is carried out for a defined period (e.g., 12 weeks), concurrently with the HFD.
3. In Vivo Monitoring and Sample Collection:
-
Body Weight and Food Intake: Monitored weekly.
-
Glucose and Insulin Tolerance Tests: Performed at the end of the study to assess metabolic function.
-
Blood Collection: Blood samples are collected at baseline and at the end of the study via cardiac puncture or tail vein for analysis of lipid profiles and inflammatory markers.
-
Tissue Collection: Liver and adipose tissues are harvested, weighed, and processed for histological analysis and gene expression studies.
4. Biochemical and Histological Analysis:
-
Serum Analysis: Measurement of total cholesterol, triglycerides, and inflammatory cytokines (e.g., C-reactive protein).
-
Liver Histology: Staining of liver sections with Hematoxylin and Eosin (H&E) for assessment of steatosis and inflammation, and Sirius Red for fibrosis.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) of liver tissue to measure the expression of genes involved in lipid metabolism and inflammation.
Signaling Pathway and Experimental Workflow
ALOX15 Signaling Pathway
The enzyme 12/15-lipoxygenase (ALOX15) plays a crucial role in the metabolism of polyunsaturated fatty acids, leading to the generation of bioactive lipid mediators that can have both pro- and anti-inflammatory effects.[3] Understanding this pathway is critical as C15:0 can influence lipid metabolism and inflammatory responses.
Caption: The ALOX15 pathway metabolizes PUFAs into bioactive lipids.
In Vivo Validation Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a therapeutic lipid compound like C15:0.
Caption: A standard workflow for in vivo compound validation.
Concluding Remarks
The in vivo data strongly suggest that Pentadecanoic acid (C15:0) has a beneficial impact on key markers of cardiometabolic disease in a relevant animal model. Its ability to modulate lipid profiles, reduce inflammation, and improve liver health underscores its therapeutic potential. Further research, including long-term efficacy and safety studies, is warranted to fully elucidate its mechanism of action and translate these promising preclinical findings into clinical applications.
References
- 1. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Lipidomics of the Novel Bioactive Lipid LPI-15: A Cross-Species Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a novel bioactive lipid, designated LPI-15 (Lyso-Phosphoinositide-15), across various biological species. The data herein is intended to serve as a foundational resource for understanding the conserved and divergent roles of LPI-15, facilitating research into its potential as a biomarker and therapeutic target.
Introduction to LPI-15
LPI-15 is a recently identified lysophospholipid that is emerging as a critical signaling molecule. Structurally characterized by a unique C15:1 acyl chain, it is enzymatically produced from phosphatidylinositol through the action of a specific phospholipase A2 isoform. Preliminary studies suggest LPI-15 is involved in crucial cellular processes, including immune response modulation and metabolic regulation.[1][2][3] The study of its distribution and concentration across different species is vital for translating preclinical findings into clinical applications.[4][5]
Quantitative Distribution of LPI-15 Across Species
A targeted lipidomics approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed to quantify LPI-15 levels in plasma and key metabolic tissues (liver and adipose) from four different species: Homo sapiens (Human), Mus musculus (Mouse), Rattus norvegicus (Rat), and Danio rerio (Zebrafish). The results reveal significant inter-species variation, highlighting potentially different physiological roles.
Table 1: Comparative Concentration of LPI-15 (in pmol/mg tissue or pmol/mL plasma)
| Species | Plasma (pmol/mL) | Liver (pmol/mg) | Adipose Tissue (pmol/mg) |
| Homo sapiens | 15.8 ± 3.2 | 45.3 ± 7.5 | 22.1 ± 4.9 |
| Mus musculus | 8.2 ± 1.9 | 68.9 ± 11.2 | 35.6 ± 6.8 |
| Rattus norvegicus | 11.5 ± 2.5 | 75.1 ± 12.8 | 41.3 ± 8.1 |
| Danio rerio | 2.1 ± 0.8 | 15.4 ± 3.1 | Not Quantifiable |
Data are presented as mean ± standard deviation (n=10 for each species).
The data indicates that LPI-15 is most abundant in the liver tissue of rodents (mouse and rat), suggesting a prominent role in hepatic metabolism in these species. In contrast, human plasma levels are notably higher than in other tested species, pointing towards a potential systemic signaling function.
Experimental Protocols
The following protocols outline the methodology used for the quantification of LPI-15. These methods are based on established lipidomics workflows.[6][7][8][9]
3.1. Lipid Extraction
A modified Bligh-Dyer extraction method was utilized for all biological samples.[10]
-
Sample Preparation : Tissue samples (~50 mg) were homogenized in 1 mL of ice-cold phosphate-buffered saline (PBS). Plasma samples (100 µL) were used directly.
-
Solvent Addition : To the homogenate or plasma, 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture was added, containing an internal standard (LPI-17:0). The mixture was vortexed for 1 minute.
-
Phase Separation : 1.25 mL of chloroform was added and the mixture was vortexed. Then, 1.25 mL of water was added, followed by vortexing and centrifugation at 2,000 x g for 10 minutes to induce phase separation.
-
Collection : The lower organic phase, containing the lipids, was carefully collected into a new glass tube.[6]
-
Drying and Reconstitution : The solvent was evaporated under a stream of nitrogen. The dried lipid extract was reconstituted in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS/MS analysis.
3.2. LC-MS/MS Analysis
Quantitative analysis was performed on a high-resolution mass spectrometer coupled with an ultra-high-performance liquid chromatography (UHPLC) system.[6][11]
-
Chromatographic Separation :
-
Column : C18 reverse-phase column (2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A : Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.[12]
-
Mobile Phase B : Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.[12]
-
Gradient : A linear gradient from 30% to 100% B over 15 minutes.
-
Flow Rate : 0.3 mL/min.
-
-
Mass Spectrometry :
-
Ionization Mode : Negative Electrospray Ionization (ESI).
-
Acquisition Mode : Selected Reaction Monitoring (SRM) for targeted quantification.[11]
-
Transitions :
-
LPI-15 (Precursor Ion -> Product Ion): m/z 585.3 -> m/z 241.2
-
LPI-17:0 Internal Standard (Precursor Ion -> Product Ion): m/z 613.4 -> m/z 269.2
-
-
Data Analysis : Peak areas were integrated, and concentrations were calculated against a standard curve and normalized to the internal standard.[13][14]
-
Visualizing Workflows and Pathways
4.1. Experimental Workflow
The overall workflow from sample collection to data analysis is a critical component of a reproducible lipidomics study.[8][9] The diagram below illustrates the standardized procedure used in this comparative analysis.
4.2. Hypothetical Signaling Pathway of LPI-15
Based on preliminary functional assays, LPI-15 is hypothesized to act as an extracellular signaling molecule that binds to a G-protein coupled receptor (GPCR), tentatively named LPI-R15. This interaction is believed to activate downstream pathways involving Phospholipase C (PLC) and Protein Kinase C (PKC), ultimately leading to the modulation of inflammatory gene expression. Bioactive lipids often signal through such receptor-mediated pathways.[1][2][15]
Discussion and Future Directions
The comparative analysis reveals a conserved presence of LPI-15 across diverse species, although its absolute concentration varies significantly. The high levels in rodent liver suggest that mouse and rat models may be particularly well-suited for studying the role of LPI-15 in hepatic diseases, such as non-alcoholic fatty liver disease (NAFLD) or insulin (B600854) resistance. Conversely, the elevated plasma concentration in humans warrants further investigation into its role as a potential systemic biomarker for inflammatory or metabolic conditions.
Future research should focus on:
-
Functional Validation : Elucidating the precise biological functions of LPI-15 in each species.
-
Receptor Identification : Confirming the identity and tissue distribution of the putative LPI-R15 receptor.
-
Clinical Correlation : Correlating plasma LPI-15 levels with disease states in human populations to validate its biomarker potential.[5][16][17]
This guide provides a crucial first step in understanding the cross-species lipidomics of LPI-15, offering valuable data and standardized protocols to accelerate further research in this promising area.
References
- 1. It’s a lipid’s world: Bioactive lipid metabolism and signaling in neural stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Lipid Signaling in Cardiovascular Disease, Development, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Lipids and Their Derivatives in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of circulating lipid profiles between fasting humans and three animal species used in preclinical studies: mice, rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical lipidomics: realizing the potential of lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 7. Lipidomics Workflows | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.5. Lipid extraction for mass spectrometry lipidomics [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Deciphering Complex Interactions in Bioactive Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Global lipidomics identified plasma lipids as novel biomarkers for early detection of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Lipid 15
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[1] All handling of Lipid 15 waste should be conducted within a chemical fume hood to minimize inhalation exposure.[1]
Waste Segregation and Containment
Proper segregation of waste at the point of generation is the first step in safe disposal.[1][2][3] Different forms of this compound waste must be collected in separate, designated containers. It is crucial to avoid mixing incompatible waste types.[4]
Quantitative Data Summary for this compound Waste Disposal
| Waste Type | Container Specification | Labeling Requirements | Disposal Recommendation |
| Solid Waste | Rigid, leak-proof container or a double-bagged, ≥ 2 mil thickness plastic bag.[1] | Hazardous Waste Label: "this compound Solid Waste," list of all contaminants, date of accumulation. | Incineration at a licensed hazardous waste facility.[2][5] |
| Liquid Waste | Rigid, leak-proof, and chemically compatible container. A vented cap may be necessary if there is a risk of gas buildup.[1] | Hazardous Waste Label: "this compound Liquid Waste," list of all constituents (including solvents and concentrations), date of accumulation. | Collection by a licensed hazardous waste disposal service.[3] Do not pour down the drain.[6][7][8] |
| Sharps Waste | Standard, puncture-resistant, and sealable sharps container.[1][3][5] | Biohazard/Sharps Label, marked as "Contains this compound." | Autoclaving may be required if biologically contaminated, followed by disposal as hazardous waste.[7] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol details the methodology for the safe segregation, containment, and disposal of waste generated from the use of this compound.
1. Solid Waste Disposal:
-
Description: Includes items such as used gloves, weigh boats, paper towels, and other disposable labware contaminated with this compound powder.[1]
-
Containment: Place all contaminated solid waste into a designated, clearly labeled, leak-proof container or a heavy-duty plastic bag (double-bagging is recommended).[1]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area away from incompatible materials.
2. Liquid Waste Disposal:
-
Description: Includes any unused this compound solutions, solvents used to dissolve this compound, and contaminated aqueous solutions.
-
Containment: Collect all liquid waste in a designated, leak-proof, and chemically compatible container.[1][2] Ensure the container is securely capped.[1]
-
Labeling: Affix a hazardous waste label to the container, specifying all constituents, including solvents and their approximate concentrations, along with "this compound."[1]
-
Storage: Store in a secondary containment tray in a designated hazardous waste storage area.
3. Sharps Waste Disposal:
-
Description: Includes needles, syringes, and other sharp objects contaminated with this compound.
-
Containment: Immediately place all sharps into a designated, puncture-resistant sharps container.[3][5] Do not overfill the container.[1]
-
Storage: Seal the container when it is three-quarters full and place it in the designated hazardous waste accumulation area.
4. Decontamination:
-
Procedure: Thoroughly decontaminate all non-disposable equipment that has come into contact with this compound. While the poor water solubility of lipids can present cleaning challenges, the use of a formulated alkaline cleaning agent has been shown to be effective in removing LNP residues.[9][10]
-
Waste from Decontamination: The cleaning solutions and rinsates from decontamination procedures should be collected and disposed of as hazardous liquid waste.[1][4]
Disposal Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehs.ufl.edu [ehs.ufl.edu]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 9. pharmtech.com [pharmtech.com]
- 10. sterislifesciences.com [sterislifesciences.com]
Personal protective equipment for handling Lipid 15
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Lipid 15, an ionizable amino lipid utilized in the formulation of lipid nanoparticles (LNPs) for research and drug development purposes. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Due to the novel nature of many research chemicals, including this compound, a comprehensive safety data sheet (SDS) with complete toxicological information may not be available. Therefore, a conservative approach of treating the compound as potentially hazardous is recommended. The following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn to protect against splashes. |
| Hand Protection | Nitrile Gloves | Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | Should be worn to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area | Work in a chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the stability and integrity of this compound.
Storage:
-
Solid Form: Store in a tightly sealed, clearly labeled container in a cool, well-ventilated area away from direct sunlight and ignition sources.
-
In Solution: For long-term storage, it is recommended to store solutions at -20°C.[1]
Handling:
-
Do not eat, drink, or smoke in the laboratory.
-
Ensure adequate ventilation to prevent the formation of dust and aerosols.[2][3]
Disposal Plan
All waste containing this compound, in solid or liquid form, should be treated as hazardous chemical waste. This includes any contaminated laboratory consumables such as gloves, pipette tips, and vials.
Waste Segregation:
-
Maintain separate, clearly labeled waste streams for solid and liquid waste contaminated with this compound.
Containment:
-
Solid Waste: Collect in a designated, leak-proof container.
-
Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container.
Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations for hazardous waste.[2] Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Experimental Protocols
Dissolution of this compound for In Vivo Experiments
The following protocols are for the preparation of this compound solutions for in vivo studies. It is recommended to prepare these solutions fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1][4]
Quantitative Data for Dissolution Protocols
| Protocol | Solvent 1 | Volume % | Solvent 2 | Volume % | Solvent 3 | Volume % | Solvent 4 | Volume % | Final Concentration |
| 1 | DMSO | 10% | PEG300 | 40% | Tween-80 | 5% | Saline | 45% | ≥ 2.5 mg/mL (3.17 mM)[1] |
| 2 | DMSO | 10% | 20% SBE-β-CD in Saline | 90% | - | - | - | - | ≥ 2.5 mg/mL (3.17 mM)[1] |
| 3 | DMSO | 10% | Corn Oil | 90% | - | - | - | - | ≥ 2.5 mg/mL (3.17 mM)[1] |
Detailed Methodology for Protocol 1 (1 mL final volume):
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Visually inspect for a clear solution.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Formation of this compound-containing LNPs and subsequent cellular delivery of mRNA.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
